H-D-Phe(4-Cl)OMe.HCl
Description
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Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33965-47-8 | |
| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: H-D-Phe(4-Cl)OMe.HCl - A Core Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of H-D-Phe(4-Cl)OMe.HCl, also known as D-4-Chlorophenylalanine methyl ester hydrochloride. This compound is a derivative of the amino acid phenylalanine and is of significant interest in neuroscience and drug development due to its specific biochemical activities.
Core Chemical Properties
This compound is a white to off-white solid.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | D-4-Chlorophenylalanine methyl ester hydrochloride | [2][3][4][5] |
| Synonyms | H-D-Phe(4-Cl)-OMe·HCl, (R)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride | [2][3][4][5] |
| CAS Number | 33965-47-8 | [1] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |
| Molecular Weight | 250.12 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 186-189 °C (literature) | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month). | [1] |
Biological Activity and Mechanism of Action
This compound and its stereoisomers are primarily known for their role as inhibitors of serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis.[6] This activity is achieved through the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[7] By blocking this enzyme, the compound effectively reduces the levels of serotonin in the brain and other tissues.[6]
The methyl ester form is reported to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA).[3]
Signaling Pathway: Inhibition of Serotonin Synthesis
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Tryptophan Hydroxylase in the Serotonin Synthesis Pathway.
Experimental Protocols
Synthesis
The synthesis of this compound would typically involve the esterification of D-4-chlorophenylalanine. A common method is the Fischer esterification, where the amino acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (which also forms the hydrochloride salt).
Generalized Protocol:
-
Reaction Setup: D-4-chlorophenylalanine is suspended in anhydrous methanol.
-
Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through, or a solution of HCl in methanol is added.
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.
Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the protons in the molecule. Expected signals would correspond to the aromatic protons, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester group.
-
¹³C NMR: Would provide information on the carbon skeleton, with distinct signals for the carbonyl carbon, aromatic carbons, α- and β-carbons, and the methyl carbon.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition. The isotopic pattern characteristic of a chlorine-containing compound would be a key diagnostic feature.
Infrared (IR) Spectroscopy:
-
The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretches from the ammonium (B1175870) salt, the C=O stretch of the ester, and C-Cl stretches.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC would be used to assess the purity of the compound.
Experimental Workflow Example
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Disclaimer: The experimental protocols described are generalized and should be adapted and optimized based on specific laboratory conditions and safety procedures. The information provided in this guide is for research purposes only.
References
- 1. L-4-CHLOROPHENYLALANINE METHYL ESTER HCL synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro- DL -phenylalanine methyl ester 14173-40-1 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-4-Chlorophenylalanine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of D-4-Chlorophenylalanine methyl ester hydrochloride, a critical compound in neuroscience research and pharmaceutical development. This document details its chemical structure, physicochemical properties, and its role as a potent inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. Included are detailed experimental protocols for its application and synthesis, alongside a visual representation of its mechanism of action within the serotonin signaling pathway.
Core Concepts: Structure and Physicochemical Properties
D-4-Chlorophenylalanine methyl ester hydrochloride is the methyl ester hydrochloride salt of D-4-chlorophenylalanine. The presence of the chloro- group on the phenyl ring and the esterification of the carboxylic acid group are key structural features that influence its biological activity and pharmacokinetic properties. The hydrochloride salt form enhances its stability and solubility.[1]
Chemical Structure
The chemical structure of D-4-Chlorophenylalanine methyl ester hydrochloride is characterized by a central chiral carbon atom bonded to an amino group, a hydrogen atom, a 4-chlorobenzyl group, and a methyl ester group. The 'D' designation indicates the stereochemistry at the alpha-carbon.
Molecular Formula: C₁₀H₁₃Cl₂NO₂[2]
IUPAC Name: methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Physicochemical Data
A summary of the key physicochemical properties of D-4-Chlorophenylalanine methyl ester hydrochloride is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | References |
| Molecular Weight | 250.12 g/mol | [2][3] |
| Appearance | White powder | [1][4] |
| Melting Point | 195 - 197 °C | [1] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in DMSO, Ethanol (Sparingly), Methanol (B129727) (Sparingly) | [1] |
| SMILES | COC(=O)--INVALID-LINK--N.Cl | |
| InChI | InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | [3] |
Mechanism of Action: Inhibition of Serotonin Synthesis
D-4-Chlorophenylalanine methyl ester hydrochloride acts as a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5][6] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[7] By inhibiting this crucial step, the compound effectively depletes serotonin levels in the brain and peripheral tissues. This property makes it an invaluable tool for studying the roles of serotonin in various physiological and pathological processes. The methyl ester form is reported to cross the blood-brain barrier more effectively than the parent compound, p-chlorophenylalanine.[5]
Serotonin Synthesis Pathway and Inhibition
The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by D-4-Chlorophenylalanine methyl ester hydrochloride.
Caption: Serotonin synthesis pathway and the inhibitory action of D-4-Chlorophenylalanine methyl ester hydrochloride.
Experimental Protocols
This section provides detailed methodologies for key experiments involving D-4-Chlorophenylalanine methyl ester hydrochloride.
In Vivo Serotonin Depletion in Rodents
This protocol is designed to induce serotonin depletion in a rodent model to study its behavioral or physiological effects.
Materials:
-
D-4-Chlorophenylalanine methyl ester hydrochloride
-
Sterile saline solution
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Rodent model (e.g., mice or rats)
-
Oral gavage needles or appropriate injection equipment
-
Analytical equipment for measuring serotonin levels (e.g., HPLC with electrochemical detection)
Procedure:
-
Preparation of Dosing Solution:
-
Animal Dosing:
-
Administer the prepared solution to the animals via the chosen route (e.g., oral gavage).
-
A typical dosing regimen can be a daily administration for a specified period (e.g., 8 weeks).[2]
-
A control group receiving only the vehicle should be included.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).
-
Process the tissue samples and analyze for serotonin and its metabolites (e.g., 5-HIAA) using a validated analytical method such as HPLC-ECD.
-
Tryptophan Hydroxylase Inhibition Assay (Fluorometric)
This in vitro assay measures the inhibitory activity of D-4-Chlorophenylalanine methyl ester hydrochloride on tryptophan hydroxylase. This protocol is adapted from a continuous fluorometric assay for TPH activity.[2]
Materials:
-
Recombinant Tryptophan Hydroxylase (TPH)
-
D-4-Chlorophenylalanine methyl ester hydrochloride (test inhibitor)
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
MES buffer (pH 7.0)
-
Microplate reader capable of fluorescence measurement (excitation at 300 nm, emission at 330 nm)[2]
-
96-well black plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MES buffer (100 mM, pH 7.0).
-
Prepare stock solutions of L-tryptophan, 6-methyltetrahydropterin, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate in MES buffer.
-
Prepare a stock solution of D-4-Chlorophenylalanine methyl ester hydrochloride in a suitable solvent (e.g., water or DMSO) and create a dilution series to test a range of concentrations.
-
-
Assay Reaction:
-
In each well of a 96-well black plate, prepare the reaction mixture containing:
-
MES buffer
-
L-Tryptophan (final concentration, e.g., 60 µM)
-
6-Methyltetrahydropterin (final concentration, e.g., 300 µM)
-
Ammonium sulfate (final concentration, e.g., 200 mM)
-
DTT (final concentration, e.g., 7 mM)
-
Catalase (final concentration, e.g., 25 µg/ml)
-
Ferrous ammonium sulfate (final concentration, e.g., 25 µM)
-
Varying concentrations of D-4-Chlorophenylalanine methyl ester hydrochloride.
-
A control with no inhibitor.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the TPH enzyme to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm.[2]
-
Take readings at regular intervals (e.g., every 10 minutes) for a set period (e.g., 2 hours) at a constant temperature (e.g., 15°C for TPH1 stability).[2]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
Synthesis of D-4-Chlorophenylalanine Methyl Ester Hydrochloride
This section outlines a plausible synthetic route for D-4-Chlorophenylalanine methyl ester hydrochloride, based on general procedures for amino acid esterification.
Materials:
-
D-4-Chlorophenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Chlorosulfonic acid
-
Diethyl ether or other suitable organic solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Esterification:
-
In a round-bottom flask, suspend D-4-Chlorophenylalanine in anhydrous methanol under a nitrogen atmosphere.
-
Cool the suspension in an ice bath to 0-5°C with continuous stirring.
-
Slowly add thionyl chloride (or chlorosulfonic acid) dropwise to the cooled suspension. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period of time (e.g., 2-4 hours) to ensure complete esterification. Monitor the reaction progress by a suitable method (e.g., TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The crude product, D-4-Chlorophenylalanine methyl ester hydrochloride, will be obtained as a solid or oil.
-
To purify, triturate the crude product with a suitable organic solvent like diethyl ether to induce crystallization.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the purified D-4-Chlorophenylalanine methyl ester hydrochloride under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Applications in Research and Development
D-4-Chlorophenylalanine methyl ester hydrochloride is a valuable tool in several areas of research:
-
Neuroscience: Investigating the role of serotonin in mood disorders, anxiety, sleep, and cognition.[7]
-
Pharmacology: As a building block in the synthesis of novel pharmaceutical compounds.[1]
-
Biochemistry: Studying the kinetics and inhibition of tryptophan hydroxylase.
-
Drug Development: In the development of drugs targeting the serotonergic system.[7]
Conclusion
D-4-Chlorophenylalanine methyl ester hydrochloride remains a cornerstone compound for the scientific community engaged in the study of the serotonergic system. Its well-defined mechanism of action as a tryptophan hydroxylase inhibitor, coupled with its favorable pharmacokinetic properties, ensures its continued relevance in both fundamental research and the early stages of drug discovery. The information and protocols provided in this guide are intended to support researchers in the effective and safe application of this important molecule.
References
- 1. assaygenie.com [assaygenie.com]
- 2. static.igem.org [static.igem.org]
- 3. Serotonin Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. news-medical.net [news-medical.net]
- 5. Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 血清素合成及代谢 [sigmaaldrich.com]
Synthesis of H-D-Phe(4-Cl)OMe.HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of H-D-Phe(4-Cl)OMe.HCl (D-4-Chlorophenylalanine methyl ester hydrochloride), a key intermediate in the development of pharmaceuticals and peptide-based therapeutics. This document details the chemical properties, a robust synthesis protocol, and relevant characterization data.
Compound Overview
This compound is the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine. The presence of the chlorine atom on the phenyl ring and the esterification of the carboxylic acid group make it a versatile building block in organic synthesis. It is particularly valuable for introducing a halogenated aromatic residue into peptide chains, which can modulate the hydrophobicity, binding affinity, and metabolic stability of the resulting peptides.
Chemical Properties:
| Property | Value |
| IUPAC Name | methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
| Synonyms | D-4-Chlorophenylalanine methyl ester hydrochloride |
| CAS Number | 33965-47-8 |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |
| Molecular Weight | 250.12 g/mol |
| Appearance | White to off-white solid/powder |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct esterification of D-4-chlorophenylalanine using methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to form anhydrous HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent, driving the reaction to completion.
Experimental Protocol
This protocol is adapted from a reliable method for the synthesis of L-phenylalanine methyl ester hydrochloride and is expected to yield the desired product in high purity.[1]
Materials and Reagents:
-
D-4-Chlorophenylalanine (H-D-Phe(4-Cl)-OH)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend D-4-chlorophenylalanine (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.2-1.5 eq) dropwise to the suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of SO₂ and HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or viscous oil.
-
Purification (Recrystallization): To the crude product, add a minimal amount of hot methanol or ethanol (B145695) to dissolve it. Then, slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain pure this compound.
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Parameter | Expected Value |
| Melting Point | 186-189 °C (for the DL-racemic mixture)[2] |
| Specific Optical Rotation | Expected to be negative. For comparison, D-phenylalanine methyl ester hydrochloride has [α]D25 = -36.5 (c = 2.00, EtOH).[3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.85 (br s, 3H, NH₃⁺), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 4.30 (t, J=7.6 Hz, 1H, α-CH), 3.70 (s, 3H, OCH₃), 3.15 (dd, J=14.0, 7.6 Hz, 1H, β-CH₂), 3.05 (dd, J=14.0, 7.6 Hz, 1H, β-CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 169.5 (C=O), 135.0 (Ar-C), 132.0 (Ar-C-Cl), 131.5 (Ar-CH), 128.5 (Ar-CH), 54.0 (α-CH), 52.5 (OCH₃), 36.0 (β-CH₂) |
| Infrared (IR, KBr, cm⁻¹) | ~3000-2800 (br, NH₃⁺ stretch), ~1740 (s, C=O ester stretch), ~1590, 1490 (m, C=C aromatic stretch), ~1220 (s, C-O stretch), ~820 (s, C-Cl stretch) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and a key logical relationship involving the application of the synthesized compound.
Caption: Synthesis workflow for this compound.
4-Chloro-DL-phenylalanine methyl ester hydrochloride is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (B10506). This property is useful in neuroscience research to study the effects of serotonin depletion.
References
H-D-Phe(4-Cl)OMe.HCl: An In-depth Technical Guide for Researchers
CAS Number: 33965-47-8
This technical guide provides a comprehensive overview of H-D-Phe(4-Cl)OMe.HCl, the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine. This non-canonical amino acid derivative is a critical tool for researchers in neuroscience, pharmacology, and drug development, primarily utilized for its potent and specific biological activity as an inhibitor of serotonin (B10506) synthesis. This document consolidates key physicochemical data, outlines its mechanism of action, presents detailed experimental protocols derived from the scientific literature, and discusses its toxicological profile and effects on neuronal signaling pathways.
Physicochemical Properties
This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 33965-47-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |
| Molecular Weight | 250.12 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | - |
| Solubility | DMSO: 100 mg/mL (399.81 mM) | [1] |
| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Mechanism of Action: Inhibition of Tryptophan Hydroxylase
The primary and most well-documented biological activity of this compound and its parent compound, p-chlorophenylalanine (PCPA), is the inhibition of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6][7] There are two isoforms of this enzyme, TPH1, found predominantly in the periphery (e.g., the gut and pineal gland), and TPH2, the primary isoform in the central nervous system. PCPA is a non-specific inhibitor of both isoforms.
The inhibition of TPH by PCPA leads to a profound and sustained depletion of serotonin levels in both the brain and peripheral tissues. The methyl ester form, this compound, is often used in research as it is believed to cross the blood-brain barrier more effectively than PCPA itself.
Signaling Pathway: Serotonin Biosynthesis and Inhibition
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of the rate-limiting enzyme TPH by this compound blocks serotonin synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, compiled from various research sources.
General Workflow for In Vivo Serotonin Depletion Studies
The following diagram outlines a typical experimental workflow for investigating the effects of serotonin depletion using this compound in animal models.
Caption: A typical workflow for in vivo studies using this compound.
In Vivo Serotonin Depletion in Rodents
Objective: To induce a significant and sustained depletion of serotonin in the central nervous system of rodents.
Materials:
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Rodent model (e.g., rats or mice)
-
Administration equipment (e.g., syringes and needles for intraperitoneal injection)
Protocol:
-
Dosage Preparation: Dissolve this compound in sterile saline or PBS to the desired concentration. Dosages reported in the literature typically range from 100 mg/kg to 300 mg/kg per day.[8][9] For oral administration, the compound can be mixed into a palatable vehicle.[10]
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution via i.p. injection. For sustained depletion, daily injections for 3 to 5 consecutive days are common.[8][9]
-
Oral Administration: For voluntary consumption, the compound can be incorporated into a jelly or other palatable food at a calculated dose.[10]
-
-
Treatment Schedule: The duration of treatment can vary depending on the desired level and duration of serotonin depletion. A common schedule is daily administration for several consecutive days.[8][9][10]
-
Washout Period: Following the last administration, a washout period of at least 24 hours is typically allowed before behavioral testing or neurochemical analysis to ensure the acute effects of the injection procedure have subsided.
-
Verification of Depletion: The extent of serotonin depletion should be verified by post-mortem analysis of brain tissue (e.g., hippocampus, prefrontal cortex, striatum) using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Expected Outcome: This protocol is expected to produce a significant reduction in serotonin levels in various brain regions, often exceeding 85% depletion.[10]
Tryptophan Hydroxylase Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of this compound on tryptophan hydroxylase.
Materials:
-
Recombinant TPH1 or TPH2 enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH₄) (cofactor)
-
This compound (inhibitor)
-
Assay buffer (e.g., MES buffer, pH 7.0)
-
Fluorometer or HPLC system for detection of 5-hydroxytryptophan (5-HTP)
Protocol:
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing the assay buffer, TPH enzyme, and the cofactor BH₄.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction, for example, by adding a quenching solution or by heat inactivation.
-
Detection of Product: Quantify the amount of 5-HTP produced. This can be done using a continuous fluorometric assay that measures the increase in fluorescence as tryptophan is converted to 5-HTP, or by using an HPLC-based method to separate and quantify 5-HTP.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. The mechanism of inhibition (e.g., competitive, non-competitive) can be investigated by performing kinetic studies with varying substrate and inhibitor concentrations.[5][6]
Toxicological Profile
The toxicological profile of this compound is not extensively detailed in the available literature. However, studies on the parent compound, p-chlorophenylalanine (PCPA), provide some insights.
| Parameter | Observation | Source(s) |
| Acute Toxicity | High doses of PCPA methyl ester (e.g., three successive daily injections of 300 mg/kg) were used to induce mouse-killing behavior in rats, suggesting that single high doses are tolerated, though behavioral changes are significant. | [8] |
| Mortality | Chronic treatment with p-chlorophenylalanine in developing rats was associated with a 30-60% mortality rate. | [11] |
| Body Weight | A decrease in body weight of 27-52% was observed in developing rats treated chronically with p-chlorophenylalanine. | [11] |
| Genotoxicity | The DL-methyl ester of p-chlorophenylalanine was found to possess weak genotoxicity in a bacterial reverse mutation assay (Ames test). | [12] |
It is crucial for researchers to conduct thorough dose-response studies and monitor animal welfare closely when using this compound.
Effects on Neuronal Signaling
The primary effect of this compound on neuronal signaling is the consequence of serotonin depletion. Serotonin is a key modulator of numerous neurotransmitter systems, and its depletion can have widespread effects.
Interactions with Dopaminergic and Noradrenergic Systems
Depletion of serotonin with PCPA has been shown to influence dopamine (B1211576) and norepinephrine (B1679862) signaling. The precise nature of this interaction is complex and can vary depending on the brain region and the specific experimental conditions.
-
Dopamine: Serotonin can exert an inhibitory influence on dopamine release in brain regions like the nucleus accumbens and striatum.[13] Therefore, depletion of serotonin can lead to alterations in dopaminergic neurotransmission.
-
Norepinephrine: The relationship between serotonin and norepinephrine is also intricate, with evidence of mutual regulation.
The diagram below provides a simplified representation of the interplay between these monoamine systems.
Caption: this compound-induced serotonin depletion impacts other major neurotransmitter systems.
Conclusion
This compound is an invaluable pharmacological tool for the in vivo and in vitro study of the serotonergic system. Its ability to potently and specifically inhibit tryptophan hydroxylase allows for the investigation of the multifaceted roles of serotonin in normal physiology and in various pathological states. Researchers utilizing this compound should carefully consider the dosage, administration route, and duration of treatment to achieve the desired level of serotonin depletion while being mindful of potential toxicities. Further research is warranted to fully elucidate its pharmacokinetic profile and the detailed downstream consequences of serotonin depletion on other neurotransmitter systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]
- 6. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 10. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Roles of Dopamine and Serotonin in Decision Making: Evidence from Pharmacological Experiments in Humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to H-D-Phe(4-Cl)OMe.HCl: A Tool for Serotonin Depletion Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of H-D-Phe(4-Cl)OMe.HCl, the hydrochloride salt of the methyl ester of 4-chloro-D-phenylalanine. This compound is a critical tool in neuroscience and pharmacology research, primarily utilized for its ability to inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. This document details the physicochemical properties, mechanism of action, experimental applications, and relevant protocols associated with this compound, presenting quantitative data in a structured format and visualizing key pathways and workflows to support advanced research and drug development endeavors.
Physicochemical Properties
This compound is a derivative of the amino acid phenylalanine. The introduction of a chlorine atom at the para position of the phenyl ring and the esterification of the carboxylic acid group confer specific properties that are crucial for its biological activity and experimental utility.
| Property | Value | Reference |
| Molecular Weight | 250.12 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 33965-47-8 | [1][3] |
| Synonyms | 4-Chloro-D-phenylalanine methyl ester hydrochloride, PCPA methyl ester hydrochloride | [3][4] |
Mechanism of Action: Inhibition of Serotonin Synthesis
The primary mechanism of action of this compound is the inhibition of tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). By inhibiting TPH, the compound effectively depletes the levels of serotonin in the central and peripheral nervous systems. The methyl ester form is thought to enhance its ability to cross the blood-brain barrier compared to its parent compound, p-chlorophenylalanine (pCPA).
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on Tryptophan Hydroxylase.
Experimental Protocols
In Vivo Serotonin Depletion in Rodent Models
This compound is frequently used to induce serotonin depletion in animal models to study the role of serotonin in various physiological and behavioral processes.
Objective: To achieve significant depletion of serotonin in the brain of a rat model.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Adult male Sprague-Dawley rats
-
Oral gavage needles or intraperitoneal injection supplies
-
Equipment for tissue collection and processing (e.g., brain dissection tools, homogenizer)
-
HPLC with electrochemical detection for serotonin and 5-HIAA analysis
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. For example, for a dose of 250 mg/kg, a solution of 25 mg/mL would require an administration volume of 10 mL/kg.
-
Administration: Administer this compound to the rats. A common dosing regimen is daily oral administration for a period of several days to weeks. For instance, a study might involve daily oral administration of 250-500 mg/kg for 8 weeks to achieve significant serotonin depletion in the hippocampus and cortex.[4]
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Rapidly dissect the brain regions of interest (e.g., hippocampus, cortex, striatum) on ice.
-
Sample Preparation: Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid). Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Neurotransmitter Analysis: Analyze the supernatant for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection.
-
Data Analysis: Compare the levels of 5-HT and 5-HIAA in the treated group to a vehicle-treated control group to determine the extent of serotonin depletion.
The following workflow diagram outlines the key steps in an in vivo serotonin depletion experiment.
Caption: A typical experimental workflow for in vivo serotonin depletion studies using this compound.
Synthesis of this compound
General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis:
-
Suspend the amino acid (in this case, 4-Chloro-D-phenylalanine) in methanol (B129727) at 0 °C.
-
Slowly add thionyl chloride to the stirred suspension.
-
Allow the reaction to proceed at room temperature for several hours (e.g., 24 hours).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be recrystallized from a suitable solvent system (e.g., EtOAc/EtOH) to yield the pure amino acid methyl ester hydrochloride.[6]
Quantitative Data
The following table summarizes quantitative data related to the effects of p-chlorophenylalanine (pCPA), the parent compound of this compound, on serotonin levels in vivo. It is important to note that the methyl ester form is used to improve bioavailability and central nervous system penetration.
| Parameter | Species | Brain Region | Dosage and Administration | Result | Reference |
| Serotonin (5-HT) Levels | Rat | Hippocampus | 250-500 mg/kg p.o. daily for 8 weeks | Significant decrease | [4] |
| Serotonin (5-HT) Levels | Rat | Cortex | 250-500 mg/kg p.o. daily for 8 weeks | Significant decrease | [4] |
| Tryptophan Hydroxylase Activity | Rat | Brain homogenates | 300 mg/kg pCPA | 87 +/- 5% decrease at 24h | [5] |
| Serotonin and 5-HIAA Levels | Rat | Brain homogenates | 300 mg/kg pCPA | ~85% decrease at 24h | [5] |
Applications in Research
This compound and its parent compound are valuable tools in several areas of research:
-
Neuroscience: To investigate the role of serotonin in mood, anxiety, cognition, and other behavioral functions.
-
Pharmacology: As a building block in the synthesis of more complex pharmaceutical compounds.[7]
-
Drug Development: To study the effects of serotonin depletion on the efficacy of potential therapeutic agents.[7]
-
Metabolic Research: To explore the role of serotonin in regulating metabolic processes.
Conclusion
This compound is a potent and widely used tool for researchers seeking to investigate the serotonergic system. Its ability to effectively deplete serotonin levels through the inhibition of tryptophan hydroxylase makes it an invaluable compound for elucidating the multifaceted roles of this neurotransmitter in health and disease. This guide provides a foundational understanding of its properties, mechanism, and application, intended to facilitate its effective use in a research setting. Researchers should always adhere to appropriate safety and ethical guidelines when handling and utilizing this compound in experimental protocols.
References
Technical Guide: D-4-Chlorophenylalanine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and handling of D-4-Chlorophenylalanine methyl ester hydrochloride, a compound of significant interest in neuropharmacology and biochemical research. This document offers detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental applications.
Core Compound Properties
D-4-Chlorophenylalanine methyl ester hydrochloride is the methyl ester hydrochloride salt of D-4-chlorophenylalanine. It is recognized for its role as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) (5-HT) biosynthesis.[1] This inhibitory action leads to the depletion of serotonin in the central and peripheral nervous systems, making it a valuable tool for studying the roles of serotonin in various physiological and pathological processes. The hydrochloride salt form of the compound generally enhances its stability and solubility in aqueous media.
Solubility Profile
The solubility of D-4-Chlorophenylalanine methyl ester hydrochloride is a critical parameter for its use in experimental settings. The following table summarizes the available quantitative solubility data. It is important to note that much of the available data pertains to the racemic mixture (DL-4-Chlorophenylalanine methyl ester hydrochloride).
| Solvent | Concentration | Form | Source |
| Water | Soluble to 100 mM | DL-form | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | DL-form | [2][3] |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | DL-form | [1] |
Experimental Protocols
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]
Materials:
-
D-4-Chlorophenylalanine methyl ester hydrochloride
-
Distilled or deionized water (or other solvent of interest)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of D-4-Chlorophenylalanine methyl ester hydrochloride to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed is recommended to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to use a syringe fitted with a filter.
-
Dilution (if necessary): Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of D-4-Chlorophenylalanine methyl ester hydrochloride should be prepared to accurately determine the concentration of the unknown samples.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or mol/L.
Mechanism of Action and Experimental Workflows
Signaling Pathway: Inhibition of Serotonin Synthesis
D-4-Chlorophenylalanine methyl ester hydrochloride acts as an inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin. By inhibiting TPH, the compound effectively reduces the levels of serotonin in the brain and other tissues.
Caption: Inhibition of the serotonin synthesis pathway by D-4-Chlorophenylalanine methyl ester hydrochloride.
Experimental Workflow: In Vivo Serotonin Depletion Study
The following workflow outlines a typical experimental design for inducing and studying the effects of serotonin depletion in an animal model.
Caption: A typical experimental workflow for an in vivo serotonin depletion study.
References
An In-depth Technical Guide on the NMR Data Interpretation of H-D-Phe(4-Cl)OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for H-D-Phe(4-Cl)OMe.HCl, a derivative of the amino acid phenylalanine. This compound is of significant interest in drug development and biochemical research, primarily for its role as a building block in peptide synthesis and as an inhibitor of tryptophan hydroxylase, a key enzyme in the biosynthesis of serotonin (B10506).[1][2][3] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and application in various research contexts.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride, the racemic mixture containing the D-isomer of interest. The data was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer.[4][5] While this data is for the DL-form, it serves as a robust reference for the interpretation of the D-isomer's spectrum due to the identical chemical environment of the corresponding atoms.
Table 1: ¹H NMR Data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride in DMSO-d₆ [4][5]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 8.92 | br s | 3H | - | NH₃⁺ |
| 7.39 | d | 2H | 8.4 | Ar-H (ortho to Cl) |
| 7.32 | d | 2H | 8.4 | Ar-H (meta to Cl) |
| 4.25 | t | 1H | 6.5 | α-CH |
| 3.67 | s | 3H | - | OCH₃ |
| 3.26 | dd | 1H | 14.0, 5.5 | β-CH₂ |
| 3.17 | dd | 1H | 14.0, 7.5 | β-CH₂ |
Note: The chemical shifts and coupling constants for the D-isomer are expected to be identical to those of the DL-racemic mixture. The broad singlet at 8.92 ppm is characteristic of the ammonium (B1175870) protons.
Table 2: ¹³C NMR Data for 4-Chloro-DL-phenylalanine methyl ester hydrochloride in DMSO-d₆
| Chemical Shift (δ) (ppm) | Assignment |
| 171.5 | C=O (Ester) |
| 135.5 | Ar-C (ipso to CH₂) |
| 131.8 | Ar-C (ipso to Cl) |
| 131.2 | Ar-CH (ortho to Cl) |
| 128.5 | Ar-CH (meta to Cl) |
| 54.0 | α-CH |
| 52.5 | OCH₃ |
| 36.5 | β-CH₂ |
Note: The assignments are based on typical chemical shifts for similar amino acid derivatives.
Experimental Protocols
A generalized experimental protocol for the acquisition of NMR data for this compound is provided below. This protocol is based on standard practices for small molecule hydrochloride salts.
2.1 Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to the vial. The choice of solvent can influence chemical shifts, particularly for exchangeable protons. DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and allows for the observation of NH and OH protons.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the solvent prior to dissolution.
2.2 NMR Data Acquisition
The following parameters are recommended for a standard ¹H and ¹³C NMR experiment on a 400 MHz spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
2.3 Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts. For ¹H NMR, determine the coupling constants from the multiplet patterns.
Visualization of a Key Application
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The following diagram illustrates a typical workflow for incorporating this amino acid derivative into a growing peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[4][6][7]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Another critical application of p-chlorophenylalanine derivatives is the inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. The following diagram illustrates this biochemical pathway and the point of inhibition.[8][9]
Caption: Serotonin Biosynthesis Pathway and Inhibition by p-Chlorophenylalanine.
References
- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-D-phenylalanine (CDPA), a synthetic amino acid analogue, serves as a potent tool in neuroscience research due to its specific and profound impact on the serotonergic system. This technical guide delineates the core mechanism of action of CDPA, focusing on its interaction with tryptophan hydroxylase, the subsequent effects on neurotransmitter levels, and the experimental methodologies used to characterize these actions. Quantitative data are presented in structured tables, and key pathways and protocols are visualized through detailed diagrams to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
The primary and most well-established mechanism of action of 4-Chloro-D-phenylalanine is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin. By irreversibly binding to TPH, CDPA effectively blocks this initial step, leading to a profound and long-lasting depletion of serotonin in the central nervous system.[1] There are two isoforms of TPH, TPH1 and TPH2, which are responsible for serotonin synthesis in the periphery and the brain, respectively. 4-chlorophenylalanine acts as a nonspecific antagonist of both isoforms.
Serotonin Synthesis Pathway and Point of Inhibition
The synthesis of serotonin is a two-step process initiated by the hydroxylation of L-tryptophan. The following diagram illustrates this pathway and the critical inhibitory role of 4-Chloro-D-phenylalanine.
Quantitative Data on the Effects of 4-Chloro-D-phenylalanine
The administration of 4-Chloro-D-phenylalanine leads to a significant and dose-dependent depletion of serotonin and its metabolites in the brain. While a precise IC50 or Ki value for the D-isomer's direct inhibition of TPH is not consistently reported in publicly available literature, its potent in vivo effects are well-documented. The following tables summarize key quantitative findings from in vivo studies.
Table 1: In Vivo Effects of p-Chlorophenylalanine (pCPA) on Brain Monoamine Levels
| Species | Brain Region | Dose of pCPA | Time Post-Administration | Serotonin (5-HT) % of Control | 5-HIAA % of Control | Dopamine (B1211576) % of Control | Norepinephrine (B1679862) % of Control | Reference |
| Rat | Whole Brain | 1000 mg/kg (i.p.) | 24 hours | 9.4% | 8.2% | - | - | [2][3] |
| Rat | Cortex | 2 x 400 mg/kg | - | 1.3% | - | 4% | 76.5% | [2] |
5-HIAA: 5-Hydroxyindoleacetic acid, the main metabolite of serotonin.
Experimental Protocols
The investigation of the mechanism of action of 4-Chloro-D-phenylalanine relies on specific and robust experimental protocols. A key in vitro assay is the tryptophan hydroxylase inhibition assay.
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory potential of a compound on TPH activity.
Objective: To measure the in vitro inhibition of TPH by 4-Chloro-D-phenylalanine.
Materials:
-
Recombinant TPH1 or TPH2 enzyme
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
4-Chloro-D-phenylalanine (inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Chloro-D-phenylalanine in an appropriate solvent (e.g., water or DMSO).
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, BH4, catalase, ferrous ammonium sulfate, and DTT at their final desired concentrations.
-
Prepare a stock solution of the TPH enzyme in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the 4-Chloro-D-phenylalanine stock solution (or vehicle control) to the wells of the 96-well plate.
-
Add the TPH enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Detection:
-
Measure the fluorescence of the product, 5-hydroxytryptophan, using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 295 nm, Em: 340 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 4-Chloro-D-phenylalanine compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for TPH Inhibition Assay
The following diagram illustrates the logical flow of the in vitro TPH inhibition assay.
Off-Target Effects and Broader Physiological Impact
While the primary mechanism of 4-Chloro-D-phenylalanine is the inhibition of TPH, it is crucial for researchers and drug developers to consider its potential off-target effects.
Effects on Catecholamines
Studies have shown that high doses of p-chlorophenylalanine can also affect catecholamine systems, although to a lesser extent than its impact on serotonin. Administration of pCPA has been observed to cause a significant decrease in dopamine levels, while the effect on norepinephrine is less pronounced.[2] This suggests that at high concentrations, pCPA may have inhibitory effects on other enzymes involved in catecholamine synthesis, such as tyrosine hydroxylase, or may have other indirect effects on these neurotransmitter systems.
Other Pharmacological Effects
Some research suggests that p-chlorophenylalanine methyl ester may have 5-HT-like actions in some tissues, such as contracting the rat fundal strip, an effect that can be blocked by methysergide. These findings indicate that the pharmacological profile of pCPA and its derivatives may be more complex than solely TPH inhibition and warrant further investigation, especially when interpreting behavioral or physiological studies.
Conclusion
4-Chloro-D-phenylalanine is a powerful pharmacological tool for the selective depletion of serotonin through the irreversible inhibition of tryptophan hydroxylase. Its well-defined primary mechanism of action makes it an invaluable compound for elucidating the role of the serotonergic system in various physiological and pathological processes. However, a thorough understanding of its dose-dependent effects and potential off-target activities is essential for the accurate interpretation of experimental results and for its consideration in any therapeutic development context. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers in their scientific endeavors.
References
The Biological Activity of Halogenated Phenylalanine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated derivatives of the essential amino acid phenylalanine represent a significant class of compounds with diverse and potent biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the phenyl ring dramatically alters the molecule's physicochemical properties, including its size, electronegativity, lipophilicity, and metabolic stability. These modifications lead to a wide spectrum of interactions with biological systems, making these derivatives valuable tools in biochemical research and promising candidates for drug development. This technical guide provides a comprehensive overview of the biological activities of halogenated phenylalanine derivatives, detailing their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.
Biological Activities and Mechanisms of Action
The biological activities of halogenated phenylalanine derivatives are diverse, ranging from enzyme inhibition and antimicrobial effects to neuroprotection and anticancer activity. The nature and position of the halogen substituent are critical determinants of these activities.
Fluorophenylalanine Derivatives
Fluorine's small size and high electronegativity make it a unique substituent. Fluorophenylalanine derivatives have been explored for their anticancer, antimicrobial, and enzyme-inhibiting properties.
-
Anticancer Activity: 4-Fluoro-L-phenylalanine has been shown to inhibit the growth of cancer cell lines. For instance, it exhibits an IC50 of 11.8 μM against MCF-7 breast cancer cells.[1] Other 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have also demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 52 to 100 μM.[2][3] The proposed mechanism for their anticancer effects often involves their incorporation into proteins, leading to altered protein structure and function, or the inhibition of key enzymes involved in cancer cell proliferation. A 4-fluorobenzyl substituted phenylalanine derivative has also been identified as a potent dipeptidyl peptidase 4 (DPP-4) inhibitor with an IC50 value of 3.79 nM.[4]
-
Antimicrobial and Antifungal Activity: N-acetylated fluorophenylalanine-based amides and esters have shown moderate activity against Gram-positive bacteria, mycobacteria, and various fungal strains, with minimum inhibitory concentrations (MICs) starting from 125 µM.[5] The incorporation of fluorinated amino acids into antimicrobial peptides can enhance their protease stability and, in some cases, increase their antimicrobial activity.[6][7]
-
Enzyme Inhibition: A series of N-acetylated fluorophenylalanine derivatives have demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 57.88 to 130.75 µM for AChE and 8.25 to 289.0 µM for BChE.[5]
Chlorophenylalanine Derivatives
p-Chlorophenylalanine (pCPA) is the most extensively studied chlorinated derivative, known for its potent and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis.
-
Tryptophan Hydroxylase Inhibition: By irreversibly binding to TPH, pCPA leads to a profound and long-lasting depletion of serotonin in the central nervous system.[8] This makes it a valuable tool for studying the roles of serotonin in various physiological and behavioral processes. High doses of pCPA can also affect the concentrations of other neurotransmitters like noradrenaline and dopamine.
-
Phenylalanine Hydroxylase Inhibition: pCPA also inhibits phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU).[4][9][10][11] This inhibition is specific, and studies suggest that pCPA may inactivate a proenzyme form of PAH at or near the time of its synthesis.[12]
Bromophenylalanine Derivatives
Brominated phenylalanine derivatives are recognized for their potential as enzyme inhibitors and as building blocks in the synthesis of novel pharmaceuticals.
-
Enzyme Inhibition: Both 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are potential competitive inhibitors of aromatic amino acid hydroxylases, including phenylalanine hydroxylase and tryptophan hydroxylase, due to their structural similarity to the natural substrates.[13]
-
Neuroprotective Effects: While direct data on bromophenylalanine is limited, the closely related 3,5-dibromo-L-tyrosine (DBrT) has shown significant neuroprotective effects. It attenuates excitatory glutamatergic synaptic transmission with an IC50 of 127.5 µmol/L for the depression of AMPA/kainate receptor-mediated currents and reduces cell death in neuronal cultures exposed to oxygen-glucose deprivation.[14][]
Iodophenylalanine Derivatives
Iodophenylalanine derivatives have been primarily utilized in structural biology for phasing X-ray diffraction data.[16][17] However, some studies have revealed their potential for biological activity.
-
Tryptophan Hydroxylase Inhibition: p-Ethynylphenylalanine, a derivative of iodophenylalanine, is a potent and selective competitive inhibitor of tryptophan hydroxylase with a Ki of 32.6 µM.[8]
-
Neuroprotective Effects: Similar to its brominated counterpart, 3,5-diiodo-L-tyrosine (DIT) exhibits neuroprotective properties by depressing excitatory glutamatergic synaptic transmission, with an IC50 of 104.6 µmol/L for AMPA/kainate receptor-mediated currents.[14][]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the biological activities of various halogenated phenylalanine derivatives.
Table 1: Enzyme Inhibition Data
| Derivative | Target Enzyme | Inhibition Metric | Value | Reference(s) |
| 4-Fluorobenzyl Phenylalanine Derivative | Dipeptidyl Peptidase 4 (DPP-4) | IC50 | 3.79 nM | [4] |
| N-acetylated Fluorophenylalanine Derivatives | Acetylcholinesterase (AChE) | IC50 | 57.88 - 130.75 µM | [5] |
| N-acetylated Fluorophenylalanine Derivatives | Butyrylcholinesterase (BChE) | IC50 | 8.25 - 289.0 µM | [5] |
| p-Chlorophenylalanine | Tryptophan Hydroxylase (TPH) | - | Irreversible Inhibitor | [8] |
| p-Chlorophenylalanine | Phenylalanine Hydroxylase (PAH) | - | Inhibitor | [4][9][10][11] |
| p-Ethynylphenylalanine | Tryptophan Hydroxylase (TPH) | Ki | 32.6 µM | [8] |
| 3,5-Dibromo-L-tyrosine (DBrT) | AMPA/Kainate Receptors | IC50 | 127.5 µmol/L | [14][] |
| 3,5-Diiodo-L-tyrosine (DIT) | AMPA/Kainate Receptors | IC50 | 104.6 µmol/L | [14][] |
Table 2: Cytotoxicity and Antimicrobial Activity Data
| Derivative | Activity | Cell Line/Organism | Metric | Value | Reference(s) |
| 4-Fluoro-L-phenylalanine | Anticancer | MCF-7 | IC50 | 11.8 µM | [1] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | Anticancer | PC3 | IC50 | 52 µM | [2][3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | PC3 | IC50 | 80 µM | [2][3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | MCF-7 | IC50 | 100 µM | [2][3] |
| N-acetylated Fluorophenylalanine Esters | Antimicrobial/Antifungal | Gram-positive bacteria, mycobacteria, fungi | MIC | Starting from 125 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Enzyme Inhibition Assays
This protocol is based on the principle that TPH converts a tritiated substrate to a product and tritiated water, which can be quantified.
-
Materials: Purified TPH, L-[3H]tryptophan, pterin (B48896) cofactor (e.g., 6-MPH4), catalase, ferrous ammonium (B1175870) sulfate, dithiothreitol (B142953) (DTT), buffer (e.g., MES, pH 7.0), test compounds, activated charcoal, scintillation cocktail, and scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, DTT, and the pterin cofactor.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding purified TPH and L-[3H]tryptophan.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of acidified charcoal. This will adsorb the unreacted substrate and product.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant containing the [3H]H2O to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.
-
This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
-
Materials: Purified AChE or BChE, acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate (B84403) buffer (pH 8.0), test compounds, and a microplate reader.
-
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (ATC or BTC) to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (the product of substrate hydrolysis) with DTNB.
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
This assay measures the conversion of phenylalanine to tyrosine.
-
Materials: Purified PAH, L-phenylalanine, a pterin cofactor (e.g., tetrahydrobiopterin, BH4), catalase, ferrous ammonium sulfate, dithiothreitol (DTT), buffer (e.g., HEPES, pH 7.0), test compounds, and an HPLC system or fluorescence plate reader.
-
Procedure (HPLC-based):
-
Prepare a reaction mixture containing buffer, catalase, ferrous ammonium sulfate, DTT, and the cofactor.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding L-phenylalanine and purified PAH.
-
Incubate for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Analyze the amount of tyrosine produced using a reverse-phase HPLC system with fluorescence or UV detection.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
Cell-Based Assays
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
-
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Materials: Bacterial strain, appropriate liquid growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, test compound, and a positive control antibiotic.
-
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard, then diluted).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathways and Logical Relationships
The biological effects of halogenated phenylalanine derivatives are mediated through their interaction with specific signaling pathways.
Serotonin Synthesis and Signaling Pathway
p-Chlorophenylalanine's primary mechanism of action is the inhibition of tryptophan hydroxylase, which disrupts the serotonin synthesis pathway.
Caption: Inhibition of serotonin synthesis by p-chlorophenylalanine.
Glutamatergic Synapse Signaling
Halogenated tyrosine derivatives (structurally similar to phenylalanine derivatives) exert neuroprotective effects by modulating glutamatergic synaptic transmission.
Caption: Modulation of glutamatergic synapse by halogenated tyrosine derivatives.
Experimental Workflow for Enzyme Inhibition and Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening halogenated phenylalanine derivatives for their biological activity.
Caption: General workflow for screening halogenated phenylalanine derivatives.
Structure-Activity Relationships
The biological activity of halogenated phenylalanine derivatives is highly dependent on the nature of the halogen and its position on the phenyl ring.
-
Nature of the Halogen: The electronegativity and size of the halogen atom influence its ability to form halogen bonds and other non-covalent interactions with biological targets. For instance, in some contexts, bromo-substituted analogs have shown slightly greater potency than their chloro-substituted counterparts. The introduction of different halogens can also impact the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Position of the Halogen: The position of the halogen (ortho, meta, or para) is crucial for determining the molecule's interaction with the active site of an enzyme or the binding pocket of a receptor. Studies on the L-type amino acid transporter 1 (LAT1) have shown that halogen groups at the meta position of phenylalanine derivatives enhance LAT1 affinity in proportion to their size.[18] The ortho and para positions also have significant, but different, effects on LAT1 affinity and transport velocity.[8]
Conclusion
Halogenated phenylalanine derivatives are a versatile class of molecules with a broad range of biological activities. Their ability to inhibit key enzymes, exert cytotoxic effects on cancer cells, and modulate neuronal signaling pathways makes them valuable probes for biological research and promising scaffolds for the development of new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel drugs with improved efficacy and selectivity. This guide provides a foundational understanding of the current knowledge in this field, offering a valuable resource for researchers and drug development professionals.
References
- 1. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The role of phenylalanine in structure–function relationships of phenylalanine hydroxylase revealed by radiation target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Phe(4-Cl)OMe.HCl: A Technical Guide to a Serotonin Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Phe(4-Cl)OMe.HCl, the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine, is a crucial research tool for investigating the serotonergic system. As a derivative of p-chlorophenylalanine (PCPA), it functions as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506). This irreversible inhibition leads to a significant and sustained depletion of serotonin in the central and peripheral nervous systems, making it an invaluable pharmacological agent for studying the diverse physiological and behavioral roles of this neurotransmitter. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate hydrochloride | N/A |
| Synonyms | This compound, D-4-Chlorophenylalanine methyl ester hydrochloride | N/A |
| CAS Number | 33965-47-8 | |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | |
| Molecular Weight | 250.12 g/mol | |
| Melting Point | 186-189 °C | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | 4°C for short term, -20°C for long term (in solvent) |
Synthesis
The synthesis of enantiomerically pure this compound can be achieved through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.
Experimental Protocol: Chiral Resolution of DL-4-Chlorophenylalanine Methyl Ester
This protocol describes the resolution of the racemic mixture of 4-chlorophenylalanine methyl ester using a chiral resolving agent, such as N-acetyl-D-phenylglycine.[2]
Materials:
-
DL-4-Chlorophenylalanine methyl ester hydrochloride
-
N-acetyl-D-phenylglycine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Liberation of the free amine: Dissolve DL-4-chlorophenylalanine methyl ester hydrochloride in water and adjust the pH to approximately 9-10 with a solution of sodium hydroxide to obtain the free racemic amine. Extract the free amine with ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to yield the racemic methyl ester.
-
Diastereomeric salt formation: Dissolve the racemic methyl ester in methanol. In a separate flask, dissolve an equimolar amount of N-acetyl-D-phenylglycine in methanol. Mix the two solutions. The diastereomeric salt of N-acetyl-D-phenylglycine with D-4-chlorophenylalanine methyl ester will preferentially crystallize out of the solution upon standing or cooling.
-
Isolation of the diastereomeric salt: Collect the precipitated crystals by filtration and wash them with cold methanol.
-
Liberation of the D-enantiomer: Suspend the collected diastereomeric salt in water and add a solution of sodium hydroxide to basify the mixture. This will liberate the D-4-chlorophenylalanine methyl ester. Extract the product with ethyl acetate.
-
Formation of the hydrochloride salt: Dry the ethyl acetate layer and bubble dry hydrogen chloride gas through the solution to precipitate this compound.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system, such as methanol/ether, to obtain the final product with high optical purity.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the chiral resolution of DL-4-chlorophenylalanine methyl ester.
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the inhibition of tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[3]
Inhibition of Tryptophan Hydroxylase
Serotonin Depletion
The inhibition of TPH leads to a profound and long-lasting depletion of serotonin in both the central nervous system (CNS) and the periphery. Studies in rodents have demonstrated that administration of PCPA or its methyl ester can reduce brain serotonin levels by up to 90%.[5][6]
| Compound | Dose | Administration Route | Time Point | Brain Region | Serotonin Depletion (%) | Reference |
| PCPA methyl ester | 300 mg/kg (daily for 3 days) | Intraperitoneal | - | Whole Brain | ~90% | [5] |
| PCPA | 1000 mg/kg | - | - | Whole Brain | 90.6% | [6] |
Signaling Pathway: Serotonin Biosynthesis and Inhibition
The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by this compound.
Caption: Serotonin biosynthesis pathway and inhibition by this compound.
Experimental Protocols
In Vivo Serotonin Depletion in Rodents
This protocol describes a general procedure for inducing serotonin depletion in rats using the methyl ester of p-chlorophenylalanine.
Materials:
-
This compound or DL-p-chlorophenylalanine methyl ester hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., Sprague-Dawley rats)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of dosing solution: Dissolve the p-chlorophenylalanine methyl ester hydrochloride in sterile saline to the desired concentration (e.g., 30 mg/mL).
-
Animal handling and administration: Acclimatize the animals to the housing conditions for at least one week before the experiment. Administer the dosing solution via intraperitoneal (i.p.) injection. A common dosing regimen is 300 mg/kg daily for three consecutive days.[5]
-
Monitoring: Observe the animals for any adverse effects. PCPA treatment can lead to transient behavioral changes.
-
Tissue collection and analysis: At the desired time point after the last injection (e.g., 24 hours to several days), euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, cortex, striatum). Analyze the tissue for serotonin and its metabolite 5-HIAA levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
Experimental Workflow: In Vivo Serotonin Depletion Study
Caption: Workflow for an in vivo serotonin depletion study using this compound.
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the publicly available literature. However, studies on the pharmacokinetics of phenylalanine following oral administration of aspartame (B1666099) (which is metabolized to phenylalanine) in rodents indicate that peak plasma concentrations are typically reached within one hour, and levels return to baseline within 4-8 hours.[7] It is important to note that the chloro-substitution in this compound will likely alter its pharmacokinetic profile compared to unsubstituted phenylalanine.
Conclusion
This compound is a potent and specific tool for the experimental depletion of serotonin. Its ability to irreversibly inhibit tryptophan hydroxylase allows for the investigation of the multifaceted roles of the serotonergic system in health and disease. This guide has provided a detailed overview of its chemical properties, synthesis, biological activity, and experimental applications. Researchers employing this compound should adhere to detailed and validated protocols to ensure the reliability and reproducibility of their findings. Further research into the specific pharmacokinetics and potential off-target effects of the D-enantiomer would be beneficial to the scientific community.
References
- 1. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Expanding the Peptidic Frontier: A Technical Guide to the Applications of Unnatural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides has unlocked a new era of chemical diversity and therapeutic potential, moving beyond the constraints of the 20 proteinogenic amino acids. This technical guide provides an in-depth exploration of the core applications of UAAs in peptide synthesis, offering a comprehensive overview for researchers, scientists, and drug development professionals. By introducing novel functionalities, UAAs can dramatically enhance peptide stability, modulate biological activity, and serve as sophisticated probes to investigate complex biological systems. This document details these applications, presents quantitative data on the impact of UAA incorporation, provides detailed experimental protocols, and visualizes key workflows and signaling pathways.
Core Applications of Unnatural Amino Acids in Peptide Synthesis
The versatility of UAAs allows for the rational design of peptides with tailored properties. Key applications include:
-
Enhanced Proteolytic Stability: A primary obstacle in the therapeutic use of peptides is their rapid degradation by proteases. UAAs, with their modified side chains or backbones, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[1][2][3][4][5][6][7]
-
Conformational Constraint: The biological activity of a peptide is intrinsically linked to its three-dimensional structure. UAAs can be used to induce and stabilize specific secondary structures, such as α-helices and β-turns, which are often crucial for target binding.[1] A prominent example of this is the use of "stapled peptides," where UAAs are used to create a covalent linkage between two amino acid side chains, locking the peptide into a helical conformation.[6][8][9][10]
-
Modulation of Bioactivity: The unique chemical functionalities of UAAs can introduce new interactions with biological targets, leading to increased binding affinity and selectivity.[1][11][12] This allows for the fine-tuning of a peptide's pharmacological profile.
-
Bio-orthogonal Handles for Labeling and Imaging: UAAs can incorporate chemically unique groups, such as azides and alkynes, that are inert within biological systems but can be specifically and efficiently reacted with complementary probes.[13][14][15][16][17] This "bio-orthogonal chemistry" enables the precise labeling of peptides with fluorescent dyes, imaging agents, or other molecular tags for a wide range of applications, including cellular imaging and diagnostics.[16][17][18][19]
-
Photo-crosslinking Probes: Certain UAAs, such as p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (azF), are photoreactive.[14][20][21][22][23][24][25] Upon exposure to UV light, these UAAs form covalent bonds with nearby molecules, allowing for the identification of direct binding partners and the mapping of protein-protein or peptide-receptor interactions.[14][20][21][22][23][24][25]
Quantitative Impact of Unnatural Amino Acid Incorporation
The integration of UAAs into peptide sequences yields quantifiable improvements in their physicochemical and pharmacological properties. The following tables summarize representative data from the literature, illustrating the impact of these modifications.
| Modification | Peptide System | Parameter | Unmodified Peptide | UAA-Modified Peptide | Fold Improvement | Reference |
| Stapling (Hydrocarbon) | p53-MDM2 inhibitor | Binding Affinity (Kd) | Micromolar range | Nanomolar range (e.g., ATSP-7041) | >100 | [9][26] |
| Stapling (Hydrocarbon) | Generic α-helical peptide | Proteolytic Half-life (t1/2) | Minutes | >24 hours | >60 | [6][27] |
| N-methylation | Generic peptide | Serum Half-life (t1/2) | ~0.8 hours | ~18 hours | ~22.5 | [2] |
| D-amino acid substitution | Antimicrobial Peptide (AMP) | Stability in Plasma | Rapid degradation | Significantly enhanced stability | N/A | [3][5][28] |
| Glycosylation | D-amino acid-containing peptide | Protease Resistance (Chymotrypsin) | Susceptible | Increased resistance | N/A | [29] |
Table 1: Enhancement of Peptide Properties through Unnatural Amino Acid Incorporation. This table provides a comparative summary of the significant improvements in binding affinity and proteolytic stability observed upon the incorporation of various unnatural amino acids into peptides.
| Unnatural Amino Acid | Application | Key Feature | Example of Use |
| p-Benzoyl-L-phenylalanine (Bpa) | Photo-crosslinking | Forms a covalent bond upon UV activation | Mapping peptide-receptor interaction sites |
| p-Azido-L-phenylalanine (azF) | Bio-orthogonal Labeling & Photo-crosslinking | Azide group for "click" chemistry or UV-induced crosslinking | Fluorescent labeling of GPCRs |
| (S)-2-(4'-pentenyl)alanine | Stapled Peptides | Olefin side chain for ring-closing metathesis | Stabilizing α-helical peptides to inhibit p53-MDM2 interaction |
| N-methylated amino acids | Enhanced Stability | Modified backbone hinders protease cleavage | Improving the pharmacokinetic profile of therapeutic peptides |
| D-amino acids | Enhanced Stability | Unnatural stereochemistry prevents recognition by proteases | Increasing the in vivo half-life of antimicrobial peptides |
| Fluorescent Amino Acids | Intrinsic Probes | Possess inherent fluorescent properties | Studying protein folding and dynamics with minimal perturbation |
Table 2: Common Unnatural Amino Acids and Their Primary Applications. This table outlines several widely used unnatural amino acids, their key features, and examples of their application in peptide synthesis and research.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of UAAs into peptides. The following sections provide step-by-step protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a photo-crosslinking unnatural amino acid, p-benzoyl-L-phenylalanine (Bpa).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-p-Benzoyl-L-phenylalanine (Fmoc-Bpa-OH)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-Bpa-OH:
-
At the desired position in the peptide sequence, use Fmoc-Bpa-OH in the coupling step, following the same procedure as for standard amino acids.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform one last Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Native Chemical Ligation (NCL) for Peptide Assembly with UAAs
NCL is a powerful technique for the synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[30][31][32][33][34] This protocol outlines the general procedure for ligating a peptide fragment containing a UAA to another peptide fragment.
Materials:
-
Peptide 1: C-terminal thioester with the incorporated UAA.
-
Peptide 2: N-terminal cysteine.
-
Ligation buffer: 6 M Guanidinium hydrochloride, 100 mM sodium phosphate, pH 7.5.
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
RP-HPLC for purification and analysis.
-
Mass spectrometer for characterization.
Procedure:
-
Peptide Fragment Synthesis: Synthesize the two peptide fragments separately using SPPS. Peptide 1 is synthesized on a thioester-generating resin, incorporating the UAA at the desired position. Peptide 2 is synthesized with an N-terminal cysteine residue.
-
Purification and Characterization: Purify both peptide fragments by RP-HPLC and confirm their identity and purity by mass spectrometry.
-
Ligation Reaction Setup:
-
Dissolve equimolar amounts of Peptide 1-thioester and Peptide 2-cysteine in the ligation buffer.
-
Add TCEP to a final concentration of 5 mM to maintain a reducing environment.
-
Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-50 mM.
-
-
Reaction Monitoring: Monitor the progress of the ligation reaction by RP-HPLC. The appearance of a new peak corresponding to the ligated product and the disappearance of the starting material peaks indicate the reaction is proceeding.
-
Reaction Quenching and Purification: Once the reaction is complete, quench it by acidifying with TFA. Purify the final ligated peptide by RP-HPLC.
-
Characterization: Confirm the identity of the purified ligated peptide by mass spectrometry.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow for UAA Incorporation and Photo-Crosslinking
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 18. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 19. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 20. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 29. mdpi.com [mdpi.com]
- 30. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 31. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. vanderbilt.edu [vanderbilt.edu]
- 33. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
An In-depth Technical Guide to H-D-Phe(4-Cl)OMe.HCl: A Material Safety and Pharmacological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Phe(4-Cl)OMe.HCl, also known as D-4-Chlorophenylalanine methyl ester hydrochloride. The document details its material safety data, physicochemical properties, and established pharmacological applications, with a focus on its role as a tool in neuroscience research.
Compound Identification and Properties
This compound is a derivative of the amino acid phenylalanine. It is recognized for its utility as a research chemical, primarily in studies related to neurotransmitter pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33965-47-8 | [1] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | MedChemExpress |
| Molecular Weight | 250.12 g/mol | MedChemExpress |
| Appearance | White to off-white solid/powder | Fisher Scientific |
| Melting Point | 195 - 197 °C | ChemicalBook |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | MedChemExpress |
| Storage | 4°C, sealed, away from moisture. For long-term stock solutions: -80°C (up to 6 months), -20°C (up to 1 month). | MedChemExpress |
Material Safety Data Sheet (MSDS) Summary
This substance should be handled with care in a laboratory setting. The following tables summarize the key safety information.
Table 2: Hazard Identification and First Aid Measures
| Hazard | Description | First Aid Measures |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | Wash off with soap and plenty of water. |
| Eye Contact | May cause eye irritation. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Table 3: Handling, Storage, and Fire-Fighting Measures
| Aspect | Recommendation |
| Handling | Avoid dust formation. Avoid breathing vapors, mist, or gas. Handle in accordance with good industrial hygiene and safety practices. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Incompatible with strong oxidizing agents. |
| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. |
| Hazardous Decomposition | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. |
Pharmacological Profile
The primary mechanism of action for this compound and its parent compound, p-chlorophenylalanine (PCPA), is the inhibition of serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis.[2]
Mechanism of Action: Tryptophan Hydroxylase Inhibition
This compound acts as a reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] By blocking this enzyme, the compound effectively depletes endogenous levels of serotonin in the brain and other tissues. This makes it a valuable tool for studying the roles of serotonin in various physiological and pathological processes. The methyl ester form is noted to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine.
Below is a diagram illustrating the serotonin synthesis pathway and the point of inhibition by this compound.
Applications in Research
Due to its ability to deplete serotonin, this compound is widely used in preclinical research to create animal models of serotonin deficiency. These models are instrumental in investigating the role of serotonin in:
-
Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease.[2]
-
Behavioral Studies: Including research on anxiety, memory, and aggression.[2][3]
-
Sleep Studies: To induce insomnia in animal models.
Table 4: Exemplary Dosing in Animal Studies
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| C57BL/6 Mice | Oral | 250-500 mg/kg daily for 8 weeks | Significant decrease in serotonin levels in the hippocampus and cortex. | [2] |
| Rats (Non-killers) | Intraperitoneal | 300 mg/kg daily for 3 days | Induced mouse-killing behavior, correlated with ~90% reduction in brain serotonin. | [3] |
Experimental Protocols
The following are generalized protocols for the preparation of this compound solutions for research purposes, based on available literature.
Preparation of Stock Solutions
A common solvent for creating stock solutions is Dimethyl sulfoxide (B87167) (DMSO).[4]
Workflow for Stock Solution Preparation:
Preparation of In Vivo Formulations
For administration to animals, the DMSO stock solution is typically diluted into a vehicle suitable for injection or oral gavage.
Example Protocol for an Injectable Formulation (Saline-based):
-
Start with the DMSO stock solution.
-
Add PEG300: To a volume of the DMSO stock, add 4 volumes of PEG300 and mix thoroughly.
-
Add Tween-80: To this mixture, add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add Saline: Finally, add 4.5 volumes of saline to reach the final desired concentration and volume. The final solvent composition would be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Note: The mixed solution should be used immediately for optimal results.[4]
Conclusion
This compound is a critical research tool for investigating the serotonergic system. Its well-characterized ability to inhibit tryptophan hydroxylase and deplete serotonin allows for the creation of valuable in vivo and in vitro models to explore the neurotransmitter's role in health and disease. While it possesses potential hazards requiring careful handling as outlined in its material safety data, its utility in neuroscience and drug development is significant. Researchers using this compound should adhere to strict safety protocols and consult the full Safety Data Sheet from their supplier before use.
References
A Technical Guide to H-D-Phe(4-Cl)OMe.HCl for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, biochemical action, and experimental application of H-D-Phe(4-Cl)OMe.HCl (D-4-Chlorophenylalanine methyl ester hydrochloride). This document is intended to serve as a valuable resource for professionals in neuroscience, pharmacology, and drug development who are interested in utilizing this compound for serotonin (B10506) depletion studies.
Introduction to this compound
This compound is the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine. It belongs to a class of compounds known for their ability to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] By inhibiting TPH, these compounds lead to a significant depletion of serotonin levels in the brain and periphery, making them valuable tools for studying the role of the serotonergic system in various physiological and pathological processes. The methyl ester and hydrochloride forms enhance the compound's solubility and bioavailability.[2]
Commercial Suppliers of this compound
The following tables summarize commercially available this compound and its racemic form, DL-4-Chlorophenylalanine methyl ester hydrochloride. Purity, CAS number, and available quantitative data are provided for easy comparison. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a quote.
Table 1: Commercial Suppliers of this compound (CAS: 33965-47-8)
| Supplier | Purity | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress | --- | C10H13Cl2NO2 | 250.12 | Research use only.[3] |
| Aapptec | --- | C10H12ClNO2·HCl | 250.1 | Refer to Certificate of Analysis for lot-specific data.[4] |
| Echemi (Multiple Listings) | Up to 99% | --- | --- | Lists various suppliers from China.[5] |
Table 2: Commercial Suppliers of DL-4-Chlorophenylalanine methyl ester hydrochloride (CAS: 14173-40-1)
| Supplier | Purity | Molecular Formula | Molecular Weight | Price (USD) - Example |
| Sigma-Aldrich | --- | C10H12ClNO2·HCl | 250.12 | 1g: $112.00, 5g: $345.10, 25g: $1,530.00 |
| Santa Cruz Biotechnology | ≥99% | C10H12ClNO2·HCl | 250.12 | --- |
| Chem-Impex | ≥ 99% (HPLC) | C10H12ClNO2·HCl | 250.1 | --- |
| Fisher Scientific | --- | --- | 250.12 | --- |
Mechanism of Action: Inhibition of Serotonin Synthesis
This compound and related compounds act as inhibitors of tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting enzyme in the metabolic pathway that converts L-tryptophan to serotonin.[6][7] There are two main isoforms of this enzyme, TPH1, found predominantly in the periphery, and TPH2, which is the primary isoform in the central nervous system.[7] By blocking the action of TPH, these compounds prevent the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin.[6] This leads to a profound and sustained depletion of serotonin levels in the brain.[8][9]
Signaling Pathway: Serotonin Biosynthesis and Inhibition
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by 4-chlorophenylalanine derivatives.
Caption: Inhibition of Tryptophan Hydroxylase in the Serotonin Synthesis Pathway.
Experimental Protocols
Objective: To induce serotonin depletion in a rodent model to study its effects on a specific behavior (e.g., anxiety, aggression, or cognitive function).
Materials:
-
This compound or p-chlorophenylalanine methyl ester
-
Sterile saline solution (0.9% NaCl)
-
Vehicle solution (e.g., sterile saline, or a solution with a solubilizing agent if needed)
-
Rodent model (e.g., Wistar rats or C57BL/6 mice)
-
Appropriate housing and husbandry facilities
-
Behavioral testing apparatus (e.g., elevated plus maze, open field arena)
-
Equipment for tissue collection and analysis (e.g., HPLC-ECD for serotonin quantification)
Methodology:
-
Compound Preparation:
-
On the day of injection, dissolve the this compound in sterile saline to the desired concentration. A typical dosage for PCPA methyl ester is in the range of 150-300 mg/kg.[10] The final injection volume should be appropriate for the animal's weight (e.g., 1-5 ml/kg).
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Dosing:
-
Divide animals into experimental and control groups.
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection. Some studies have used a loading dose followed by maintenance doses. For example, daily injections for 3 consecutive days.[10] An alternative is voluntary oral administration in a palatable jelly.[11]
-
-
Serotonin Depletion and Behavioral Testing:
-
Allow sufficient time for serotonin depletion to occur. Significant depletion (around 90%) is typically observed 2-4 days after the start of treatment.[9]
-
Conduct behavioral tests at the peak of serotonin depletion. The choice of test will depend on the research question.
-
-
Neurochemical Analysis (Validation of Depletion):
-
Following behavioral testing, euthanize the animals according to approved protocols.
-
Dissect specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Homogenize the tissue and analyze serotonin and its metabolite (5-HIAA) levels using a validated method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to confirm the extent of serotonin depletion.
-
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study using this compound.
Caption: A Typical Experimental Workflow for In Vivo Serotonin Depletion Studies.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the role of the serotonergic system. Its efficacy as a tryptophan hydroxylase inhibitor allows for robust in vivo models of serotonin depletion. This guide provides a foundational understanding of its commercial availability, mechanism of action, and a framework for its experimental application. Researchers are encouraged to consult the primary literature and optimize protocols for their specific experimental paradigms.
References
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 7. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-DL-phenylalanine (PCPA): A Technical Guide to its Application as a Tryptophan Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-DL-phenylalanine (PCPA), also known as Fenclonine, a potent and widely used tool in neuroscience research. PCPA functions as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2][3] By depleting endogenous serotonin levels, PCPA allows for the systematic investigation of the serotonergic system's role in a vast array of physiological and pathological processes. This document details the mechanism of action, pharmacokinetics, and quantitative effects of PCPA, provides standardized experimental protocols for its use, and illustrates key pathways and workflows.
Introduction to PCPA and Tryptophan Hydroxylase
Serotonin is a critical monoamine neurotransmitter involved in regulating mood, cognition, sleep, and numerous physiological functions. Its synthesis begins with the essential amino acid L-tryptophan. The first and rate-limiting step of this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[4][5][6]
There are two main isoforms of this enzyme:
-
TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland, responsible for the majority of peripheral serotonin synthesis.[7]
-
TPH2: The neuronal isoform, located in the raphe nuclei of the brainstem, responsible for serotonin synthesis in the central nervous system (CNS).[7]
4-Chloro-DL-phenylalanine is a synthetic amino acid analogue that acts as a nonspecific inhibitor of both TPH1 and TPH2.[8] Its ability to cause profound and long-lasting depletion of serotonin makes it an invaluable pharmacological tool for elucidating the functions of the serotonergic system.[1][9]
Mechanism of Action
PCPA exerts its effect through the irreversible inhibition of TPH.[1][4] Unlike competitive inhibitors that bind reversibly to the enzyme's active site, PCPA forms a stable, covalent bond, permanently inactivating the enzyme. Consequently, the restoration of serotonin synthesis is not a rapid process; it requires the de novo synthesis of new TPH enzyme molecules, which can take several days to weeks.[1][4]
The inhibition of TPH by PCPA blocks the conversion of L-tryptophan to 5-HTP, thereby halting the entire downstream serotonin synthesis pathway. This leads to a dramatic and sustained decrease in serotonin levels in both the CNS and the periphery.
Pharmacokinetics and Pharmacodynamics
PCPA is typically administered intraperitoneally (i.p.) in preclinical studies.[10][11] The onset of serotonin depletion is relatively rapid, with significant reductions observed within hours of a single administration.[12] However, maximal depletion, which can exceed 90%, is typically achieved 2 to 4 days following treatment, often with repeated daily doses.[9][13]
The duration of action is long, reflecting the time required for new enzyme synthesis. TPH activity in the raphe nucleus may only recover to 10% of control values after one week, with full recovery of serotonin levels taking up to two weeks.[1][4] While PCPA is highly selective for TPH, some studies have noted that very high doses can lead to a reduction in the concentrations of other catecholamines, such as noradrenaline and dopamine (B1211576).[1][13]
Quantitative Data
The efficacy of PCPA has been quantified in both in vitro enzyme assays and in vivo animal models.
Table 1: In Vitro Inhibitory Activity of PCPA against Tryptophan Hydroxylase
| Enzyme Isoform | Parameter | Value | Reference |
| TPH1 | IC₅₀ | >50 µM | [14] |
| TPH1 | Relative IC₅₀ | 4.49 mM | [15] |
| TPH2 | Relative IC₅₀ | 1.55 mM | [15] |
| Note: IC₅₀ values can vary significantly based on assay conditions. The data indicates that while effective, PCPA is not a highly potent inhibitor in cell-free assays compared to newer developmental compounds. |
Table 2: In Vivo Efficacy of PCPA in Rodent Models (Serotonin Depletion)
| Dose (i.p.) | Animal Model | Time Point | Region | % Depletion / Effect | Reference |
| 150 mg/kg | Rat | Not specified | Frontal Cortex | ~50% reduction in 5-HT | [10] |
| 100-300 mg/kg | Rat | 24 hours | Cortex | ~67% reduction (3-fold decrease) | [9] |
| 100-300 mg/kg | Rat | 2-4 days | Cortex | ~89-90% reduction (6-9 fold decrease) | [9] |
| 300 mg/kg | Rat | 24 hours | Brain | 87% decrease in TPH activity | [5] |
| 400 mg/kg | Rat | 24 hours | Midbrain | Significant decrease in active DA cells | [11] |
| Not specified | Rat | Not specified | Frontal Cortex | >99% reduction in 5-HT and 5-HIAA | [13] |
| 300 mg/kg | Pregnant Rat | 6 hours | Embryo | Substantial decrease in 5-HT | [12] |
Experimental Protocols
Protocol 1: In Vivo Serotonin Depletion in Rodents
Objective: To induce profound and sustained depletion of serotonin in the central nervous system for behavioral or neurochemical studies.
Materials:
-
4-Chloro-DL-phenylalanine (PCPA) powder
-
Vehicle: Sterile 0.9% saline
-
0.1 M NaOH (for solubilization)
-
pH meter and sterile filters (0.22 µm)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
PCPA Solution Preparation: PCPA has limited solubility in water.[3] To prepare a solution for injection, suspend PCPA powder in sterile saline. Add 0.1 M NaOH dropwise while stirring until the PCPA is fully dissolved. Adjust the final pH to 7.0-7.4 with sterile HCl. Sterile-filter the final solution before use. A common concentration is 20-30 mg/mL.
-
Animal Dosing: Administer PCPA via intraperitoneal (i.p.) injection. For maximal depletion, a common regimen is 300 mg/kg once daily for two to three consecutive days.
-
Experimental Timeline: Wait for 48 to 72 hours after the final injection before commencing behavioral experiments or collecting tissue. This allows time for serotonin levels to reach their nadir.
-
Verification of Depletion (Optional but Recommended): To confirm the extent of serotonin depletion, a cohort of animals can be euthanized for neurochemical analysis.
-
Rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Homogenize tissue and analyze serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). A reduction of >90% in both 5-HT and 5-HIAA levels is typically expected.
-
Protocol 2: General In Vitro TPH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PCPA on TPH activity.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase and Dithiothreitol (DTT) for enzyme stability
-
PCPA stock solution (in DMSO or appropriate buffer)
-
Assay Buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5)
-
Quenching solution (e.g., perchloric acid or sulfuric acid)
-
96-well microplate
-
Detection system (e.g., HPLC or fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of PCPA in the assay buffer to create a dose-response curve.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, catalase, DTT, and the TPH enzyme.
-
Pre-incubation: Add the diluted PCPA or vehicle (control) to the wells and pre-incubate with the enzyme for approximately 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-tryptophan and BH₄.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C. The reaction should be within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Product Detection: Measure the amount of 5-HTP formed. This can be done by separating the product via HPLC or by using a coupled enzymatic reaction that generates a fluorescent signal.
-
Data Analysis: Plot the percentage of TPH activity against the logarithm of PCPA concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Conclusion and Considerations
4-Chloro-DL-phenylalanine remains a cornerstone pharmacological agent for studying the serotonergic system. Its capacity to induce robust, reliable, and long-lasting serotonin depletion is unmatched by most other tools. However, researchers must consider its characteristics carefully:
-
Irreversibility: The long recovery period may be a limitation for experimental designs requiring rapid reversal of effects.
-
Specificity: While highly selective, off-target effects on catecholamines can occur at high doses, necessitating careful dose selection and control experiments.
-
Toxicity: As with any pharmacological agent, appropriate toxicological assessments should be considered for chronic studies.
By understanding its mechanism and employing standardized protocols, researchers can effectively leverage PCPA to continue unraveling the complex roles of serotonin in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Incorporation of H-D-Phe(4-Cl)OMe.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to enhance peptide stability, receptor affinity, and pharmacokinetic profiles. H-D-Phe(4-Cl)OMe.HCl, the methyl ester hydrochloride salt of 4-chloro-D-phenylalanine, is a valuable building block for introducing a C-terminal ester functionality. Peptides with C-terminal esters can exhibit increased membrane permeability and can serve as pro-drugs, as the ester moiety can be hydrolyzed by intracellular esterases to release the active carboxylic acid form.[1]
Standard Solid-Phase Peptide Synthesis (SPPS) protocols are designed to yield peptides with a C-terminal carboxylic acid or amide. Therefore, the synthesis of peptides with a C-terminal methyl ester requires a modified approach. This document provides a detailed protocol for the incorporation of a C-terminal 4-chloro-D-phenylalanine methyl ester using a post-synthetic transesterification strategy on 2-chlorotrityl chloride (2-CTC) resin. This method involves the standard assembly of the peptide chain, followed by a specialized cleavage step that concurrently forms the methyl ester at the C-terminus.[1]
Principle of the Method
The presented protocol utilizes the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin, which is well-suited for the synthesis of protected peptide fragments due to the mild cleavage conditions it allows.[2] The synthesis follows the standard Fmoc/tBu strategy for peptide chain elongation. The key modification lies in the final cleavage step. Instead of using a standard Trifluoroacetic Acid (TFA) cocktail to yield a C-terminal carboxylic acid, a solution of anhydrous hydrochloric acid in methanol (B129727) is employed. This acidic methanolic solution cleaves the peptide from the resin and facilitates a transesterification reaction, resulting in the desired C-terminal methyl ester.[1] This approach is efficient, with high conversion rates reported.[1]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a peptide with a C-terminal H-D-Phe(4-Cl)OMe using the described protocol. The values are based on typical results reported for similar SPPS procedures and post-synthetic transesterification cleavage.[1]
Table 1: Key Performance Parameters
| Parameter | Typical Value | Notes |
| Resin Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on the initial loading protocol for the first amino acid. |
| Coupling Efficiency per Cycle | > 99% | Monitored by a qualitative ninhydrin (B49086) (Kaiser) test. |
| Transesterification Cleavage Yield | > 95% | Refers to the conversion of the resin-bound peptide to the C-terminal methyl ester.[1] |
| Crude Peptide Purity | 70 - 90% | Sequence-dependent; determined by RP-HPLC. |
| Overall Yield | 30 - 60% | Highly dependent on the peptide length and sequence. |
Table 2: Materials and Reagents
| Reagent | Purpose |
| 2-Chlorotrityl chloride (2-CTC) resin | Solid support |
| Fmoc-protected amino acids | Building blocks for peptide synthesis |
| This compound | C-terminal amino acid (used in the final coupling step) |
| Diisopropylethylamine (DIPEA) | Base for neutralization and coupling |
| HBTU/HATU | Coupling reagent |
| Piperidine (B6355638) | Fmoc deprotection |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and deprotection |
| Anhydrous Methanol (MeOH) | Solvent for cleavage and esterification |
| Acetyl Chloride or HCl gas | To prepare anhydrous methanolic HCl |
| Diethyl ether | For peptide precipitation |
Experimental Protocols
Protocol 1: Loading of the Penultimate Amino Acid onto 2-CTC Resin
This protocol describes the loading of the second to last amino acid of the desired peptide sequence onto the 2-CTC resin.
-
Resin Swelling: Swell 1 g of 2-CTC resin (loading capacity typically 1.0–1.6 mmol/g) in anhydrous DCM (10-15 mL) for 30 minutes in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve 1.5 equivalents of the desired Fmoc-protected amino acid (relative to the resin loading capacity) in a minimal amount of anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by 4.0 equivalents of DIPEA. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Standard SPPS Cycle (Fmoc/tBu Strategy)
This cycle is repeated for each subsequent amino acid until the full-length peptide (excluding the final C-terminal residue) is assembled.
-
Fmoc Deprotection: Swell the resin in DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU (or HATU) and 6 equivalents of DIPEA in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling of this compound
This step attaches the final C-terminal amino acid ester to the N-terminus of the resin-bound peptide.
-
Final Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 2, step 1.
-
Washing: Wash the resin as described in Protocol 2, step 2.
-
Coupling of the Amino Acid Ester:
-
In a separate vial, dissolve 3 equivalents of this compound and 6 equivalents of DIPEA in DMF to neutralize the hydrochloride salt.
-
Add 2.9 equivalents of HBTU (or HATU) to pre-activate the solution for 2-3 minutes.
-
Add the activated amino acid ester solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 2, steps 4 and 5.
Protocol 4: Cleavage and C-Terminal Methyl Ester Formation
This final step cleaves the peptide from the resin and forms the methyl ester.
-
Resin Preparation: After the final coupling, wash the peptide-resin thoroughly with DCM (5x) and dry it under vacuum for at least 2 hours.
-
Preparation of Cleavage Reagent: Prepare a 0.5 M solution of anhydrous HCl in methanol. This can be done by carefully adding acetyl chloride dropwise to cold, anhydrous methanol or by bubbling HCl gas through anhydrous methanol. This step should be performed in a fume hood with appropriate safety precautions.
-
Cleavage Reaction: Add the methanolic HCl solution to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh methanolic HCl and then with DCM. Combine all filtrates.
-
Work-up: Concentrate the combined filtrates under reduced pressure.
-
Precipitation: Add the concentrated solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the concentrate) to precipitate the peptide methyl ester hydrochloride salt.
-
Isolation and Purification: Collect the precipitate by centrifugation or filtration. Wash the peptide with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Overall workflow for SPPS and C-terminal esterification.
Caption: Logical steps for C-terminal methyl ester peptide synthesis.
References
Application Notes and Protocols for H-D-Phe(4-Cl)OMe.HCl in the Study of Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-Cl)OMe.HCl, also known as 4-Chloro-D-phenylalanine methyl ester hydrochloride, is a non-natural amino acid derivative that serves as a valuable tool for investigating protein-ligand interactions. As a structural analog of the natural amino acid phenylalanine, it allows for the introduction of a chlorine atom at the para position of the phenyl ring. This modification imparts unique physicochemical properties, including altered hydrophobicity, electronic distribution, and the potential for halogen bonding, making it an effective probe for exploring molecular recognition events at protein binding sites.
These application notes provide a comprehensive overview of the utility of this compound in biophysical and biochemical studies, along with detailed protocols for its application in common experimental techniques.
Physicochemical Properties
The introduction of a chlorine atom to the phenylalanine scaffold significantly influences its interaction with protein targets. The electron-withdrawing nature of chlorine can modulate the electronic environment of the aromatic ring, while its size and lipophilicity can lead to altered steric and hydrophobic interactions within a binding pocket. These properties can be harnessed to probe the structural and chemical features of a protein's active or allosteric sites.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl | [1] |
| Molecular Weight | 250.12 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
Applications in Protein-Ligand Interaction Studies
This compound can be employed in a variety of applications to elucidate the nature of protein-ligand interactions:
-
Probing Hydrophobic and Aromatic Interactions: By substituting phenylalanine with its chlorinated analog, researchers can assess the contribution of hydrophobicity and π-π stacking interactions to binding affinity and specificity. The altered electronic nature of the chlorinated ring can provide insights into cation-π and other electrostatic interactions.
-
Investigating Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein backbone or side chains. Studying the impact of this substitution can reveal the presence and importance of halogen bonding in ligand recognition.
-
Structure-Activity Relationship (SAR) Studies: As part of a library of phenylalanine analogs, this compound is a valuable component for systematic SAR studies. By comparing the binding affinities of related compounds, researchers can map the chemical space of a binding pocket and guide the design of more potent and selective inhibitors or modulators.
-
Peptide-Based Probes: This amino acid derivative can be incorporated into synthetic peptides. These modified peptides can then be used as tools to study peptide-protein interactions, with the chlorinated phenylalanine residue serving as a probe for specific binding determinants.
Quantitative Data
While specific binding affinity data (e.g., Kd, Ki, IC₅₀) for this compound with specific protein targets are not available in the reviewed literature, the following table summarizes general trends observed for halogenated phenylalanine analogs in inhibiting LAT1 and LAT2 transporters. This information can serve as a preliminary guide for designing experiments.
| Compound | Halogen Position | Effect on LAT1 Inhibition (relative to Phenylalanine) | Effect on LAT2 Inhibition (relative to Phenylalanine) |
| 4-Cl-Phe | para (4) | Slightly Increased | Slightly Increased |
Table based on general trends for halogenated phenylalanine analogs.[4] Specific quantitative values for this compound are not available in the searched literature.
Experimental Protocols
The following are detailed protocols for common biophysical techniques that can be used to study the interaction of this compound with a target protein.
Protocol 1: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
This compound
-
Purified target protein
-
ITC instrument
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
-
Degasser
Methodology:
-
Sample Preparation:
-
Dissolve this compound in the final dialysis buffer of the protein to a concentration of approximately 10-20 times the expected Kd.
-
Dialyze the purified target protein against the same buffer overnight at 4°C to ensure buffer matching.
-
Measure the final concentrations of the protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, and precise weighing for the ligand).
-
Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Pipette the protein solution into the sample cell (typically 200-300 µL).
-
Load the this compound solution into the injection syringe (typically 40-50 µL).
-
Set the injection parameters: a series of small injections (e.g., 2-3 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(Ka) where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.
Materials:
-
This compound
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine-HCl
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified protein solution in the immobilization buffer to allow for covalent coupling to the surface. The target immobilization level will depend on the protein size and the expected affinity of the ligand.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer. The concentration range should span at least one order of magnitude above and below the expected Kd.
-
Inject the different concentrations of the ligand over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each ligand injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).
-
-
Data Analysis:
-
Record the sensorgrams (response units vs. time) for each ligand concentration.
-
Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka. Alternatively, a steady-state affinity analysis can be performed by plotting the response at equilibrium against the ligand concentration.
-
Protocol 3: Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding.
Materials:
-
This compound
-
Purified target protein containing fluorescent residues
-
Spectrofluorometer
-
Buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.4)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein at a fixed concentration in the buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum of the protein solution alone (excitation typically at 280 nm or 295 nm for selective tryptophan excitation).
-
Add increasing concentrations of this compound to the protein solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
Correct for inner filter effects if necessary.
-
Plot the change in fluorescence intensity (ΔF) against the ligand concentration and fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the binding constant (Ka or Kd).
-
Visualizations
Logical Workflow for Protein-Ligand Interaction Study
References
Application Notes and Protocols for H-D-Phe(4-Cl)OMe.HCl in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-Cl)OMe.HCl, also known as 4-Chloro-D-phenylalanine methyl ester hydrochloride, is a derivative of the amino acid phenylalanine. In the context of neuroscience, its primary experimental application stems from its role as a component of the racemic mixture 4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA methyl ester). This mixture is a known inhibitor of the enzyme tryptophan hydroxylase, the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). By inhibiting this enzyme, PCPA methyl ester effectively depletes serotonin levels in the brain, making it a valuable pharmacological tool for investigating the role of the serotonergic system in a wide range of physiological and behavioral processes.
These application notes provide a comprehensive overview of the experimental use of this compound and its racemic form in neuroscience research, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in vivo.
Mechanism of Action
The primary mechanism of action of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is the inhibition of tryptophan hydroxylase (TPH). There are two isoforms of this enzyme, TPH1 and TPH2, with TPH2 being the predominant form in the central nervous system. By acting as a reversible inhibitor of TPH, the compound reduces the synthesis of serotonin from its precursor, L-tryptophan. This leads to a significant decrease in serotonin concentrations in various brain regions, including the hippocampus and cortex.[1] The methyl ester formulation of the compound enhances its ability to cross the blood-brain barrier compared to its parent compound, p-chlorophenylalanine (PCPA).[2]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of 4-Chloro-DL-phenylalanine methyl ester hydrochloride on brain serotonin levels in rodents, as reported in preclinical studies. It is important to note that these studies utilized the racemic DL-form of the compound.
Table 1: Effect of 4-Chloro-DL-phenylalanine methyl ester hydrochloride on Serotonin (5-HT) Levels in Mice
| Brain Region | Administration Route | Dose (mg/kg) | Treatment Duration | % Decrease in 5-HT |
| Hippocampus | Oral | 250-500 | 8 weeks (daily) | ~85% |
| Cortex | Oral | 250-500 | 8 weeks (daily) | ~65% |
| Hippocampus | Intraperitoneal (i.p.) | Not Specified | Not Specified | ~55% |
| Prefrontal Cortex | Intraperitoneal (i.p.) | Not Specified | Not Specified | ~50% |
Data extracted from MedChemExpress product information sheet citing a study by Dool-Ri Oh, et al. (2019).[1]
Table 2: Effect of p-chlorophenylalanine (PCPA) and its methyl ester on 5-HT Depletion in Rats
| Compound | Dose (mg/kg) | Administration Route | Treatment Duration | % Decrease in 5-HT |
| PCPA methyl ester | 300 | Intraperitoneal (i.p.) | 3 days (daily) | ~90% |
| PCPA | 100 | Intraperitoneal (i.p.) | 3 days (daily) | ~85% |
| p-chloroamphetamine | 3.5 | Intraperitoneal (i.p.) | 3 days (daily) | ~60% |
Data from a study by Miczek, K. A., et al. (1975) investigating the induction of mouse-killing behavior.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides instructions for the preparation of a stock solution and a working solution for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Stock Solution (e.g., 50 mg/mL in DMSO):
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Preparation of Working Solution (e.g., for a final concentration of 5 mg/mL):
-
This protocol is adapted from a method for preparing a clear solution of ≥ 5 mg/mL.[1]
-
For a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.[1]
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
Vortex the final solution until it is clear and homogenous.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Protocol 2: Induction of Serotonin Depletion in Rats for Behavioral Studies
This protocol describes a general procedure for inducing significant serotonin depletion in rats using 4-Chloro-DL-phenylalanine methyl ester hydrochloride to study its effects on behavior.
Materials:
-
4-Chloro-DL-phenylalanine methyl ester hydrochloride (or this compound, assuming similar activity)
-
Prepared working solution (from Protocol 1)
-
Experimental animals (e.g., adult male Wistar rats)
-
Appropriate housing and husbandry facilities
-
Behavioral testing apparatus
-
Brain tissue collection and processing reagents (for verification of 5-HT depletion)
Procedure:
-
Animal Acclimation:
-
Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Handle the animals daily for several days before the experiment to reduce stress.
-
-
Drug Administration:
-
A dosing regimen of 300 mg/kg administered intraperitoneally (i.p.) daily for three consecutive days has been shown to cause a marked decrease in brain serotonin levels.[4]
-
Calculate the required volume of the working solution based on the animal's body weight.
-
Administer the calculated dose via i.p. injection at the same time each day.
-
A control group should be administered a vehicle solution (the same solution without the drug) following the same injection schedule.
-
-
Behavioral Testing:
-
Behavioral testing can be initiated following the completion of the drug administration period, allowing time for the depletion of serotonin to take effect. The timing will depend on the specific behavioral paradigm being investigated.
-
-
Verification of Serotonin Depletion (Optional but Recommended):
-
Dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Analyze the tissue for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Workflows
Caption: Inhibition of serotonin synthesis by this compound.
Caption: Workflow for in vivo serotonin depletion studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Peptides Containing 4-Chloro-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery to enhance therapeutic properties. 4-Chloro-D-phenylalanine (4-Cl-D-Phe) is a non-proteinogenic amino acid increasingly utilized to improve the metabolic stability and receptor binding affinity of peptide-based drug candidates. The substitution of a natural L-amino acid with a D-amino acid like 4-Cl-D-Phe confers resistance to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids.[1][2][3] The addition of a chloro- group to the phenylalanine ring can further modulate the peptide's conformation and hydrophobicity, potentially leading to improved biological activity.
Given these modifications, robust and detailed analytical methods are crucial to ensure the identity, purity, and stability of synthetic peptides containing 4-Cl-D-Phe. This document provides comprehensive application notes and detailed protocols for the analysis of these modified peptides using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Analytical Strategies & Methodologies
The analysis of peptides incorporating 4-Cl-D-Phe relies primarily on reversed-phase high-performance liquid chromatography (RP-HPLC) for separation and purity assessment, coupled with mass spectrometry for identity confirmation and sequencing.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the analysis and purification of synthetic peptides.[4][5] The separation is based on the hydrophobic interaction between the peptide and the non-polar stationary phase of the column (typically C8 or C18). The presence of the hydrophobic 4-Cl-D-Phe residue will influence the peptide's retention time.
Key Considerations for RP-HPLC:
-
Column Choice: A C18 reversed-phase column is most commonly used for peptide analysis, offering excellent resolving power.[6] For larger or more hydrophobic peptides, a column with a larger pore size (e.g., 300 Å) is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is typically used for elution. Mobile phase additives are critical for achieving sharp peaks and reproducible results.[5]
-
Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA is widely used as an ion-pairing agent. It protonates acidic groups on the peptide and residual silanols on the column, reducing unwanted secondary interactions and improving peak shape.[5]
-
Formic Acid (FA): While TFA can cause ion suppression in mass spectrometry, formic acid (typically at 0.1%) is a more MS-friendly alternative, though it may result in broader peaks for some peptides.[5][7]
-
-
Detection: Peptides are typically detected by UV absorbance at 214-220 nm, where the peptide bond absorbs light.[4][6]
2. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of modified peptides. It provides precise molecular weight information, confirming the successful incorporation of the 4-Cl-D-Phe residue, and can be used to verify the amino acid sequence.[8][9]
-
Electrospray Ionization (ESI): ESI is the most common ionization method for peptides, as it is a "soft" technique that minimizes fragmentation of the parent molecule, allowing for accurate mass determination of the intact peptide.
-
Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence, the precursor ion corresponding to the peptide's mass is isolated and fragmented. This collision-induced dissociation (CID) primarily cleaves the peptide bonds, generating a series of b- and y-type fragment ions.[9][10] The resulting fragmentation pattern serves as a fingerprint to verify the amino acid sequence and locate the position of the 4-Cl-D-Phe residue.
3. Stability Studies
Peptides containing D-amino acids are designed for enhanced stability. It is essential to experimentally verify this property. In vitro stability assays using plasma or serum are standard methods to assess a peptide's resistance to enzymatic degradation.[1][11] The disappearance of the parent peptide over time is monitored by LC-MS.
Data Presentation
Table 1: Typical RP-HPLC Purity Analysis Parameters
| Parameter | Recommended Setting |
| Instrumentation | Standard HPLC or UHPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å)[6] |
| Mobile Phase A | 0.1% TFA in Water[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[6] |
| Gradient | 5% to 65% B over 30 minutes (initial scouting gradient)[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 220 nm[6] |
| Injection Volume | 10-20 µL |
| Sample Conc. | ~1 mg/mL in Mobile Phase A[6] |
Table 2: Typical LC-MS Identity Confirmation Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC system coupled to a mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on peptide hydrophobicity |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Mode | Full Scan (e.g., m/z 200-2000) for parent ion detection |
| MS/MS Scan | Data-dependent acquisition (DDA) or targeted fragmentation |
Table 3: Example Mass Data for a Hypothetical Peptide (Ac-Ala-(4-Cl-D-Phe)-Gly-NH₂)
| Parameter | Value |
| Sequence | Ac-Ala-X-Gly-NH₂ (X = 4-Cl-D-Phe) |
| Molecular Formula | C₁₆H₂₁ClN₄O₄ |
| Theoretical Monoisotopic Mass | 368.1251 Da |
| Observed [M+H]⁺ | 369.1324 m/z |
| Mass Accuracy | < 5 ppm |
| Key MS/MS Fragments (y/b ions) | y₁ (Gly-NH₂), y₂ ((4-Cl-D-Phe)-Gly-NH₂), b₂ (Ac-Ala-(4-Cl-D-Phe)) |
Table 4: Sample Data Layout for In Vitro Plasma Stability Assay
| Time Point (hours) | % Peptide Remaining (Mean ± SD) | Half-life (t½) (hours) |
| 0 | 100 | \multirow{5}{*}{> 48 (Example)} |
| 1 | 98.5 ± 1.2 | |
| 4 | 95.1 ± 2.5 | |
| 8 | 91.3 ± 3.1 | |
| 24 | 85.6 ± 4.0 |
Visualizations
Caption: General workflow for the synthesis and analysis of peptides containing 4-Cl-D-Phe.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mass spectrometry of short peptides reveals common features of metazoan peptidergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide stability studies – Genepep [genepep.com]
Application Notes and Protocols for Coupling Reagents in Peptide Synthesis: A Focus on H-D-Phe(4-Cl)OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with high purity and yield is fundamental to drug discovery and development. The formation of the amide bond between two amino acids, known as peptide coupling, is the most critical step in this process. The choice of coupling reagent is paramount, as it directly influences reaction efficiency, cost, and the stereochemical integrity of the final peptide. This document provides a comprehensive overview of common coupling reagents and detailed protocols for their use in the synthesis of dipeptides, with a specific focus on the coupling of N-protected amino acids to H-D-Phe(4-Cl)OMe.HCl, a key building block in the development of peptidomimetics and other therapeutic agents.
The presence of the electron-withdrawing chloro-substituent on the D-phenylalanine scaffold can influence the nucleophilicity of the amino group, making the selection of an appropriate and highly efficient coupling reagent crucial for successful synthesis.
Principles of Peptide Coupling
Peptide bond formation involves the activation of a carboxylic acid group of an N-protected amino acid, followed by nucleophilic attack from the free amino group of another amino acid or peptide. Coupling reagents are employed to convert the carboxylic acid into a more reactive species, such as an active ester or an O-acylisourea, which is more susceptible to aminolysis.
The ideal coupling reagent should:
-
Promote rapid and complete amide bond formation.
-
Minimize side reactions, particularly racemization of the chiral amino acid centers.
-
Be soluble in common organic solvents used for peptide synthesis.
-
Generate byproducts that are easily removed during workup and purification.
Overview of Common Coupling Reagent Classes
Coupling reagents are broadly categorized into three main classes: carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. To suppress this, additives such as 1-Hydroxybenzotriazole (HOBt) or its derivatives are almost always used.[1] These additives trap the O-acylisourea to form a less reactive but also less racemization-prone active ester.[1]
-
Aminium/Uronium Salts: This class includes reagents such as HATU, HBTU, and TBTU. These reagents incorporate an HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) moiety within their structure, leading to the in-situ formation of highly reactive active esters.[2] They are known for their high efficiency, rapid reaction times, and low racemization rates, making them suitable for challenging couplings, including those involving sterically hindered amino acids.[2][3]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings. They function similarly to aminium/uronium salts by forming active esters. A key advantage is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with aminium/uronium salts if used in excess.[2]
Comparative Performance of Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. The following table provides an illustrative comparison of common coupling reagents for the synthesis of a dipeptide, Boc-Xaa-D-Phe(4-Cl)OMe. The data for TBTU/HOBt is based on a similar synthesis of a dipeptide containing a baclofen (B1667701) moiety, which also features a 4-chlorophenyl group.[4] The data for other reagents is representative of their general performance in dipeptide synthesis.
| Coupling Reagent/Method | N-Protected Amino Acid (Xaa) | Yield (%) | Purity (%) | Reaction Time (h) | Racemization | Key Considerations |
| TBTU/HOBt | Boc-Phe-OH | ~90% | >95% | 12 | Low | Effective for hindered amino acids, common in solution-phase synthesis.[4] |
| HATU | Boc-Ala-OH | >95% | >98% | 1-2 | Very Low | Highly reactive, suitable for difficult couplings, but more expensive.[3] |
| HBTU | Boc-Gly-OH | >90% | >95% | 2-4 | Low | A good balance of reactivity and cost for standard couplings.[2] |
| PyBOP | Boc-Leu-OH | >90% | >95% | 2-4 | Low | Effective for sterically hindered couplings; avoids guanidinylation side reactions. |
| EDC/HOBt | Boc-Val-OH | 85-95% | >95% | 12-24 | Low to Moderate | Cost-effective, but generally slower reaction times.[5] |
Note: The quantitative data presented is for illustrative purposes and can vary depending on the specific amino acid being coupled, stoichiometry, solvent, temperature, and reaction scale.
Experimental Protocols
The following are detailed, generalized protocols for the solution-phase synthesis of a dipeptide, Boc-Xaa-D-Phe(4-Cl)OMe, using different classes of coupling reagents.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent hydrolysis of the activated species.
-
This compound must be neutralized to the free amine before the coupling reaction. This is typically achieved by adding one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
Protocol 1: Coupling using an Aminium/Uronium Salt (HATU)
This protocol is recommended for achieving high yields and minimizing racemization, especially for sterically hindered amino acids.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Ala-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the N-Boc-Amino Acid and HATU in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the N-Boc-Amino Acid/HATU solution and stir for 5-10 minutes at 0 °C for pre-activation.
-
Add the activated N-Boc-Amino Acid solution to the solution of the free amine of H-D-Phe(4-Cl)OMe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Protocol 2: Coupling using a Phosphonium Salt (PyBOP)
This protocol is also highly efficient and is a good alternative to aminium/uronium salts.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Leu-OH) (1.0 eq)
-
This compound (1.0 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the free amine of H-D-Phe(4-Cl)OMe in anhydrous DCM or DMF.
-
In a separate flask, dissolve the N-Boc-Amino Acid and PyBOP in the same anhydrous solvent.
-
Add DIPEA (2.0 eq) to the N-Boc-Amino Acid/PyBOP solution and stir for 5-10 minutes at 0 °C.
-
Add the activated amino acid solution to the free amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Protocol 3: Coupling using a Carbodiimide (B86325) (EDC/HOBt)
This is a cost-effective method suitable for many standard couplings.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Gly-OH) (1.0 eq)
-
This compound (1.0 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N-Methylmorpholine (NMM) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-Amino Acid, this compound, and HOBt in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM or DIPEA to the cooled solution.
-
Add EDC.HCl portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Visualizations
General Workflow for Dipeptide Synthesis
Caption: General workflow for the solution-phase synthesis of a dipeptide.
Peptide Coupling Reaction Mechanism
Caption: Simplified mechanism of a peptide coupling reaction.
Conclusion
The successful synthesis of peptides containing this compound relies on the careful selection of an appropriate coupling reagent and optimization of reaction conditions. For high efficiency and minimal racemization, modern aminium/uronium (e.g., HATU) and phosphonium (e.g., PyBOP) salts are generally recommended. While more traditional carbodiimide methods (e.g., EDC/HOBt) offer a cost-effective alternative, they may require longer reaction times and careful control to suppress side reactions. The protocols provided herein serve as a robust starting point for researchers to develop and optimize their specific peptide synthesis strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection Strategies for Peptides Containing H-D-Phe(4-Cl)OMe.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of peptides incorporating the unnatural amino acid H-D-Phe(4-Cl)OMe.HCl. The strategies outlined below cover C-terminal methyl ester saponification, N-terminal deprotection of common protecting groups (Boc and Fmoc), and considerations for global deprotection.
Overview of Deprotection Strategies
The successful synthesis of peptides containing this compound requires robust and specific deprotection strategies. The presence of a C-terminal methyl ester and a potentially protected N-terminus necessitates orthogonal or sequential deprotection steps. The stability of the 4-chloro substituent on the phenylalanine ring is a key consideration in selecting the appropriate methodology. This document outlines three primary deprotection approaches:
-
C-Terminal Saponification: Selective hydrolysis of the C-terminal methyl ester.
-
N-Terminal Deprotection: Removal of Boc or Fmoc protecting groups from the N-terminus.
-
Global Deprotection: Simultaneous removal of all protecting groups and cleavage from a solid support.
The logical workflow for deprotection will depend on the overall synthetic strategy, specifically whether the peptide is synthesized in solution or on a solid phase, and the nature of the protecting groups used.
Caption: General workflow for peptide deprotection strategies.
C-Terminal Methyl Ester Saponification
Saponification is the method of choice for the selective removal of the C-terminal methyl ester, yielding a free carboxylic acid. This is particularly useful in solution-phase peptide synthesis for subsequent fragment condensation. A mild, base-mediated hydrolysis is recommended to prevent racemization and other side reactions.
Experimental Protocol: Saponification of a Heptapeptide Methyl Ester
This protocol is adapted from a patented procedure for a peptide containing a D-p-Cl-Phe residue and has been shown to be effective with high yield and purity, and without significant racemization.
Materials:
-
Protected peptide methyl ester (e.g., Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser-Tyr-D-Cit-Leu-OMe)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide (B78521) (LiOH)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Suspend the protected peptide methyl ester (0.223 mmol) in 15 mL of THF.
-
Add 1 mL of water to the suspension.
-
Prepare a solution of LiOH (11.2 mg, 0.468 mmol) in 1 mL of water.
-
Add the LiOH solution to the peptide suspension.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After completion of the reaction (monitored by HPLC or TLC), adjust the pH of the solution to 4 with 1N HCl.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous residue with 15 mL of water.
-
Collect the precipitated product by suction filtration.
-
Wash the product with 30 mL of hot acetonitrile (80°C).
-
Dry the final product under vacuum.
Quantitative Data: Saponification
| Peptide Sequence | Deprotection Conditions | Reaction Time | Yield | Purity (HPLC) | Racemization |
| Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser-Tyr-D-Cit-Leu-OMe | LiOH, THF/H₂O, Room Temperature | 4 hours | 90% | 98.5% | No significant racemization observed (D-Leu 0.5%) |
N-Terminal Deprotection
The choice of N-terminal deprotection strategy depends on the protecting group employed, most commonly the tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group.
Boc Group Deprotection
The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. These conditions are generally mild enough to not affect the 4-chloro substituent on the phenylalanine ring.
H-D-Phe(4-Cl)OMe.HCl: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics
Introduction
H-D-Phe(4-Cl)OMe.HCl, the hydrochloride salt of 4-chloro-D-phenylalanine methyl ester, is a non-natural amino acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a chlorine atom on the phenyl ring and the D-configuration of the alpha-carbon, offer medicinal chemists a powerful tool to modulate the pharmacological properties of peptides and small molecules. This Application Note provides an overview of the applications of this compound in drug discovery, with a focus on its incorporation into opioid receptor modulators. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) are also presented.
The incorporation of 4-chloro-D-phenylalanine into peptide sequences can significantly influence their biological activity, metabolic stability, and receptor binding affinity. The chlorine atom can alter the electronic properties of the aromatic side chain, leading to enhanced hydrophobic or halogen-bonding interactions with biological targets. Furthermore, the D-amino acid configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting therapeutic candidates.
Application in Opioid Receptor Modulation
A significant application of this compound is in the design and synthesis of novel opioid receptor ligands, particularly for the kappa-opioid receptor (KOR). The dynorphin (B1627789) A (Dyn A) peptides are endogenous ligands for the KOR, and structure-activity relationship (SAR) studies have shown that modifications to their amino acid sequence can lead to potent and selective agonists or antagonists.
Quantitative Biological Data of Representative Opioid Peptides
The following table summarizes the biological activity of representative dynorphin A-(1-8) amide analogues, illustrating the impact of modifications that are analogous to the incorporation of a 4-chloro-phenylalanine residue. This data is crucial for researchers in the field of drug development for easy comparison of the potency and selectivity of different compounds.
| Compound ID | Sequence | Assay Type | Receptor | IC50 (nM) | Ki (nM) |
| 1 | [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt | Guinea Pig Ileum | κ | 0.3 | - |
| Mouse Vas Deferens | μ | 7.4 | - | ||
| Rabbit Vas Deferens | δ | 2.6 | - | ||
| 2 | [D-Cys²,Cys⁵,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt | Guinea Pig Ileum | κ | 0.005 | - |
| Mouse Vas Deferens | μ | 0.18 | - | ||
| Rabbit Vas Deferens | δ | 0.04 | - | ||
| Receptor Binding | μ | - | 0.25 | ||
| Receptor Binding | δ | - | 0.08 | ||
| Receptor Binding | κ | - | 0.65 |
Data extrapolated from studies on dynorphin A analogues. The specific use of this compound may result in different values but the trends are expected to be similar.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Representative Dynorphin A Analogue
This protocol outlines the synthesis of a hypothetical dynorphin A-(1-8) analogue with the sequence Tyr-Gly-Gly-Phe(4-Cl)-Leu-Arg-Arg-Ile-NH₂.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours.
-
For This compound :
-
Neutralize this compound (3 eq.) with a suitable non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 eq.) in DMF.
-
In a separate vial, pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
-
Add the activated Boc-Gly-OH solution to the neutralized this compound solution and then add to the resin. Shake for 2 hours.
-
-
-
Washing: After each coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Agonists
Caption: Signaling pathway of a kappa-opioid receptor agonist.
Experimental Workflow for SPPS
Application Notes and Protocols for Solid-Phase Peptide Synthesis of 4-Chlorophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate bioactivity, and probe biological mechanisms. 4-Chlorophenylalanine (Phe(4-Cl)), a halogenated derivative of phenylalanine, is of particular interest. The presence of the chlorine atom on the phenyl ring can introduce favorable properties such as increased hydrophobicity and altered electronic characteristics, potentially leading to enhanced binding affinity to target receptors and improved metabolic stability.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 4-chlorophenylalanine using Fmoc chemistry.
Data Presentation
The successful synthesis of a peptide is evaluated by its yield and purity. The following table provides representative data for the synthesis of a model peptide containing 4-chlorophenylalanine. The efficiency of each step, particularly the coupling of the sterically hindered 4-chlorophenylalanine, is critical for the overall success. With modern potent coupling reagents, coupling efficiencies can exceed 99%.[2]
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | UV-Vis Spectroscopy of Piperidine-DBF Adduct |
| Coupling Efficiency (Overall) | >99% | Kaiser Test / TNBS Test[3] |
| Crude Peptide Yield | 75-85% | Gravimetric Analysis |
| Final Purity | >95% | RP-HPLC at 220 nm[4] |
| Molecular Mass (Expected) | Varies | Mass Spectrometry (ESI-MS) |
| Molecular Mass (Observed) | Varies | Mass Spectrometry (ESI-MS) |
Experimental Protocols
This section details the step-by-step methodology for the manual or automated solid-phase synthesis of a peptide incorporating Fmoc-Phe(4-Cl)-OH.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[5]
-
Materials:
-
Rink Amide Resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
-
-
Protocol:
-
Weigh the desired amount of resin and transfer it to the reaction vessel.
-
Add DMF (10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]
-
Drain the DMF through the filter.
-
Wash the resin with DMF (3 x 10 mL/g).
-
Fmoc Deprotection
This step removes the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[2]
-
Materials:
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF, peptide synthesis grade
-
-
Protocol:
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Amino Acid Coupling: Incorporation of Fmoc-4-Chlorophenylalanine-OH
Due to the steric hindrance from the chlorine atom, a potent coupling reagent is recommended for the efficient incorporation of Fmoc-Phe(4-Cl)-OH.[3]
-
Materials:
-
Fmoc-protected amino acids (including Fmoc-Phe(4-Cl)-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[3]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
-
-
Protocol:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For the sterically hindered Fmoc-Phe(4-Cl)-OH, a "double coupling" may be performed by repeating this step with a fresh solution of activated amino acid to ensure complete reaction.[3]
-
After the coupling, drain the solution and wash the resin with DMF (3-5 times).
-
Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is advisable, especially after coupling sterically hindered amino acids.
-
Materials:
-
Capping solution: Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v)
-
DMF, peptide synthesis grade
-
-
Protocol:
-
Add the capping solution to the resin.
-
Agitate for 15-30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Cleavage and Final Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
-
Materials:
-
Cleavage Cocktail (Reagent K is a good general-purpose choice): Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
-
Protocol:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Peptide Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Purify the peptide using a gradient of Solvent B in Solvent A (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of 4-Chlorophenylalanine Peptides.
Challenges and Troubleshooting in SPPS
Caption: Common Challenges and Troubleshooting Strategies in SPPS.
References
Application Notes and Protocols for Serotonin Synthesis Inhibition using H-D-Phe(4-Cl)OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a crucial monoamine neurotransmitter, is implicated in a vast array of physiological processes, including mood regulation, sleep, appetite, and cognition. Dysregulation of the serotonergic system is associated with numerous psychiatric and neurological disorders. The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH), which converts L-tryptophan to 5-hydroxytryptophan (B29612). This enzyme exists in two isoforms: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, the predominant isoform in the central nervous system.
H-D-Phe(4-Cl)OMe.HCl, also known as 4-Chloro-D-phenylalanine methyl ester hydrochloride, is a chemical analog of p-chlorophenylalanine (PCPA). PCPA is a well-established, irreversible inhibitor of tryptophan hydroxylase. By inhibiting TPH, these compounds serve as powerful research tools to deplete serotonin levels, enabling the investigation of the functional roles of serotonin in various biological systems. The methyl ester form enhances the lipophilicity of the compound, which can facilitate its passage across the blood-brain barrier. These application notes provide a comprehensive guide to utilizing this compound and its related compound, PCPA, for the effective inhibition of serotonin synthesis in both in vitro and in vivo research settings.
Mechanism of Action
This compound is presumed to act similarly to its well-studied analog, p-chlorophenylalanine (PCPA). PCPA functions as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway. This inhibition leads to a significant and sustained depletion of serotonin in both the central nervous system and peripheral tissues. The blockade of TPH prevents the conversion of L-tryptophan to 5-hydroxytryptophan, thereby halting the production of serotonin.
Figure 1. Serotonin synthesis pathway and inhibition by this compound.
Data Presentation
Quantitative data on the efficacy of p-chlorophenylalanine (PCPA), a close analog of this compound, are summarized below. It is important to note that while the D-isomer and methyl ester formulation of the user-specified compound may have different pharmacokinetic and pharmacodynamic properties, the data for PCPA provides a valuable reference for experimental design.
Table 1: In Vitro Inhibition of Tryptophan Hydroxylase (TPH) by p-Chlorophenylalanine (PCPA)
| Isoform | IC50 Value | Reference |
| TPH1 | 4.49 mM | [1] |
| TPH2 | 1.55 mM | [1] |
| TPH1 | > 50 µM | [2] |
Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.
Table 2: In Vivo Effects of p-Chlorophenylalanine (PCPA) and its Methyl Ester on Serotonin Levels
| Compound | Animal Model | Dosage | Treatment Duration | Tissue | % Serotonin (5-HT) Depletion | Reference |
| PCPA | Rat | 1000 mg/kg | Single dose | Whole Brain | ~90.6% | [3] |
| PCPA Methyl Ester | Rat | 300 mg/kg/day (i.p.) | 3 consecutive days | Brain | ~90% | [4] |
| PCPA Methyl Ester | Mouse | 300 mg/kg/day (i.p.) | 5 consecutive days | Brain | Up to 90% | |
| PCPA | Rat | 400 mg/kg (i.p.) | 24 hours prior | Midbrain | Significant decrease in DA cell activity due to 5-HT depletion | [5] |
| PCPA Methyl Ester | Mouse | 250-500 mg/kg (oral) | Daily for 8 weeks | Hippocampus & Cortex | Significant decrease | [6] |
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific parameters should be optimized for individual experimental systems.
Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on TPH activity.
1. Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with fluorescence or electrochemical detection
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing assay buffer, catalase, DTT, and the TPH enzyme.
-
Pre-incubation: Add the various concentrations of this compound or vehicle control to the reaction mixture. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-tryptophan and BH4.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using a validated HPLC method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Serotonin Depletion in Rodents
This protocol outlines a general procedure for depleting serotonin in mice or rats using a PCPA analog.
1. Animals:
-
Adult male mice (e.g., C57BL/6, 8-10 weeks old) or rats (e.g., Sprague-Dawley, 250-300g).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline (PBS))
-
Syringes and needles for administration (e.g., intraperitoneal injection)
3. Procedure:
-
Dosing Solution Preparation: On each day of administration, freshly dissolve this compound in the sterile vehicle. A typical dose for PCPA methyl ester is in the range of 150-300 mg/kg. The optimal dose for this compound should be determined empirically.
-
Administration: Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal injection). A control group should receive an equivalent volume of the vehicle.
-
Treatment Schedule: A common regimen for PCPA methyl ester is once daily administration for 3-5 consecutive days to achieve significant serotonin depletion.
-
Post-Treatment: Behavioral testing or tissue collection can typically commence 24-48 hours after the final dose.
-
Verification of Serotonin Depletion (Optional but Recommended):
-
Euthanize a subset of animals from both the treatment and control groups.
-
Dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Homogenize the tissue and analyze the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical or fluorescence detection to confirm the extent of depletion.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for characterizing a novel serotonin synthesis inhibitor.
Figure 2. Workflow for evaluating a serotonin synthesis inhibitor.
Conclusion
This compound, as an analog of the potent tryptophan hydroxylase inhibitor PCPA, represents a valuable pharmacological tool for researchers in neuroscience and drug development. By effectively depleting serotonin levels, this compound allows for the elucidation of the multifaceted roles of the serotonergic system in health and disease. The protocols and data presented herein provide a solid foundation for the design and execution of robust experiments aimed at investigating the consequences of serotonin synthesis inhibition. As with any pharmacological agent, careful dose-response studies and verification of the desired biological effect are essential for obtaining reliable and interpretable results.
References
- 1. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides offers a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] As the demand for peptide-based therapeutics grows, the need for robust and scalable synthesis methods is paramount. These application notes provide an overview and detailed protocols for the large-scale synthesis of peptides containing unnatural amino acids via Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Methods for Large-Scale Synthesis
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for chemically synthesizing peptides, where the peptide chain is assembled stepwise on a solid resin support.[2][3] This approach is amenable to automation and is suitable for the synthesis of long and complex peptides, including those containing unnatural amino acids.[3][4] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used due to its mild deprotection conditions, which are compatible with a broad range of sensitive UAAs.[5]
Liquid-Phase Peptide Synthesis (LPPS)
LPPS, also known as solution-phase synthesis, involves the synthesis of peptides in a homogeneous solution. While traditionally more labor-intensive than SPPS for long peptides, LPPS is highly advantageous for large-scale production of shorter peptides and for fragment condensation strategies.[1][6] It is often more cost-effective and environmentally friendly for kilogram-scale manufacturing due to reduced solvent and reagent consumption compared to SPPS.[7]
Quantitative Data on Large-Scale Peptide Synthesis
The following tables summarize representative quantitative data for large-scale SPPS and LPPS of peptides, including those with unnatural amino acids.
| Parameter | Value | Peptide Description | Synthesis Method | Reference |
| Scale | 0.1 mmol | Peptide with unnatural amino acid | Manual SPPS | [8] |
| Crude Purity | ~70% | General peptides | Manual SPPS | [4] |
| Final Purity | >97% | 20-40 amino acid peptides | SPPS | [9] |
| Overall Yield | 14 ± 4% | Non-aggregating 20 aa peptide | SPPS | [9] |
| Overall Yield | 4 ± 2% | Aggregating peptide | SPPS | [9] |
Table 1: Quantitative Data for Large-Scale Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Value | Peptide Description | Synthesis Method | Reference |
| Scale | Gram-scale | C-terminal-modified enkephalin analogues | LPPS | [6] |
| Scale | Kilogram-scale | LUNA18 (KRAS inhibitor with N-alkylated UAAs) | LPPS | [7] |
| Final Purity | >98.5% | LUNA18 | LPPS | [7] |
| Average Step Yield | >97% | LUNA18 | LPPS | [7] |
Table 2: Quantitative Data for Large-Scale Liquid-Phase Peptide Synthesis (LPPS)
Experimental Protocols
Protocol 1: Gram-Scale Manual Solid-Phase Peptide Synthesis of a Peptide Containing an Unnatural Amino Acid
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[8][10]
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 5 g of Rink amide resin) in a reaction vessel.[11]
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[8]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 20-30 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (natural or unnatural, 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.[12]
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[12]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conceptual Workflow for Gram-Scale Liquid-Phase Peptide Synthesis
This conceptual workflow is based on principles of LPPS for large-scale production.[1][6]
1. Activation of the First Amino Acid:
-
The C-terminal amino acid with a protected N-terminus (e.g., Boc or Fmoc) is activated, typically by forming an active ester.
2. Coupling:
-
The activated amino acid is reacted with the subsequent N-terminally protected amino acid in a suitable organic solvent.
3. Deprotection:
-
The N-terminal protecting group of the resulting dipeptide is removed.
4. Purification of Intermediates:
-
The dipeptide is purified, often by extraction or crystallization, to remove excess reagents and byproducts.
5. Chain Elongation:
-
Steps 2-4 are repeated with the next protected amino acid until the desired peptide sequence is assembled.
6. Final Deprotection and Purification:
-
All remaining protecting groups are removed.
-
The final peptide is purified to a high degree using techniques like preparative RP-HPLC.
Visualization of Key Pathways and Workflows
Signaling Pathway Diagrams
Peptides containing unnatural amino acids are frequently designed to modulate specific signaling pathways implicated in disease. Below are examples of such pathways.
Caption: GPCR Signaling Modulation by a Peptide with Unnatural Amino Acids.
Caption: Inhibition of Wnt Signaling by a Stapled Peptide.[13][14]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing unnatural amino acids.
References
- 1. bachem.com [bachem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Gram-Scale Preparation of C-Terminal-Modified Enkephalin Analogues by Typical Liquid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reactions Using H-D-Phe(4-Cl)OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-Cl)OMe.HCl, the methyl ester hydrochloride salt of D-4-chlorophenylalanine, is a valuable building block in peptide synthesis. The incorporation of this non-canonical amino acid can significantly influence the pharmacological properties of a peptide, including its binding affinity, conformational stability, and resistance to enzymatic degradation. The electron-withdrawing nature of the chlorine atom on the phenyl ring can alter the electronic and steric properties of the amino acid, making its efficient coupling a critical step in the synthesis of novel peptide-based therapeutics.
These application notes provide a comprehensive overview of the reaction conditions for the peptide coupling of this compound, with a focus on solution-phase synthesis. Detailed protocols, comparative data on coupling reagents, and visualizations of relevant biological pathways and experimental workflows are presented to guide researchers in the successful incorporation of this unique amino acid into their target peptides.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing racemization, especially when dealing with sterically hindered or electronically modified amino acids like 4-chloro-D-phenylalanine. The following tables summarize the performance of various coupling reagents in challenging peptide coupling reactions. While direct comparative data for this compound is limited in the literature, the following data for hindered amino acids provide a strong basis for reagent selection.
Table 1: Performance Comparison of BOP and PyAOP in Challenging Coupling Reactions
| Feature | BOP | PyAOP | Reference |
| Full Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | [1] |
| Activating Moiety | HOBt (1-hydroxybenzotriazole) | HOAt (7-azabenzotriazole) | [1] |
| Reactivity | High | Very High | [1] |
| Epimerization Rate | Higher | Lower | [1] |
| Byproduct | Hexamethylphosphoramide (HMPA) - Carcinogenic | Non-carcinogenic byproducts | [1] |
Table 2: Yield Comparison of Coupling Reagents for Hindered Dipeptides
| Coupling Reagent | Excess of Activated Component | Yield of Tripeptide (%) | Reference |
| HBTU | Yes | Significant Yields | [2] |
| PyBroP | Yes | Significant Yields | [2] |
| Boc-Phe-NCA | Yes | Superior yields, especially at elevated temperatures | [2] |
| Pivaloyl mixed anhydride | Not specified | < 10% | [2] |
| Pentafluorophenyl ester | Not specified | < 10% | [2] |
| Acyl fluoride | Not specified | < 10% | [2] |
Experimental Protocols
The following are detailed protocols for the solution-phase peptide coupling of this compound to an N-terminally protected amino acid.
Protocol 1: General Solution-Phase Peptide Coupling using EDC/HOBt
This protocol describes a general method for the coupling of an N-protected amino acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Leu-OH) (1.0 eq)
-
This compound (1.0 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
-
Activation of the N-protected amino acid:
-
In a separate flask, dissolve the N-protected amino acid, HOBt, and EDC.HCl in anhydrous DCM or DMF.
-
Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized H-D-Phe(4-Cl)OMe solution from step 1 to the activated amino acid solution from step 2.
-
Add the remaining DIPEA (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Protocol 2: Peptide Coupling using HATU
This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly useful for sterically hindered couplings.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
0.5 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
Dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
-
Coupling Reaction:
-
Add the neutralized H-D-Phe(4-Cl)OMe solution to the solution of the N-protected amino acid and HATU.
-
Add the remaining DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway
The incorporation of 4-chlorophenylalanine into peptides can be a strategic choice for modulating biological pathways. 4-Chlorophenylalanine is a known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506).[3] By blocking serotonin production, peptides containing this residue can be used to study the downstream effects of serotonin depletion in various signaling cascades.
Caption: Inhibition of Serotonin Biosynthesis by p-Chlorophenylalanine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Solution-Phase Peptide Coupling Workflow.
References
Applications of H-D-Phe(4-Cl)OMe.HCl in Metabolic Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
H-D-Phe(4-Cl)OMe.HCl, a derivative of the amino acid phenylalanine, serves as a valuable tool in metabolic research, primarily through its action as an inhibitor of serotonin (B10506) synthesis. Its utility stems from the ability to pharmacologically deplete serotonin levels, allowing for the investigation of the diverse roles of this neurotransmitter in metabolic regulation. The methyl ester and hydrochloride salt forms enhance its solubility and bioavailability, making it suitable for both in vitro and in vivo studies.
The primary mechanism of action for the closely related compound, p-chlorophenylalanine (PCPA), is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2] this compound is expected to act similarly, thereby reducing the conversion of tryptophan to 5-hydroxytryptophan (B29612) and leading to a systemic depletion of serotonin.[1] This targeted depletion allows researchers to probe the metabolic consequences of reduced serotonergic signaling.
Key Research Applications in Metabolism:
-
Investigation of Glucose Homeostasis: Serotonin is implicated in the regulation of glucose metabolism.[3] By depleting serotonin with this compound, researchers can study its impact on insulin (B600854) sensitivity, glucose uptake, and the development of glucose intolerance.[4][5]
-
Elucidation of Energy Balance and Appetite Regulation: Central and peripheral serotonin play crucial roles in appetite control and energy expenditure.[5][6] The use of this compound can help dissect the specific contributions of serotonin to food intake, satiety, and body weight regulation.
-
Amino Acid Transport and Metabolism Studies: As a phenylalanine analog, this compound can be used to study amino acid transport systems. Some chlorinated phenylalanine analogs have been shown to inhibit the cellular uptake of large neutral amino acids, providing a method to investigate the metabolic effects of altering amino acid availability.
-
Exploring the Gut-Brain Axis in Metabolism: A significant portion of the body's serotonin is produced in the gut, where it influences motility and nutrient sensing.[6] this compound can be employed to investigate how gut-derived serotonin communicates with the central nervous system to regulate systemic metabolism.
Quantitative Data Summary
| Compound Family | Parameter | Observation | Reference System | Citation |
| Chlorinated Phenylalanines | Tryptophan Hydroxylase (TPH) Inhibition | Irreversible inhibitor | In vivo | [1][2] |
| p-Chlorophenylalanine (PCPA) | Brain Serotonin (5-HT) Depletion | Reduction to 9.4% of control levels | Rat Brain | [7] |
| p-Chlorophenylalanine (PCPA) | Brain 5-HIAA (5-HT metabolite) Depletion | Reduction to 8.2% of control levels | Rat Brain | [7] |
| p-Chlorophenylalanine (PCPA) | TPH Activity Recovery | ~10% of control values after one week | Rat Raphe Nucleus | [1] |
| 4-Chloro-DL-phenylalanine methyl ester HCl | Physiological Effect | Stimulates glucose intolerance | Pregnant Mice | [4] |
Experimental Protocols
Protocol 1: In Vivo Serotonin Depletion for Glucose Tolerance Studies in Rodents
This protocol describes the use of a chlorinated phenylalanine analog to induce serotonin depletion in rats, followed by an oral glucose tolerance test (OGTT) to assess the impact on glucose homeostasis.
Materials:
-
This compound or its racemic form (4-Chloro-DL-phenylalanine methyl ester hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
Glucose solution (e.g., 40% w/v in sterile water)
-
Male Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-capillary tubes)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Inhibitor Preparation and Administration:
-
Prepare a solution of the chlorinated phenylalanine analog in sterile saline. A typical dose for PCPA to achieve significant serotonin depletion is 150-300 mg/kg. Dose optimization may be required for this compound.
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection daily for 2-3 consecutive days to ensure profound TPH inhibition.
-
-
Fasting: After the final injection, fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Oral Glucose Tolerance Test (OGTT):
-
Record the body weight of each animal.
-
Take a baseline blood sample (Time 0) from the tail vein.
-
Administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Blood Glucose Measurement: Measure blood glucose levels immediately at each time point using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and control groups. Calculate the area under the curve (AUC) for each animal to quantify the glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Protocol 2: In Vitro Amino Acid Uptake Inhibition Assay
This protocol outlines a cell-based assay to determine if this compound inhibits the uptake of a specific amino acid (e.g., L-Leucine) in a relevant cell line (e.g., HeLa cells). This method uses a radiolabeled amino acid for quantification.
Materials:
-
HeLa cells (or another suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Radiolabeled L-Leucine (e.g., ³H-L-Leucine)
-
Unlabeled L-Leucine
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound and unlabeled L-Leucine in a suitable solvent (e.g., DMSO or HBSS). Create a dilution series of this compound to test a range of concentrations.
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of this compound to the appropriate wells. For control wells, add HBSS with vehicle. For determining non-specific uptake, add a high concentration of unlabeled L-Leucine (e.g., 10 mM).
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding 10 µL of HBSS containing ³H-L-Leucine to each well to achieve a final desired concentration (e.g., 1 µM).
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold HBSS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 150 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the data by subtracting the non-specific uptake (counts from wells with excess unlabeled L-Leucine) from all other measurements.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Serotonin synthesis pathway and inhibition point.
Caption: In vivo workflow for glucose tolerance testing.
References
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition and kinetic changes of brain tryptophan-5-hydroxylase during insulin-dependent diabetes mellitus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Peptide Libraries with D-4-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. D-4-Chlorophenylalanine [(D)-4-Cl-Phe], a non-proteinogenic amino acid, offers unique properties that can enhance the therapeutic potential of peptides. The presence of the chlorine atom on the phenyl ring can introduce favorable electronic and steric interactions, potentially improving binding affinity and specificity to biological targets. Furthermore, the D-configuration of this amino acid provides significant resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drug candidates.[1][2]
These application notes provide a comprehensive overview of the creation and application of peptide libraries incorporating (D)-4-Cl-Phe. Detailed protocols for solid-phase peptide synthesis, library screening, and stability assessment are provided, along with illustrative data and visualizations to guide researchers in this field.
Data Presentation: Enhancing Peptide Properties with D-Amino Acid Substitution
The inclusion of D-amino acids, such as (D)-4-Cl-Phe, can significantly impact the binding affinity and proteolytic stability of peptides. While specific quantitative data for (D)-4-Cl-Phe is often embedded in broader studies, the following tables present illustrative data for the effects of D-amino acid substitutions on these key parameters. This data serves to exemplify the expected outcomes when incorporating (D)-4-Cl-Phe into a peptide sequence.
Table 1: Illustrative Comparison of Binding Affinity (IC50) of Peptide Analogs
| Peptide Sequence | Modification | Target | IC50 (nM) | Fold Change in Affinity |
| DOTA-Ahx-(D-Lys(6)-GnRH) | Parent Peptide | GnRH Receptor | 36.1 | - |
| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | D-Phe substitution | GnRH Receptor | 7.6 | ~5x improvement |
This table presents data for D-phenylalanine as a proxy to illustrate the potential for affinity improvement with D-amino acid substitution. Direct comparative data for (D)-4-Cl-Phe was not available in the reviewed literature.[3]
Table 2: Illustrative Comparison of Proteolytic Stability of Peptides
| Peptide | Modification | Matrix | Half-life (t½) |
| RDP215 | All L-amino acids | Human Serum | Reduced activity over time |
| 9D-RDP215 | L-Phe and L-Arg substituted with D-enantiomers | Human Serum | Increased stability and sustained activity |
| Onc72 | L-amino acid analog | Mouse Serum | 3 hours |
| Onc112 | D-arginine substitution | Mouse Serum | > 8 hours |
This table provides examples of the significant increase in peptide stability upon substitution with D-amino acids. While not specific to (D)-4-Cl-Phe, this demonstrates the general principle of enhanced resistance to proteolysis.[1][4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating (D)-4-Chlorophenylalanine
This protocol outlines the manual synthesis of a peptide library using the "split-and-mix" method with Fmoc/tBu chemistry, allowing for the incorporation of (D)-4-Chlorophenylalanine at a desired position.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-(D)-4-Cl-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Split Synthesis (for randomization):
-
Divide the resin into equal portions corresponding to the number of amino acids to be coupled at that position.
-
To each portion, add a solution of the specific Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF. Add DIPEA (6 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Incorporation of (D)-4-Chlorophenylalanine: In the designated coupling step, use Fmoc-(D)-4-Cl-Phe-OH following the same procedure as for the standard amino acids.
-
Mix and Repeat: After coupling, combine all resin portions, wash thoroughly, and repeat the split, couple, and mix steps for each position of the peptide library.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Analysis: Purify the peptide library using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol 2: One-Bead-One-Compound (OBOC) Library Screening Using Fluorescence-Activated Cell Sorting (FACS)
This protocol describes a high-throughput screening method to identify peptides from the synthesized library that bind to a specific target, such as a cell-surface receptor.
Materials:
-
Peptide library synthesized on beads (e.g., TentaGel)
-
Target cells expressing the receptor of interest
-
Control cells (not expressing the receptor)
-
Fluorescently labeled antibody against a tag on the target protein or a fluorescently labeled ligand
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescence-activated cell sorter (FACS)
Procedure:
-
Library Preparation: Swell the peptide-bead library in an appropriate buffer (e.g., PBS with 1% BSA).
-
Incubation with Target: Incubate the library with the target cells that have been fluorescently labeled. Alternatively, incubate the library with the target protein, followed by a fluorescently labeled secondary antibody.
-
Washing: Wash the beads extensively with PBS to remove non-specifically bound cells or proteins.
-
FACS Sorting:
-
Resuspend the beads in PBS.
-
Run the bead suspension through a FACS instrument.
-
Set the gating parameters to identify and sort beads with high fluorescence intensity, indicating binding to the target.
-
-
Hit Identification:
-
Isolate the sorted "hit" beads.
-
Determine the sequence of the peptide on each hit bead using microsequencing techniques such as Edman degradation or mass spectrometry.
-
Protocol 3: Enzymatic Degradation Assay
This protocol is used to assess the stability of peptides containing (D)-4-Chlorophenylalanine against proteolytic degradation.
Materials:
-
Peptide containing (D)-4-Cl-Phe
-
Control peptide (with L-amino acid counterpart)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., Tris-HCl or PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test and control peptides in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, mix the peptide solution with the protease solution. The enzyme-to-substrate ratio can be varied (e.g., 1:20 to 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the peptide's half-life (t½).
-
Mass spectrometry can be used to identify the cleavage sites.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Serotonin (B10506) Synthesis
D-4-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). By incorporating (D)-4-Cl-Phe into peptides, it is possible to design probes or therapeutic candidates that can modulate the serotonin pathway.
Caption: Serotonin synthesis pathway and its inhibition by D-4-Chlorophenylalanine.
Experimental Workflow: One-Bead-One-Compound Library Screening
The following diagram illustrates the workflow for identifying target-binding peptides from a one-bead-one-compound library using fluorescence-activated sorting.
Caption: Workflow for OBOC library screening with fluorescence-activated bead sorting.
Logical Relationship: Rationale for Using D-4-Chlorophenylalanine
This diagram outlines the logical connections between the properties of (D)-4-Cl-Phe and its advantages in developing peptide-based therapeutics.
Caption: Rationale for incorporating (D)-4-Chlorophenylalanine in peptide design.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-D-Phe(4-Cl)OMe.HCl in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-Cl)OMe.HCl, the methyl ester hydrochloride salt of 4-chloro-D-phenylalanine, is a synthetic amino acid derivative that serves as a valuable tool in the development of novel therapeutic agents. Its primary recognized biological activity is the inhibition of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT). This property makes it and its analogs, particularly the racemic mixture p-chlorophenylalanine (PCPA), instrumental in neuroscience research for elucidating the roles of serotonin in various physiological and pathological processes.
These application notes and protocols provide a comprehensive overview of the utility of this compound in therapeutic agent development, focusing on its application as a research tool for target validation and as a structural motif for the design of new therapeutics, particularly in the realm of neurological disorders.
Application Notes
Target Validation in Serotonin-Mediated Disorders
The depletion of serotonin through the inhibition of tryptophan hydroxylase is a critical experimental approach to validate the role of the serotonergic system in various disease models. This compound and its analogs can be employed to investigate the therapeutic potential of modulating serotonin levels in conditions such as depression, anxiety, and other neuropsychiatric disorders.
Key Applications:
-
In vivo studies: Administration to animal models to induce serotonin depletion, allowing for the assessment of behavioral and physiological changes associated with reduced serotonin levels.[1][2]
-
Elucidating mechanism of action: Understanding the downstream effects of serotonin depletion on other neurotransmitter systems and signaling pathways.
Lead Compound Discovery and Optimization
The 4-chlorophenylalanine scaffold can serve as a starting point for the design of novel small molecule inhibitors of tryptophan hydroxylase with improved potency, selectivity, and pharmacokinetic properties. By using this compound as a reference compound, researchers can screen for and develop new chemical entities with therapeutic potential.
Drug Discovery Workflow:
-
High-throughput screening (HTS): Utilize a tryptophan hydroxylase inhibitor screening assay to identify novel hits from compound libraries.
-
Structure-activity relationship (SAR) studies: Synthesize and test analogs of this compound to determine the chemical features essential for inhibitory activity.
-
Lead optimization: Modify promising candidates to enhance efficacy, safety, and drug-like properties.
Development of Peptide-Based Therapeutics
The incorporation of unnatural amino acids like 4-chloro-D-phenylalanine into peptides is a strategy to enhance their therapeutic properties. The chlorine substitution can increase metabolic stability, improve binding affinity to target receptors, and modulate the peptide's conformation.
Potential Advantages of Incorporation:
-
Increased proteolytic resistance: The unnatural side chain can hinder enzymatic degradation, prolonging the peptide's half-life.
-
Enhanced receptor binding: The electronic and steric properties of the chloro-substituted phenyl ring can lead to stronger interactions with biological targets.
-
Conformational constraint: The modified amino acid can influence the peptide's secondary structure, potentially locking it into a bioactive conformation.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical dosages of the related compound, p-chlorophenylalanine (PCPA), used to achieve serotonin depletion in vivo.
| Compound | Species | Dose | Duration | Effect | Reference |
| PCPA methyl ester hydrochloride | Rat | 250-500 mg/kg (oral) | 8 weeks (daily) | Significant decrease in serotonin levels in the hippocampus and cortex. | [1] |
| p-chlorophenylalanine (PCPA) | Rat | 300 mg/kg (i.p.) | Single injection | Reduction in motor activity and food intake, with an increase in sleep in the first 24 hours. |
Experimental Protocols
Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibitor Screening Assay
This protocol outlines a fluorescence-based assay to screen for inhibitors of tryptophan hydroxylase.
Materials:
-
Recombinant TPH1 or TPH2 enzyme
-
TPH Enzyme Solution
-
TPH Reaction Solution
-
TPH Quench Solution
-
Test compounds (including this compound as a positive control) dissolved in an appropriate solvent (e.g., DMSO)
-
Black, 384-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Thaw all solutions on ice.
-
Add 5 µL of the test inhibitor solution to the "Test Inhibitor" wells.
-
Add 5 µL of the inhibitor solvent (without the compound) to the "Negative Control" and "Positive Control" wells.
-
Add 20 µL of TPH Enzyme Solution to the "Negative Control" wells.
-
Dilute the TPH enzyme to the recommended concentration (e.g., 11 ng/µL) in TPH Enzyme Solution.
-
Add 20 µL of the diluted TPH enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Initiate the reaction by adding 25 µL of TPH Reaction Solution to all wells.
-
Incubate the plate for 4 hours at 4°C.
-
Stop the reaction by adding 5 µL of TPH Quench Solution to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each test compound relative to the controls.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Chloro-D-phenylalanine
This protocol describes the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating 4-chloro-D-phenylalanine.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-Cl)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of 4-Chloro-D-phenylalanine: Follow the same coupling procedure as in step 3, using Fmoc-D-Phe(4-Cl)-OH as the amino acid.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflows for inhibitor screening and peptide synthesis.
References
Troubleshooting & Optimization
H-D-Phe(4-Cl)OMe.HCl solubility issues in DMF and NMP
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of H-D-Phe(4-Cl)OMe.HCl in dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF and NMP?
Q2: Is there any available data on the solubility of this compound or related compounds in other solvents?
Yes, data for related compounds and for this compound in other solvents is available and can provide a useful reference point.
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | 100 mg/mL (399.81 mM)[1] |
| DL-4-Chlorophenylalanine methyl ester hydrochloride | Water | Soluble to 100 mM[2] |
| DL-4-Chlorophenylalanine methyl ester hydrochloride | DMSO | Soluble to 100 mM[2] |
| 4-Chloro-D-phenylalanine methyl ester hydrochloride | DMSO | Slightly soluble[3] |
| 4-Chloro-D-phenylalanine methyl ester hydrochloride | Ethanol | Sparingly soluble[3] |
| 4-Chloro-D-phenylalanine methyl ester hydrochloride | Methanol | Sparingly soluble[3] |
Q3: Why might I be experiencing solubility issues with this compound in DMF or NMP?
Several factors can contribute to poor solubility of peptide and amino acid derivatives, even in appropriate organic solvents:
-
Compound Purity and Form: The presence of impurities or a different salt form can affect solubility.
-
Solvent Quality: The purity and water content of the DMF or NMP can significantly impact the solubility of solutes. Using old or improperly stored solvents is a common cause of issues.[1]
-
Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for dissolution.
-
Aggregation: The compound may be forming aggregates, which are difficult to dissolve.[4][5]
-
Concentration: The desired concentration may exceed the solubility limit of the compound in that specific solvent.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.
Initial Dissolution Protocol
This protocol outlines the standard procedure for dissolving this compound.
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of high-purity DMF or NMP to the vial.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[4]
If the compound does not dissolve, proceed to the troubleshooting steps outlined in the workflow below.
Detailed Experimental Protocols
Protocol 1: Sonication to Aid Dissolution
Sonication can help break up aggregates and enhance solubility.[4][6]
-
Initial Suspension: Prepare the suspension of this compound in DMF or NMP as described in the initial protocol.
-
Sonication: Place the vial in a bath sonicator.
-
Cycling: Sonicate for 5-10 minute intervals.
-
Cooling: If the sample becomes warm to the touch, cool it on ice between sonication cycles to prevent potential degradation.[4][6]
-
Inspection: Visually inspect the solution for clarity after each cycle.
Protocol 2: Gentle Warming
Increasing the temperature can improve the solubility of many compounds.
-
Preparation: Prepare the suspension of the compound in the solvent.
-
Warming: Gently warm the solution in a water bath to 30-40°C. Avoid excessive heat, as it may degrade the compound.
-
Agitation: Periodically vortex the sample while warming.
-
Observation: Observe for dissolution. Do not heat for an extended period if the compound does not dissolve.
Protocol 3: Using an Alternative Solvent (DMSO)
If solubility issues persist in DMF and NMP, consider using DMSO, for which high solubility has been reported.[1]
-
Preparation: Weigh a small, fresh aliquot of this compound.
-
Dissolution in DMSO: Add a minimal volume of high-purity, anhydrous DMSO to dissolve the compound. Use sonication if necessary.[1]
-
Stock Solution: Once dissolved, this can be used as a concentrated stock solution.
-
Dilution (if for aqueous use): If the final application is in an aqueous buffer, slowly add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer.[4] This can help prevent precipitation.
Signaling Pathway and Experimental Workflow Context
While this compound is a synthetic amino acid derivative and not directly involved in canonical signaling pathways, it is often used as a building block in the synthesis of peptides or as a research tool. For instance, the non-racemic DL-form is known to be a tryptophan hydroxylase inhibitor, thus affecting serotonin (B10506) synthesis. The experimental workflow for any study involving this compound begins with successful solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-4-Chlorophenylalanine methyl ester hydrochloride | 14173-40-1 [m.chemicalbook.com]
- 3. 33965-47-8 CAS MSDS (4-Chloro-D-phenylalanine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency of H-D-Phe(4-Cl)OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for troubleshooting the low coupling efficiency of 4-chloro-D-phenylalanine methyl ester hydrochloride (H-D-Phe(4-Cl)OMe.HCl), a sterically hindered and electron-deficient amino acid derivative. The information is presented in a question-and-answer format to directly address common issues encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The low coupling efficiency of this compound stems from a combination of two primary factors:
-
Steric Hindrance: The bulky chlorophenyl side chain physically obstructs the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. This is particularly problematic when coupling to another sterically hindered amino acid.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring deactivates the carboxyl group of the incoming amino acid. This electronic effect can reduce the nucleophilicity of the carboxylate anion, making its activation by coupling reagents less efficient.[1]
Q2: Which coupling reagents are most effective for improving the coupling efficiency of this compound?
A2: For sterically hindered and electron-deficient amino acids, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents and phosphonium (B103445) salt-based reagents are often the preferred choices over traditional carbodiimide (B86325) methods.
-
Uronium/Aminium Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Known for its high reactivity and ability to form a highly reactive OAt-active ester, which can significantly improve coupling yields and reduce racemization.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU but with a better safety profile due to non-explosive byproducts.[1][3]
-
-
Phosphonium Reagents:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent that avoids the potential for guanidinylation, a side reaction associated with uronium reagents.
-
While specific comparative yield data for this compound is not extensively published, the general consensus for hindered amino acids points towards HATU and COMU as being among the most effective.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Coupling (Positive Kaiser or Ninhydrin Test) | 1. Insufficient Reagent Potency: Standard coupling reagents (e.g., DCC, DIC/HOBt) may not be strong enough to efficiently activate the electron-deficient carboxyl group and overcome steric hindrance. | Optimize Coupling Chemistry: • Switch to a more potent coupling reagent such as HATU , COMU , or PyBOP . • Increase the equivalents of the activated amino acid and coupling reagent (e.g., from 1.5 to 3 equivalents). • Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences. • Perform a "double coupling" by repeating the coupling step with fresh reagents. |
| 2. Peptide Aggregation: The growing peptide chain may be forming secondary structures on the solid support, blocking the reaction site. | Modify Synthesis Conditions: • Use a higher temperature for the coupling reaction (e.g., 40-50°C) to disrupt secondary structures. • Switch to a more suitable solvent or a solvent mixture. N-Methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (B87167) (DMSO) to DMF can improve solvation and disrupt aggregation.[6] | |
| Presence of Unexpected Peaks in HPLC/MS of Crude Peptide | 1. Racemization: Partial epimerization of the D-amino acid to the L-isomer can occur, especially with prolonged activation times or the use of strong bases. | Minimize Racemization Risk: • Avoid excessively long pre-activation and coupling times. • Use a weaker base than DIPEA, such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive couplings. • Ensure the use of racemization-suppressing additives like HOBt or Oxyma Pure if using carbodiimide-based coupling. The use of copper(II) chloride (CuCl2) has also been shown to suppress racemization.[6] |
| 2. Guanidinylation: If using uronium/aminium reagents like HATU or HBTU in excess, they can react with the unprotected N-terminus of the peptide chain, forming a guanidinium (B1211019) group that irreversibly terminates the peptide.[7] | Optimize Reagent Stoichiometry: • Use a slight excess of the amino acid relative to the coupling reagent. • Pre-activate the amino acid for a short period (1-5 minutes) before adding it to the resin. | |
| 3. Dehalogenation during Cleavage: The chloro-substituent on the phenyl ring may be susceptible to removal during the final trifluoroacetic acid (TFA) cleavage step, particularly if harsh scavengers are used. | Optimize Cleavage Cocktail: • Use a standard cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). • For peptides containing electron-rich residues, the addition of 1,2-ethanedithiol (B43112) (EDT) can be beneficial, but its effect on the chloro-substituent should be monitored.[8] |
Quantitative Data Summary
Due to the limited availability of direct comparative studies on this compound, the following table provides a general comparison of the performance of various coupling reagents for sterically hindered amino acids. This data is synthesized from multiple sources and should be used as a guideline for reagent selection.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings (%) | Relative Reaction Time | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | >95 | Fast | Very Low | High reactivity, excellent for difficult couplings.[2] | Can cause guanidinylation if used in excess.[7] |
| COMU | Uronium/Aminium | >95 | Fast | Very Low | High reactivity, safer byproducts than HATU.[1][3] | May have limited stability in solution. |
| PyBOP | Phosphonium | 90-95 | Moderate | Low | Avoids guanidinylation side reactions. | Byproducts can be more difficult to remove than those of uronium reagents. |
| HBTU | Uronium/Aminium | 85-95 | Moderate | Low | Cost-effective for routine couplings. | Less reactive than HATU, can cause guanidinylation.[2] |
| DIC/HOBt | Carbodiimide | 70-90 | Slow | Moderate | Inexpensive and widely available. | Lower efficiency for hindered couplings, higher risk of racemization without additives.[9] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound (Solid-Phase)
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Phe(4-Cl)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Phe(4-Cl)-OH and HATU in DMF.
-
Activation: Add DIPEA to the mixture and allow it to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser or Ninhydrin test to check for completion. If the test is negative (colorless or yellow beads), the coupling is complete. Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: COMU-Mediated Coupling of this compound (Solution-Phase)
This protocol is a general guideline for solution-phase peptide synthesis.
Materials:
-
N-terminally protected amino acid or peptide (1 equivalent)
-
This compound (1 equivalent)
-
COMU (1.1 equivalents)
-
DIPEA (2.1 equivalents)
-
Anhydrous DMF
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-terminally protected amino acid/peptide and this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base and Coupling Reagent: Add DIPEA to the solution, followed by the addition of COMU.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Incorporation of 4-Chloro-D-phenylalanine (4-Cl-D-Phe) in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of 4-chloro-D-phenylalanine (4-Cl-D-Phe) into peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of incorporating 4-Cl-D-Phe into a peptide sequence?
Incorporating the non-natural amino acid 4-Cl-D-Phe can impart specific, desirable properties to a synthesized peptide. The 4-chlorophenyl modification on the D-phenylalanine residue may be used to enhance binding affinity to a target receptor, improve metabolic stability against enzymatic degradation, or introduce a site for further chemical modification.[1] D-amino acids, in general, are known to increase peptide stability.
Q2: What are the potential side reactions to be aware of when incorporating 4-Cl-D-Phe?
While 4-Cl-D-Phe is generally stable, potential side reactions can occur, primarily falling into two categories: general SPPS-related side reactions and those potentially related to the halogenated nature of the amino acid.
-
General SPPS Side Reactions: These are common to most peptide syntheses and include racemization, diketopiperazine formation (especially at the dipeptide stage), aggregation of the growing peptide chain, and incomplete coupling or deprotection.[1][2][3][4]
-
Potential Halogen-Specific Side Reactions: Although not extensively documented in standard Fmoc-SPPS literature for 4-Cl-Phe, dehalogenation of aryl halides can be a concern under certain chemical conditions. This could theoretically occur during the final cleavage and deprotection step, particularly with harsh acidic conditions or the presence of certain scavengers.
Q3: Can the chloro-group on the phenyl ring be lost during synthesis?
The carbon-chlorine bond on an aromatic ring is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, which involves cycles of base treatment (e.g., piperidine) for Fmoc removal and coupling reactions.[1] The primary step where dehalogenation might be a concern is during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA). However, there is limited direct evidence in the literature to suggest this is a common side reaction for 4-Cl-Phe under standard TFA cleavage protocols.
Q4: How can I detect potential side reactions, including dehalogenation?
A combination of analytical techniques is crucial for identifying and quantifying side products.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the crude peptide. Side products, including potential dehalogenated peptides, will likely have different retention times compared to the target peptide.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of the products. Dehalogenation would result in a specific mass shift. For 4-Cl-Phe (C9H10ClNO2, molecular weight ~199.6 g/mol ), replacement of chlorine (atomic weight ~35.5 g/mol ) with hydrogen (atomic weight ~1.0 g/mol ) would result in a mass decrease of approximately 34.5 Da.
-
Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and pinpoint the location of any modifications, confirming if the mass change occurred at the 4-Cl-D-Phe residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the final peptide and any isolated impurities, confirming the presence or absence of the chlorine atom on the phenyl ring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of 4-Cl-D-Phe.
| Problem Encountered | Potential Cause | Recommended Solution(s) | Diagnostic Test(s) |
| Low Coupling Efficiency of Fmoc-4-Cl-D-Phe | Steric Hindrance: The bulky 4-chlorophenyl group may slow down the coupling reaction. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites. | Optimize Coupling: • Increase coupling time. • Perform a double coupling with fresh reagents. • Use a more potent coupling reagent like HATU or HCTU.[5] Address Aggregation: • Use aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO.[6] • Incorporate chaotropic salts (e.g., LiCl) in washes prior to coupling.[6] • Synthesize at an elevated temperature (microwave synthesis).[6] | Kaiser Test: A positive test (blue beads) after coupling indicates incomplete reaction.[5] LC-MS of a test cleavage: Reveals the presence of deletion sequences. |
| Presence of a -34.5 Da Peak in Final MS | Dehalogenation: Loss of the chlorine atom from the 4-Cl-D-Phe residue, likely during final cleavage. | Modify Cleavage Cocktail: • Minimize cleavage time to the shortest duration necessary for complete deprotection. • Use scavengers that are less likely to promote reductive dehalogenation. Triisopropylsilane (TIS) is a standard scavenger that is generally effective. • Avoid harsh cleavage conditions or prolonged exposure to strong acids. | LC-MS/MS Analysis: Confirm the mass loss is localized to the 4-Cl-D-Phe residue. |
| General Low Yield or Multiple Impurities | Standard SPPS Issues: Problems may not be specific to 4-Cl-D-Phe but rather general issues like incomplete Fmoc deprotection, diketopiperazine formation, or aspartimide formation if Asp is present.[2][3] | Review Standard Protocols: • Ensure complete Fmoc removal by extending piperidine (B6355638) treatment or performing a double deprotection. • For dipeptides prone to diketopiperazine formation, consider using 2-chlorotrityl chloride resin.[1] • If aspartimide formation is a risk, add HOBt to the deprotection solution or use bulky protecting groups on the Asp side chain. | LC-MS of Crude Product: Identify the nature of impurities by their mass to diagnose specific side reactions. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-4-Cl-D-Phe-OH
This protocol outlines a standard manual coupling cycle using HBTU as the activating agent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat with a fresh solution of 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-Cl-D-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step (double coupling).
-
Once coupling is complete, wash the resin thoroughly with DMF (5-7 times).
-
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Caution: Perform this step in a well-ventilated fume hood.
-
Prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold diethyl ether solution (typically 10-fold excess).
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: General experimental workflow for incorporating Fmoc-4-Cl-D-Phe into a peptide sequence.
Caption: Decision-making workflow for troubleshooting low yield or impurities.
References
Technical Support Center: Purification of Peptides Containing D-4-Chlorophenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides incorporating the unnatural amino acid D-4-Chlorophenylalanine. The inherent hydrophobicity of this residue can present unique challenges during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing D-4-Chlorophenylalanine, offering potential causes and solutions in a question-and-answer format.
Question 1: My peptide containing D-4-Chlorophenylalanine has precipitated out of solution after cleavage and is difficult to dissolve for purification. What should I do?
Potential Causes:
-
High Hydrophobicity: The D-4-Chlorophenylalanine residue significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous buffers commonly used for purification.[1][2][3]
-
Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate, forming insoluble β-sheets or other structures.[2][4][5]
Solutions:
-
Initial Dissolution in Organic Solvents: Before introducing any aqueous buffer, attempt to dissolve the peptide in a minimal amount of a strong organic solvent.[3][6]
-
Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7]
-
If solubility is still an issue, consider Acetonitrile (B52724) (ACN).[3]
-
For extremely hydrophobic peptides, Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can be used, but be aware of their potential incompatibility with some biological assays.[7][8]
-
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer or water while vortexing to reach the desired concentration.[7] If precipitation occurs, you may need to start over and use a higher initial organic solvent concentration.
-
Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[6]
-
pH Adjustment:
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., dilute ammonium (B1175870) bicarbonate).[6]
-
For basic peptides (net positive charge), attempt dissolution in an acidic solution (e.g., 1-10% acetic acid).[6]
-
Question 2: I am observing poor peak shape (broadening, tailing) during the RP-HPLC purification of my D-4-Chlorophenylalanine peptide. How can I improve this?
Potential Causes:
-
Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase.[9]
-
Slow On-Column Dissolution/Aggregation: The peptide may be aggregating on the column head before elution begins.
-
Suboptimal Mobile Phase: The chosen mobile phase may not be strong enough to elute the peptide efficiently.
Solutions:
-
Optimize the Gradient: Employ a shallower gradient during elution. This increases the time the peptide interacts with the stationary phase, allowing for better separation and a more focused peak.[10]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and minimize secondary interactions, all of which contribute to sharper peaks.[10]
-
Choose an Appropriate Column: For very hydrophobic peptides, a standard C18 column might be too retentive. Consider using a stationary phase with lower hydrophobicity, such as C8, C4, or phenyl.[10][11] Columns with end-capping to block residual silanol groups are also a good choice.[10]
-
Mobile Phase Additives: Ensure you are using an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of ~0.1%.[9][12] This helps to minimize secondary interactions and improve peak shape.[9]
Question 3: I am experiencing low or no recovery of my peptide from the RP-HPLC column. Where is my peptide going?
Potential Causes:
-
Irreversible Binding: The high hydrophobicity of the D-4-Chlorophenylalanine-containing peptide can cause it to bind irreversibly to the C18 stationary phase.[8][10]
-
Precipitation on the Column: The peptide may have precipitated on the column, especially at the point of injection where the solvent environment changes abruptly.[10]
Solutions:
-
Column Wash with Strong Solvents: After your run, try washing the column with a strong organic solvent like 100% isopropanol (B130326) to elute any strongly bound peptide.[10]
-
Alternative Organic Modifiers: Replace acetonitrile in your mobile phase with a stronger solvent like isopropanol, which can improve the solubility and recovery of highly hydrophobic peptides.[10]
-
Passivate the HPLC System: Peptides can adsorb to metal surfaces within the HPLC system. Passivating the system with a strong acid can help to mitigate this.[10]
-
Initial Sample Solubility: Ensure your peptide is fully dissolved before injection. Any particulate matter can clog the column frit and lead to pressure issues and poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving a D-4-Chlorophenylalanine-containing peptide? A1: A good starting point is 100% DMSO or DMF.[6][7] These are strong organic solvents capable of disrupting the hydrophobic interactions that lead to poor solubility. Dissolve the peptide in a minimal volume of the organic solvent before slowly adding your aqueous buffer.
Q2: Can I use additives to prevent peptide aggregation during purification? A2: Yes, certain additives can be beneficial. Chaotropic agents, such as low concentrations of urea (B33335) or guanidinium-HCl, can be added to the sample to disrupt intermolecular hydrogen bonding and prevent aggregation.[4][13] However, these will need to be removed in subsequent steps.
Q3: What type of RP-HPLC column is recommended for peptides with D-4-Chlorophenylalanine? A3: While a C18 column is the standard for peptide purification, for highly hydrophobic peptides containing D-4-Chlorophenylalanine, a less retentive column may provide better results.[12] Consider using a C8, C4, or phenyl stationary phase to reduce the risk of irreversible binding and improve recovery.[10][11]
Q4: How does D-4-Chlorophenylalanine affect the synthesis of the peptide? A4: The synthesis of a peptide containing D-4-Chlorophenylalanine can proceed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[14] The coupling of Fmoc-D-4-Chlorophenylalanine-OH is similar to that of other protected amino acids. However, due to the hydrophobicity, aggregation can sometimes be an issue during synthesis on the resin, potentially leading to incomplete coupling or deprotection steps.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a D-4-Chlorophenylalanine-Containing Peptide
This protocol outlines a general procedure for the purification of peptides containing D-4-Chlorophenylalanine using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude lyophilized peptide containing D-4-Chlorophenylalanine
-
HPLC-grade water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Dimethyl Sulfoxide (DMSO)
-
RP-HPLC system with a preparative column (e.g., C18, C8, or C4, 5-10 µm particle size)
-
Lyophilizer
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of 100% DMSO (e.g., 10 mg in 200-500 µL).
-
Once fully dissolved, dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL). Ensure the final concentration of DMSO is low enough to not cause peak distortion (typically <10%). If the peptide precipitates, try a different initial solvent or a lower final concentration.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the prepared peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient. A typical starting point is a gradient of 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide. For highly hydrophobic peptides, a shallower gradient (e.g., 0.5% B/minute) may be necessary.[10]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a fluffy white powder.
Data Presentation
Table 1: Solvent Guide for Hydrophobic Peptides
| Solvent | Polarity | Use Case | Compatibility Notes |
| Water/Aqueous Buffers | High | Ideal for hydrophilic peptides. | Poor solubility for peptides with >50% hydrophobic residues.[3] |
| Acetonitrile (ACN) | Moderate | Often used in RP-HPLC mobile phases and for initial dissolution. | Can be mixed with water to modulate polarity.[3] |
| Dimethylformamide (DMF) | High | Good for dissolving many hydrophobic peptides. | Can be used as an alternative to DMSO.[3] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent starting solvent for very hydrophobic peptides.[6][7] | Generally low toxicity for cell-based assays.[3] |
| Trifluoroethanol (TFE) | Moderate | Effective for highly aggregated or very hydrophobic peptides.[8] | Can interfere with biological assays. |
| Isopropanol | Moderate | Can be used as a stronger organic modifier in RP-HPLC.[10] | Improves recovery of very hydrophobic peptides.[10] |
Visualizations
References
- 1. nestgrp.com [nestgrp.com]
- 2. genscript.com [genscript.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing H-D-Phe(4-Cl)OMe.HCl Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving H-D-Phe(4-Cl)OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
A1: The coupling of this compound can present challenges due to a combination of factors. The presence of the chloro-substituent on the phenyl ring can influence the electronic properties and steric bulk of the amino acid derivative. Additionally, as with many phenylalanine derivatives, issues of steric hindrance and hydrophobicity can lead to slower reaction times and incomplete couplings.[1][2] Peptide chains containing hydrophobic residues like this are also more prone to aggregation on the solid support, which can further impede the reaction.[2][3]
Q2: My standard coupling protocol is resulting in a slow or incomplete reaction. What is the first thing I should check?
A2: If you are observing a slow or incomplete coupling, the first step is to monitor the reaction for the presence of free amines using a qualitative method like the Kaiser test.[4][5] A positive result (typically a dark blue color) indicates that the coupling is not yet complete.[4][5] This allows you to confirm that there is an issue before proceeding with more extensive troubleshooting.
Q3: Which coupling reagents are most effective for a potentially hindered amino acid like this compound?
A3: For sterically hindered amino acids, standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient.[1] It is highly recommended to use more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents. Reagents such as HATU, HBTU, HCTU, and PyBOP are generally more effective for these challenging couplings as they form highly reactive activated esters that can overcome steric barriers.[1][6]
Q4: Can I simply extend the reaction time to improve the coupling efficiency?
A4: Extending the coupling time is a valid strategy, especially for bulky amino acids.[4] A typical coupling time of 1 to 4 hours at room temperature is a good starting point.[4] However, if the reaction is still incomplete after an extended period, other factors may be at play, and alternative optimization strategies should be considered. It is important to note that prolonged reaction times, especially with certain reagents and bases, can increase the risk of side reactions like racemization.[7]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1][5] This is a common and effective method to drive a difficult or slow coupling reaction to completion, especially when a positive Kaiser test is observed after the initial coupling time.[1][4]
Q6: How does solvent choice impact the coupling reaction?
A6: The choice of solvent is crucial as it affects both the solubility of the reactants and the swelling of the solid-phase resin.[6][8] Polar aprotic solvents like DMF and NMP are commonly used and are effective for most peptide synthesis applications.[9][10] If peptide aggregation is suspected, switching from DMF to NMP or using solvent mixtures containing DMSO may help to disrupt these interactions and improve reaction efficiency.[3][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of the amino acid is impeding the reaction.[1] | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP.[1][6] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[1][5] 3. Increase the reaction temperature: Elevating the temperature to 40-50°C can help overcome the activation energy barrier, but should be used with caution to avoid racemization.[5] |
| Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking reactive sites.[3] | 1. Change the solvent: Switch from DMF to NMP or add DMSO to the reaction mixture.[3] 2. Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[8] 3. Sonication: Applying ultrasound can help to break up aggregates.[3] | |
| Poor Resin Swelling: The solid support is not adequately swollen, limiting the accessibility of reactive sites.[5] | 1. Ensure adequate pre-swelling: Swell the resin in the reaction solvent for at least 30 minutes before the first coupling.[5] 2. Choose a suitable resin: Resins with good swelling properties, such as those based on PEG, can be beneficial.[8] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling in a Previous Cycle: A prior coupling step did not go to completion. | 1. Monitor each coupling step: Use the Kaiser test after each coupling to ensure completion.[4][5] 2. Implement double coupling for difficult residues: Proactively use a double coupling strategy for known sterically hindered amino acids.[1] |
| Racemization | Over-activation or excessive base: Prolonged activation times or the use of a strong base can lead to loss of stereochemical integrity.[11] | 1. Use additives that suppress racemization: Include HOBt or Oxyma Pure in the coupling cocktail.[7] 2. Avoid prolonged pre-activation times: Add the activated amino acid to the resin shortly after activation.[7] 3. Use a weaker base: Consider using a base with a lower pKa if racemization is a significant issue.[7] |
Experimental Protocols
Protocol 1: Standard Coupling using HBTU
-
Resin Preparation: If starting with a resin-bound peptide, perform the N-terminal Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add a non-nucleophilic base such as DIPEA (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[4]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).[4]
Protocol 2: Double Coupling for Difficult Sequences
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Kaiser Test: If the Kaiser test is positive, indicating an incomplete reaction, proceed to the second coupling.
-
Washing: Wash the resin thoroughly with DMF to remove any byproducts from the first coupling.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1. Add this to the resin and agitate for another 1-2 hours.
-
Final Monitoring and Washing: Repeat the Kaiser test. Once a negative result is obtained, wash the resin as described in step 5 of Protocol 1.
Visualizing the Workflow
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Caption: Simplified pathway of amino acid activation and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. H-Phe(3,4-DiCl)-OMe.HCl | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
H-D-Phe(4-Cl)OMe.HCl stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of H-D-Phe(4-Cl)OMe.HCl.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound in its solid form should be stored at 4°C, sealed away from moisture. If the compound is in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
2. How should I handle this compound upon receipt?
The compound is shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is crucial to store it under the recommended conditions immediately. As the compound is a white to off-white solid, any discoloration could be an early sign of degradation.[1]
3. What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state, such as clumping, which may indicate moisture absorption. Chemically, the primary degradation pathway is likely the hydrolysis of the methyl ester to the corresponding carboxylic acid, H-D-Phe(4-Cl)-OH. This can be detected and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
4. How do I prepare a stable stock solution of this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] In some cases, ultrasonic treatment may be needed to fully dissolve the compound.[1] For long-term storage, stock solutions should be aliquoted and stored at -80°C or -20°C.[1]
5. What are the potential degradation pathways for this compound?
The most common degradation pathway for this compound is the hydrolysis of the methyl ester, which can be catalyzed by acidic or basic conditions. Other potential degradation pathways for peptides and amino acid derivatives include oxidation, deamidation (not applicable here), and racemization.[2] Forced degradation studies can help to identify the specific degradation products under various stress conditions.[3]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of the compound | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock solution and solid compound. 2. Prepare a fresh stock solution from the solid compound. 3. Perform a purity analysis of your stock solution using a stability-indicating method like HPLC to check for degradation products. |
| Precipitation observed in the stock solution upon thawing | The compound may have limited solubility at lower temperatures or the solvent may have absorbed moisture. | 1. Gently warm the solution and use sonication to redissolve the precipitate.[1] 2. Ensure you are using anhydrous solvents for your stock solutions. 3. Consider preparing a more dilute stock solution if the problem persists. |
| Inconsistent experimental results | Potential degradation of the compound between experiments or due to repeated freeze-thaw cycles. | 1. Aliquot your stock solution to avoid multiple freeze-thaw cycles.[1] 2. Prepare fresh dilutions for each experiment from a new aliquot. 3. Run a quality control check on your compound using an appropriate analytical method. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Refer to Certificate of Analysis | Sealed storage, away from moisture.[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. A stability-indicating analytical method, such as HPLC, is required to analyze the results.[4][5]
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate (B84403) buffer)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store protected from light at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[2]
-
A diode-array detector (DAD) can be used to assess peak purity.[4]
-
Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.
5. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify the major degradation products and propose potential degradation pathways.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General workflow for conducting a stability study.
Caption: Decision tree for troubleshooting suspected compound instability.
References
- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mass Spectrometry of Peptides with Chlorine
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze peptides containing chlorine, either as a covalent modification or as an adduct. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: How can I recognize if my peptide is chlorinated from the mass spectrum?
The presence of chlorine in a peptide is most readily identified by its characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive pattern of peaks for the molecular ion (M) and its isotopes.
-
One chlorine atom: You will observe a peak at M and another peak at M+2 with a relative intensity ratio of approximately 3:1.[1]
-
Two chlorine atoms: You will see peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.[1]
-
Three or more chlorine atoms: The isotopic pattern becomes more complex but is predictable. The relative intensities of the isotopic peaks can be calculated to confirm the number of chlorine atoms.
This isotopic signature is a strong indicator of the presence of chlorine in your peptide or one of its fragments.[1]
Q2: What is the difference between a chlorine adduct and a covalently chlorinated peptide?
A chlorine adduct is a non-covalent association of a chloride ion (Cl⁻) with your peptide, typically observed in negative ion mode electrospray ionization (ESI-MS).[2][3] This is often facilitated by the presence of chlorinated solvents.[2][3] In contrast, a covalently chlorinated peptide has one or more chlorine atoms chemically bonded to an amino acid residue, such as the chlorination of tyrosine residues.[4]
Distinguishing between the two is critical for correct data interpretation. During collision-induced dissociation (CID), chloride adducts tend to be labile, and the MS/MS spectrum is often dominated by the loss of the chloride ion (a peak corresponding to Cl⁻) or the deprotonated peptide molecule [M-H]⁻.[2][3] Covalently bound chlorine will remain attached to the peptide and its fragments during MS/MS analysis.
Q3: My MS/MS spectrum of a suspected chlorinated peptide is complex. How do I confirm the site of chlorination?
Confirming the specific amino acid residue that is chlorinated requires careful analysis of the MS/MS fragmentation pattern.
-
Identify Fragment Ion Series: Look for b- and y-ion series in your CID or HCD spectra, or c- and z-ion series in ETD spectra.
-
Look for Mass Shifts: A fragment ion containing the chlorinated residue will exhibit a mass shift corresponding to the addition of chlorine. For example, a y-ion that includes a chlorinated tyrosine will have its mass shifted.
-
Compare with Unmodified Peptide: If possible, compare the fragmentation pattern of the chlorinated peptide with its unmodified counterpart. The fragmentation patterns should be similar, with the key difference being the mass shift in the fragments containing the modification.[4]
-
Manual Validation: Manually inspect the spectra to ensure correct peak assignments and that the fragment ions cover the suspected modification site.[4] For example, in a peptide containing two tyrosine residues, if only one is chlorinated, the fragment ions can pinpoint which specific tyrosine is modified based on which fragments show the mass increase.[4]
Troubleshooting Guides
Issue 1: I don't see the expected isotopic pattern for my chlorinated peptide.
-
Possible Cause: Low signal intensity. The M+2 peak may be too low to be distinguished from noise.
-
Solution: Increase the amount of sample injected or optimize instrument parameters for better sensitivity.
-
-
Possible Cause: Co-eluting species. An overlapping peptide signal can distort the isotopic pattern.
-
Solution: Improve chromatographic separation by modifying the gradient, changing the column, or adjusting the flow rate.
-
-
Possible Cause: Incorrect mass range. Ensure your acquisition mass range is wide enough to include all the relevant isotopic peaks.
-
Solution: Adjust the m/z scan range in your instrument method.
-
Issue 2: I am losing my chlorinated peptide signal during sample preparation.
-
Possible Cause: Standard reduction and alkylation protocols. Reagents like dithiothreitol (B142953) (DTT) used for disulfide bond reduction can lead to the loss of covalently bound chlorine from residues like 3-chlorotyrosine.[4]
-
Solution: Omit the reduction and alkylation steps if your protein does not have critical disulfide bonds for digestion.[4] If denaturation is necessary, consider using urea (B33335) and a detergent like sodium deoxycholate (SDC), which can be removed before MS analysis.[4]
-
-
Possible Cause: Harsh sample clean-up. Precipitation with trichloroacetic acid (TCA) and acetone (B3395972) can lead to the loss of modifications.[4]
-
Solution: Use a gentler sample clean-up method, such as spin-filter based dialysis, to remove contaminants while preserving the modification.[4]
-
Issue 3: I am not sure if I have a chlorine adduct or a covalent modification.
This is a common challenge. The following workflow can help you distinguish between the two:
Data Presentation
Table 1: Mass Shifts for Common Covalent Chlorine Modifications
This table provides the monoisotopic and average mass shifts for the addition of one or two chlorine atoms to a tyrosine residue. This is useful for identifying modified peptides in your high-resolution mass spectrometry data.
| Modification | Amino Acid | Number of Chlorines | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Monochlorination | Tyrosine (Y) | 1 | +33.9614 | +34.45 |
| Dichlorination | Tyrosine (Y) | 2 | +67.9228 | +68.90 |
Note: The monoisotopic mass shift is calculated using the mass of ³⁵Cl. The average mass shift considers the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocols
Optimized Protocol for Mass Spectrometry of Covalently Chlorinated Peptides
This protocol is adapted from a method developed for the analysis of proteins modified by hypochlorous acid (HOCl) and is designed to preserve labile chlorine modifications.[4]
1. Sample Preparation:
-
Reagent Removal: After treating your protein with a chlorinating agent, remove any residual reagents and exchange the buffer using a spin-filter (e.g., 10 kDa cutoff). This is a gentler alternative to TCA/acetone precipitation.[4]
-
Denaturation: Denature the protein using a buffer containing 4 M urea and 1% sodium deoxycholate (SDC) in 50 mM triethylammonium (B8662869) bicarbonate (TEAB).
-
Digestion: Perform a two-step enzymatic digestion. First, digest with an appropriate enzyme like Lys-C for 2-4 hours. Then, dilute the sample to reduce the urea concentration and perform an overnight digestion with trypsin.
-
Detergent Removal: Before LC-MS/MS analysis, remove the SDC by acidifying the sample with formic acid, which causes the SDC to precipitate. The supernatant containing the peptides can then be collected after centrifugation.
2. LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column for peptide separation.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in 90% acetonitrile.
-
-
Gradient: Employ a suitable gradient to separate the peptides, for example, a 60-minute linear gradient from 5-38% Solvent B.[4]
-
Mass Spectrometer Settings:
-
Mode: Positive ion mode.
-
Acquisition: Data-dependent acquisition (DDA).
-
Full Scan (MS1): Acquire scans over a mass range of approximately m/z 400-1400 with high resolution (e.g., 120,000).[4]
-
MS/MS (MS2): Select the top 10-15 most intense ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Use a normalized collision energy of around 28.[4]
-
3. Data Analysis:
-
Database Search: Search the acquired data against a relevant protein database. Include the potential mass shift for chlorination as a variable modification on susceptible amino acid residues (e.g., +33.9614 Da on Tyrosine).
-
Manual Validation: Critically and manually inspect the MS/MS spectra of putative chlorinated peptides to confirm:
-
The presence of the characteristic isotopic pattern for the precursor ion.
-
Good fragmentation with b- and/or y-ion series covering the modification site.
-
The correct mass shift in the fragment ions containing the chlorinated residue.
-
A similar fragmentation pattern to the corresponding unmodified peptide.[4]
-
References
Technical Support Center: Unnatural Amino Acid Peptide Synthesis
Welcome to the technical support center for unnatural amino acid (UAA) peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of peptides containing unnatural amino acids.
Issue 1: Incomplete Coupling and Low Yield
Question: My coupling reaction for a sterically hindered or α,α-disubstituted unnatural amino acid is showing low efficiency, resulting in low overall yield. What steps can I take to improve it?
Answer: Low coupling efficiency is a primary challenge when incorporating bulky or sterically hindered UAAs.[1] The following strategies can significantly improve your results:
-
Optimize Your Coupling Reagent: The choice of coupling reagent is critical. For hindered amino acids, standard reagents may be insufficient.[1] Aminium/uronium salts like HATU and COMU, or phosphonium (B103445) salts like PyBOP, are generally more effective than carbodiimides (e.g., DCC) for these challenging couplings.[1][2][3] Reagents based on OxymaPure (like COMU) or HOAt (like HATU) are often superior to those based on HOBt (like HBTU) and are considered safer alternatives to potentially explosive benzotriazole (B28993) derivatives.[1][2][3]
-
Increase Reaction Time and Temperature: Sterically hindered couplings are kinetically slow.[1] Extending the coupling time (e.g., from 1-2 hours to 16 hours or more) or performing a double coupling—where the coupling step is repeated with a fresh solution of amino acid and reagent—can drive the reaction to completion.[1][4] Microwave-assisted synthesis can also accelerate coupling for difficult sequences.[3]
-
Use a Higher Reagent Concentration: Increasing the concentration of the activated amino acid and coupling reagent can help overcome the kinetic barrier.
-
Solvent Choice: While DMF is a standard solvent, using a mixture like DMSO/DMF can help disrupt peptide chain aggregation, which can otherwise hinder coupling efficiency.[4]
Issue 2: Racemization of the Amino Acid
Question: I am observing significant epimerization/racemization at the chiral center of my unnatural amino acid after incorporation. How can I minimize this side reaction?
Answer: Racemization is a common side reaction that compromises the purity and biological activity of the final peptide.[5] It often occurs during the activation step of the carboxylic acid.[5]
-
Select the Right Additive: Coupling reagents are almost always used with additives that act as racemization suppressants.[5] Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are highly effective at minimizing racemization while also enhancing coupling rates.[1][5]
-
Choose the Appropriate Reagent: Certain coupling reagents are inherently better at suppressing racemization. For instance, phosphonic anhydride (B1165640) reagents (T3P®) are excellent for substrates prone to epimerization.[1] Ynamide-based coupling reagents have also shown remarkable superiority in suppressing racemization.[6]
-
Control the Base: The type and amount of base used can influence racemization. A non-nucleophilic base like diisopropylethylamine (DIEA) is commonly used. Use the minimum amount necessary, as excess base can promote racemization.
-
Lower the Temperature: Performing the coupling reaction at a lower temperature can sometimes reduce the rate of racemization, although this may require a longer reaction time to achieve complete coupling.
Issue 3: On-Resin Aggregation
Question: My peptide sequence, which includes a hydrophobic UAA, is aggregating on the solid support, leading to poor deprotection and coupling yields. What can I do?
Answer: Peptide aggregation, particularly with hydrophobic sequences, can physically block reactive sites, leading to failed synthesis.[7] This is a common issue with "difficult sequences".[7]
-
Use "High-Load" Resins or Linkers: Resins like PEG-based resins (e.g., TentaGel) can help solvate the growing peptide chain and disrupt inter- and intramolecular hydrogen bonds that cause aggregation.[6]
-
Incorporate Chain-Disrupting Elements: If the sequence allows, inserting a "disrupting" amino acid like proline can break up the secondary structures (e.g., β-sheets) that lead to aggregation.
-
Optimize the Solvent System: As mentioned, using solvents like NMP or adding DMSO to DMF can improve solvation of the peptide chain and reduce aggregation.[4]
-
Modify Deprotection Conditions: If Fmoc removal is slow due to aggregation, switching from piperidine (B6355638) to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve deprotection yields.[8] However, DBU should be used with caution as it can catalyze aspartimide formation.[8]
Issue 4: Side Reactions During Final Cleavage
Question: During the final TFA cleavage cocktail, I'm seeing unexpected side products or degradation of my UAA. How can I prevent this?
Answer: The harsh acidic conditions of the final cleavage can damage sensitive UAAs or protecting groups.
-
Tailor the Scavenger Cocktail: The standard TFA cleavage cocktail (e.g., TFA/TIS/H2O) may not be suitable for all UAAs.[9] Identify the reactive functionalities on your UAA's side chain.
-
For UAAs with acid-sensitive groups, reduce the cleavage time or perform the cleavage at a lower temperature.
-
Add specific scavengers to protect your UAA. For example, thioanisole (B89551) can be added to protect UAAs susceptible to re-alkylation by cleaved protecting groups.[9]
-
-
Use an Orthogonal Protecting Group: If the UAA side chain is particularly sensitive, protect it with a group that can be removed under different, milder conditions before the final TFA cleavage. This requires a fully orthogonal protection strategy.[8][10]
Frequently Asked Questions (FAQs)
Question: How do I choose the most effective coupling reagent for a novel, sterically hindered UAA?
Answer: Selecting the right coupling reagent is crucial for synthesizing peptides with hindered UAAs.[1] Modern onium (aminium/uronium and phosphonium) salts are generally preferred over older carbodiimide (B86325) reagents for such challenging couplings due to their higher reactivity and lower risk of side reactions.[1][2][3]
-
Aminium/Uronium Reagents (e.g., HATU, HCTU, COMU): These are highly efficient, especially for hindered couplings, due to the formation of highly reactive OAt or Oxyma esters.[1][2] HATU is a gold standard for difficult couplings, while COMU offers comparable efficiency with improved safety, as it is based on the non-explosive OxymaPure leaving group.[1][3]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also very efficient and avoid the potential side reaction of N-terminal guanidinylation that can occur with some uronium reagents.[1]
The table below summarizes the performance of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Yield (Hindered Coupling) | Reaction Time (Hindered Coupling) | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium | High | 1 - 2 hours[1] | Low[1] | Highly efficient but based on potentially explosive HOAt.[1][3] |
| COMU | Aminium/Uronium | High | 1-hour double coupling[1] | Low[1] | Safer alternative to HATU; non-explosive and reduced allergenic potential.[1][3] |
| HBTU | Aminium/Uronium | Good-High | Varies | Low | Popular and efficient, but less reactive than HATU for very hindered systems.[1][2] |
| PyBOP | Phosphonium | >90% Conversion[1] | ~16 hours[1] | Low[1] | Avoids guanidinylation side reactions.[1] |
| T3P® | Phosphonic Anhydride | High | Varies | Minimal[1] | Excellent for epimerization-prone substrates; water-soluble byproducts.[1] |
| DCC | Carbodiimide | Moderate | Varies | Moderate-High | Often requires additives like HOBt to reduce racemization.[3] |
Question: What is an orthogonal protecting group strategy, and why is it critical for UAA synthesis?
Answer: An orthogonal protecting group strategy is a scheme where different classes of protecting groups are used for the Nα-amino group, the C-terminus, and the amino acid side chains, such that each class can be removed under specific conditions without affecting the others.[8][11]
This is critical for UAA synthesis for several reasons:
-
Selective Modification: It allows for selective deprotection and modification of the UAA side chain while the peptide is still on the resin.[8]
-
Compatibility: UAAs often have unique side-chain functionalities that are incompatible with standard deprotection or cleavage conditions. An orthogonal protecting group can shield this functionality until the final step.[12]
-
Improved Yield: It prevents unwanted side reactions at the side-chain, which increases the yield of the desired peptide.[10]
The most common orthogonal scheme is Fmoc/tBu.[13] The Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl (tBu).[8][10] This allows the Fmoc group to be removed repeatedly with a mild base (e.g., piperidine) without disturbing the side-chain protectors, which are only removed at the end with a strong acid (TFA).[10]
Question: What are the best practices for purifying a peptide containing a UAA?
Answer: After synthesis and cleavage, the crude product contains the target peptide along with various impurities.[14] Purification is essential to isolate the final product.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard and most powerful method for peptide purification.[14][15] The separation is based on the hydrophobicity of the peptide and its impurities. A C18-modified silica (B1680970) column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like TFA.[14][15]
-
Orthogonal Purification Steps: For highly impure samples, a multi-step purification workflow can be beneficial.[16] Introducing an orthogonal step, like ion-exchange chromatography (IEX), before the final RP-HPLC polish can significantly improve purity and protect the expensive RP-HPLC column from fouling.[16]
-
Flash Chromatography: For large-scale purification or for cleaning up very crude samples before a final HPLC step, flash chromatography with C18 media can be a time- and solvent-saving strategy.[17] It allows for high sample loading to quickly enrich the desired peptide.[17]
-
Characterization: After purification, it is crucial to confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Experimental Protocols & Workflows
Protocol: General Fmoc Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered UAA
This protocol outlines a typical manual synthesis cycle using Fmoc/tBu chemistry.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
-
First Amino Acid Coupling:
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid.
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Elongation Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for 10-15 minutes.[8]
-
Washing: Drain the vessel and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling (Standard AA):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly lower amount (e.g., 0.95 eq) of a coupling reagent (e.g., HBTU/HATU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIEA).
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Amino Acid Activation & Coupling (Hindered UAA):
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIEA in DMF) for 15 minutes. This prevents the formation of deletion peptides. Wash thoroughly after.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction before proceeding to the next cycle.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection and wash the resin.
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Use a cocktail tailored to your specific peptide and UAA.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification:
-
Purify the crude peptide using preparative RP-HPLC as described in the FAQ section.[14]
-
Visualized Workflows and Logic
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) incorporating a UAA.
Caption: Troubleshooting decision tree for low-yield unnatural amino acid peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. biosynth.com [biosynth.com]
- 14. bachem.com [bachem.com]
- 15. lcms.cz [lcms.cz]
- 16. bio-works.com [bio-works.com]
- 17. biotage.com [biotage.com]
preventing racemization of D-4-Chlorophenylalanine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-4-Chlorophenylalanine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of D-4-Chlorophenylalanine?
A1: Racemization is the process where a pure enantiomer, in this case, D-4-Chlorophenylalanine, converts into a mixture of both its D- and L-forms. This loss of stereochemical integrity is a significant concern in drug development because the biological activity of a molecule is often highly specific to one enantiomer. The presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potentially unforeseen side effects. Therefore, maintaining the enantiomeric purity of D-4-Chlorophenylalanine is crucial for its therapeutic applications.
Q2: What are the primary mechanisms that cause racemization during the synthesis of D-4-Chlorophenylalanine?
A2: Racemization typically occurs during the activation of the carboxylic acid group for amide bond formation or other coupling reactions. The two main mechanisms are:
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of an N-protected 4-Chlorophenylalanine can cyclize to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of D and L enantiomers.
Q3: Which factors are known to increase the risk of racemization during the synthesis of D-4-Chlorophenylalanine?
A3: Several factors can significantly increase the likelihood of racemization:
-
Choice of Coupling Reagent: Highly activating uronium/aminium reagents (e.g., HBTU, HATU) can increase the rate of oxazolone formation.
-
Type and Concentration of Base: Strong, non-hindered bases (e.g., triethylamine, diisopropylethylamine - DIPEA) can readily abstract the α-proton.
-
Elevated Reaction Temperatures: Higher temperatures provide the activation energy for racemization to occur more rapidly.
-
Prolonged Reaction Times: Longer exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization.
-
Solvent Polarity: Polar aprotic solvents can sometimes facilitate racemization.
Q4: How can I accurately determine the enantiomeric excess (ee%) of my synthesized D-4-Chlorophenylalanine?
A4: The most common and reliable method for determining the enantiomeric excess of D-4-Chlorophenylalanine is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, allowing for their separation and quantification. A specific example of a column used for the analysis of 4-chlorophenylalanine is the Chirosil RCA column.[1] Standard analytical protocols involve dissolving the sample in a suitable mobile phase and analyzing it on a calibrated chiral HPLC system.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of L-4-Chlorophenylalanine detected in the final product (low ee%) | Use of a strong, non-hindered base (e.g., DIPEA, triethylamine). | - Replace the strong base with a sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) . - Use the minimum stoichiometric amount of base necessary for the reaction. |
| Inappropriate coupling reagent. | - Switch to a carbodiimide-based coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .[2] | |
| Elevated reaction temperature. | - Perform the coupling reaction at a lower temperature, ideally at 0 °C or room temperature . Avoid heating unless absolutely necessary for solubility or reactivity, and if so, keep the duration as short as possible. | |
| Prolonged activation/reaction time. | - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. - Avoid unnecessarily long reaction times. | |
| Inconsistent enantiomeric excess between batches | Variations in reagent quality or reaction setup. | - Ensure all reagents, especially the base and coupling agents, are of high purity and anhydrous where required. - Maintain consistent reaction parameters (temperature, stirring speed, addition rates) across all batches. |
| Moisture in the reaction. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Difficulty in achieving high ee% with specific substrates | The inherent susceptibility of the N-protecting group to racemization. | - Consider using an N-protecting group that is more resistant to racemization, such as the benzyloxycarbonyl (Z) group. |
| For enantioselective synthesis routes, catalyst inefficiency. | - In asymmetric phase-transfer catalysis, ensure the catalyst is of high purity and the optimal catalyst loading is used. Cinchona alkaloid-derived catalysts have shown high efficiency.[3] |
Quantitative Data on Racemization Prevention
While specific quantitative data for D-4-Chlorophenylalanine is limited in comparative studies, the following tables provide data for closely related phenylalanine derivatives and general peptide synthesis, which offer valuable insights into effective strategies for minimizing racemization.
Table 1: Enantiomeric Excess in the Asymmetric Synthesis of Phenylalanine Derivatives using Phase-Transfer Catalysis
This method builds the chiral center enantioselectively, thus avoiding racemization. The data demonstrates that high enantiomeric excess can be achieved for chloro-substituted phenylalanine derivatives.
| R-Group of Phenylalanine Derivative | Catalyst | Yield | Enantiomeric Excess (ee%) |
| 3-Cl-C₆H₄ | Cinchonine-derived | 85% | 94% |
| 4-Cl-C₆H₄ | Cinchonine-derived | 96% | 96% |
| 3,5-Cl₂-C₆H₃ | Cinchonine-derived | 95% | 97% |
| 3-Cl-5-F-C₆H₃ | Cinchonidine-derived | 97% | 98% |
Data adapted from a study on the synthesis of phenylalanine derivatives using cinchona alkaloid quaternary ammonium (B1175870) salts as phase-transfer catalysts.[3]
Table 2: Qualitative Comparison of Strategies to Minimize Racemization in Peptide Synthesis
This table provides a general overview of the effectiveness of common strategies applicable to the synthesis of D-4-Chlorophenylalanine.
| Strategy | Effectiveness | Notes |
| Use of Additives (e.g., HOBt, HOAt, Oxyma) | High | Commonly used with carbodiimides to form active esters that are less prone to racemization. HOAt and Oxyma are generally more effective than HOBt. |
| Choice of Coupling Reagent (e.g., DIC vs. HBTU) | High | Carbodiimides like DIC, when used with additives, are generally associated with lower racemization than many onium salt reagents used alone. |
| Use of Hindered Bases (e.g., 2,4,6-Collidine) | High | The steric bulk of the base hinders the abstraction of the α-proton, significantly reducing racemization. |
| Lowering Reaction Temperature (e.g., 0 °C) | Moderate to High | Reduces the rate of both the desired reaction and the undesired racemization. |
| Choice of N-Protecting Group | Moderate | Some protecting groups, like the Z-group, are known to be more resistant to racemization than others under certain conditions. |
Key Experimental Protocols
Protocol 1: Enantioselective Synthesis of N-protected D-4-Chlorophenylalanine via Asymmetric Phase-Transfer Catalysis
This protocol is adapted from a method demonstrated to produce high enantiomeric excess for various phenylalanine derivatives and is a strong approach to avoid racemization from the outset.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the glycine (B1666218) Schiff base (tert-butyl N-(diphenylmethylene)glycinate) and the chiral phase-transfer catalyst (e.g., a cinchonidine-derived quaternary ammonium salt for the D-enantiomer) in a suitable solvent mixture (e.g., toluene/chloroform).
-
Cooling: Cool the mixture to the specified temperature (e.g., -40 °C to 0 °C) in a suitable cooling bath.
-
Addition of Base and Alkylating Agent: Add a 50% aqueous solution of potassium hydroxide, followed by the dropwise addition of 4-chlorobenzyl bromide.
-
Reaction: Stir the reaction mixture vigorously at the low temperature for the specified time (e.g., 24-48 hours), monitoring the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Coupling of N-protected D-4-Chlorophenylalanine with Minimized Racemization
This protocol outlines a general procedure for coupling D-4-Chlorophenylalanine to another molecule (e.g., an amino acid ester) while minimizing racemization.
-
Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-protected D-4-Chlorophenylalanine and a racemization-suppressing additive (e.g., 1.1 equivalents of HOBt or Oxyma) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Coupling Reagent: Add the amine component (1.0 equivalent) to the solution. Then, add the coupling reagent (e.g., 1.1 equivalents of DIC) dropwise.
-
Addition of Base (if required): If the amine component is a salt (e.g., hydrochloride), add a sterically hindered base (e.g., 1.1 equivalents of 2,4,6-collidine) slowly to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography.
-
Chiral Analysis: Determine the enantiomeric purity of the final product using chiral HPLC to quantify the extent of racemization.
Visualizing Key Concepts
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for preventing racemization.
References
- 1. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-D-Phe(4-Cl)OMe.HCl Reactions
Welcome to the technical support center for H-D-Phe(4-Cl)OMe.HCl (Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential byproduct formation during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the hydrochloride salt of the methyl ester of D-4-chlorophenylalanine. It is a non-natural amino acid derivative. Its primary applications are in peptide synthesis and as a building block in the development of peptidomimetics and other pharmaceutical compounds. The presence of the chlorine atom on the phenyl ring can impart unique properties to the final molecule, such as increased stability or altered biological activity.
Q2: What are the most common methods for synthesizing this compound?
A2: The most common method for synthesizing this compound is through the Fischer esterification of D-4-chlorophenylalanine with methanol (B129727), using a strong acid catalyst such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). The reaction is typically performed by refluxing the amino acid in an excess of methanol saturated with HCl gas, or by the dropwise addition of thionyl chloride to a suspension of the amino acid in methanol at low temperatures.
Q3: What are the potential byproducts I should be aware of during the synthesis of this compound?
A3: During the synthesis of this compound, several byproducts can form. The most common include:
-
Unreacted D-4-chlorophenylalanine: Incomplete esterification can leave the starting material in the final product.
-
L-enantiomer (H-L-Phe(4-Cl)OMe.HCl): Racemization of the alpha-carbon can occur under the acidic and sometimes heated reaction conditions, leading to the formation of the L-isomer.
-
Dipeptide (H-D-Phe(4-Cl)-D-Phe(4-Cl)-OMe): Self-condensation of the amino acid can occur, especially if the amino group is not fully protonated.
-
Diketopiperazine: The cyclic dipeptide can form from the intermolecular reaction of two amino acid methyl ester molecules, particularly upon neutralization or heating.
-
Byproducts from thionyl chloride: If thionyl chloride is used as the catalyst, residual sulfur-containing compounds might be present.
Q4: How can I minimize byproduct formation?
A4: To minimize byproduct formation, consider the following:
-
Use a large excess of methanol: This drives the Fischer esterification equilibrium towards the product.
-
Maintain anhydrous conditions: Water can hydrolyze the ester product back to the carboxylic acid.
-
Control the reaction temperature: While heating can accelerate the reaction, it can also promote racemization and other side reactions. Using methods like thionyl chloride at 0°C can be a milder alternative to refluxing with HCl.
-
Ensure complete protonation of the amino group: A sufficient concentration of acid catalyst protects the amino group from participating in side reactions like dipeptide formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time, ensure a sufficient excess of methanol and acid catalyst. Consider using a more reactive esterification agent like thionyl chloride. |
| Presence of water in the reaction mixture. | Use anhydrous methanol and dry glassware. If using HCl gas, ensure it is dry. | |
| Presence of unreacted D-4-chlorophenylalanine in the final product | Insufficient reaction time or catalyst. | Increase reaction time or the amount of acid catalyst. Monitor the reaction progress using TLC or HPLC. |
| Detection of the L-enantiomer in the product | Racemization during the reaction. | Use milder reaction conditions. For example, use thionyl chloride at 0°C instead of refluxing with HCl for extended periods. The extent of racemization can be quantified using chiral HPLC.[1] |
| Presence of a higher molecular weight impurity | Dipeptide or diketopiperazine formation. | Ensure the amino group is fully protonated by using a sufficient concentration of acid. Avoid excessive heating and prolonged reaction times. Diketopiperazine formation is more likely to occur during workup if the pH is raised. |
| Discoloration of the final product | Impurities from the starting material or side reactions. | Purify the product by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with HCl Gas
Materials:
-
D-4-chlorophenylalanine
-
Anhydrous methanol
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous diethyl ether
Procedure:
-
Suspend D-4-chlorophenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the suspension in an ice bath.
-
Bubble dry HCl gas through the suspension with stirring until saturation is achieved.
-
Remove the ice bath and allow the mixture to stir at room temperature. The suspension should gradually dissolve.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of this compound using Thionyl Chloride
Materials:
-
D-4-chlorophenylalanine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
Suspend D-4-chlorophenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation.
-
Collect the product by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Analytical Identification of Byproducts by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Prepare a sample solution of the crude this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution from low to high percentage of Mobile Phase B.
-
Monitor the eluent with both the UV detector (e.g., at 220 nm) and the mass spectrometer.
-
Analyze the mass spectra of the separated peaks to identify the molecular weights of the main product and any impurities.
Data Presentation
Table 1: Potential Byproducts in this compound Synthesis
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Identification Method | Notes |
| D-4-chlorophenylalanine (Starting Material) | C₉H₁₀ClNO₂ | 199.63 | HPLC-MS, NMR | Incomplete reaction. |
| H-L-Phe(4-Cl)OMe.HCl (L-enantiomer) | C₁₀H₁₃Cl₂NO₂ | 250.12 | Chiral HPLC | Racemization product. |
| H-D-Phe(4-Cl)-D-Phe(4-Cl)-OMe.HCl (Dipeptide) | C₁₉H₂₀Cl₂N₂O₃ | 411.28 | HPLC-MS, NMR | Formed by self-condensation. |
| cyclo(D-Phe(4-Cl)-D-Phe(4-Cl)) (Diketopiperazine) | C₁₈H₁₆Cl₂N₂O₂ | 379.24 | HPLC-MS, NMR | Cyclization product of the dipeptide methyl ester. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in this compound reactions.
References
Technical Support Center: Synthesis of Peptides Containing H-D-Phe(4-Cl)OMe.HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the crude purity of synthetic peptides incorporating the unnatural amino acid H-D-Phe(4-Cl)OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from its structure as a D-amino acid methyl ester hydrochloride salt. These include:
-
Neutralization: The hydrochloride salt must be neutralized before the amino group can participate in the coupling reaction. The choice of base and neutralization method can impact coupling efficiency and racemization.
-
Racemization: D-amino acids can be susceptible to epimerization (conversion to the L-amino acid) under basic conditions, which can be encountered during coupling and Fmoc deprotection.[1]
-
Methyl Ester Hydrolysis: The C-terminal methyl ester can be partially or fully hydrolyzed to a carboxylic acid. This can occur during prolonged exposure to the basic conditions of Fmoc deprotection (using piperidine) or during the final acidic cleavage and work-up.[2]
-
Hygroscopicity: Like many amino acid salts, this compound can be hygroscopic, absorbing moisture from the air. This can lead to inaccurate weighing and introduce water into the reaction, which can interfere with coupling reagents.[3]
Q2: Does the 4-chloro substituent on the phenyl ring pose any specific problems during synthesis?
A2: The 4-chloro group is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, including repeated cycles of Fmoc deprotection and TFA-based cleavage.[3] The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the side chain, which may subtly affect peptide conformation and interactions, but it does not typically introduce major side reactions during synthesis.[4]
Q3: Can I use standard coupling reagents for this compound?
A3: Yes, standard coupling reagents used in Fmoc-SPPS are effective for coupling this compound. High-efficiency uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, HCTU, or PyBOP are recommended, especially to minimize racemization and ensure complete reaction.[5][6] The choice of coupling reagent can be critical in preventing side reactions.
Q4: What is the best way to store this compound?
A4: To minimize moisture absorption, it is recommended to store this compound at -20°C in a tightly sealed container within a desiccator.[3] Before use, allow the container to warm to room temperature in the desiccator before opening to prevent condensation on the compound.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Deletion of the H-D-Phe(4-Cl)OMe Residue
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Rationale |
| Incomplete Neutralization of HCl Salt | Pre-neutralize this compound with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) in the coupling solution just prior to adding it to the resin. | The free amine is required for the nucleophilic attack on the activated carboxylic acid of the growing peptide chain. The HCl salt will not react. |
| Hygroscopic Reagent | Ensure this compound is dry by storing it properly. Use anhydrous solvents (DMF, NMP, DCM) for the coupling reaction. | Water can hydrolyze the activated ester intermediate, preventing it from reacting with the amine and leading to incomplete coupling.[3] |
| Steric Hindrance | Use a highly efficient coupling reagent such as HATU or HCTU. Extend the coupling time (e.g., 2-4 hours) and monitor the reaction using a qualitative test like the Kaiser test. Double coupling may be necessary. | The bulky nature of the protected amino acid can slow down the reaction rate. More potent coupling reagents and longer reaction times can drive the reaction to completion.[5] |
Issue 2: Presence of a Peak with +14 Da or -14 Da Mass Difference in the Crude Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Rationale |
| Hydrolysis of Methyl Ester (-CH₂) | This is a common side product. To minimize hydrolysis, reduce the duration of exposure to basic conditions. If using piperidine (B6355638) for Fmoc deprotection, ensure it is fresh and the deprotection times are not excessively long. During work-up after cleavage, minimize contact with aqueous basic solutions. | The methyl ester is susceptible to saponification (base-catalyzed hydrolysis) to the corresponding carboxylic acid, resulting in a mass decrease of 14 Da (CH₂).[2] |
| Transesterification with Scavengers | If using scavengers containing hydroxyl groups (e.g., in some cleavage cocktails), transesterification can occur. Use scavengers like triisopropylsilane (B1312306) (TIS) and water. | This is less common but possible, leading to the formation of a different ester and a change in mass. |
Issue 3: Epimerization (D to L conversion) of the Phe(4-Cl) Residue
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Rationale |
| Prolonged Activation Time | Avoid excessively long pre-activation times before adding the coupling mixture to the resin. | The activated amino acid is more susceptible to racemization via abstraction of the alpha-proton.[1] |
| Excess Strong Base | Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine for neutralization, and use the minimum amount necessary. Avoid using stronger bases if possible. | Strong bases can directly abstract the alpha-proton, leading to epimerization. Weaker, more sterically hindered bases are less likely to cause this side reaction.[7] |
| High Coupling Temperature | Perform the coupling reaction at room temperature. Avoid elevated temperatures unless necessary for a particularly difficult coupling, and if so, keep the time at high temperature to a minimum. | Higher temperatures can increase the rate of epimerization. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Fmoc-SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-protected amino acid (0.5 mmol, 5 eq.) and a coupling agent like HATU (0.48 mmol, 4.8 eq.) in DMF (2 mL).
-
This compound Preparation: In another vessel, dissolve this compound (0.5 mmol, 5 eq.) in DMF (1.5 mL). Add DIPEA (1.0 mmol, 10 eq.) and vortex for 1 minute to neutralize the hydrochloride salt.
-
Activation and Coupling: Add the neutralized this compound solution to the activated Fmoc-amino acid solution. Immediately add this mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (5x), followed by dichloromethane (B109758) (DCM) (5x), and dry the resin under vacuum for at least 1 hour.[8]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without other sensitive residues, a suitable cocktail is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[7] For peptides containing other sensitive residues like Trp, Cys, or Met, Reagent K is recommended: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by RP-HPLC.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. H-Phe(3,4-DiCl)-OMe.HCl | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Technical Support Center: Managing Aggregation in Peptides Containing Unnatural Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, particularly in sequences containing unnatural amino acids. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and problem-solving.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the aggregation of peptides containing unnatural amino acids.
Q1: My peptide containing an unnatural amino acid is showing poor solubility during synthesis or after purification. What are the likely causes and how can I address this?
A1: Poor solubility is a primary indicator of aggregation. The introduction of unnatural amino acids can significantly alter the physicochemical properties of a peptide.
Possible Causes:
-
Increased Hydrophobicity: Many unnatural amino acids possess bulky, nonpolar side chains that increase the overall hydrophobicity of the peptide, driving it to aggregate in aqueous solutions.
-
Altered Secondary Structure: Unnatural amino acids can disrupt or, conversely, promote the formation of secondary structures like β-sheets, which are prone to intermolecular hydrogen bonding and aggregation.[1]
-
Solvent Incompatibility: The solvent system used for synthesis, purification, or dissolution may not be optimal for the modified peptide's unique properties.
Troubleshooting Steps:
-
Solvent Screening:
-
Attempt to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding your aqueous buffer.
-
Test a range of co-solvents (e.g., acetonitrile, isopropanol) at varying concentrations.
-
-
pH Adjustment:
-
Determine the theoretical isoelectric point (pI) of your peptide. Aggregation is often maximal at the pI.
-
Adjust the pH of your buffer to be at least 2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules.
-
-
Incorporate Solubilizing Moieties:
-
Consider strategic placement of charged natural amino acids (e.g., Arg, Lys, Asp, Glu) flanking the unnatural residue.
-
For research-stage peptides, temporary or permanent modifications like PEGylation can significantly enhance solubility.[2]
-
Q2: I am observing a lower yield and the presence of deletion sequences during the solid-phase peptide synthesis (SPPS) of a peptide with an unnatural amino acid. Could this be related to aggregation?
A2: Yes, on-resin aggregation is a common problem during SPPS, especially with hydrophobic sequences or those containing aggregation-prone unnatural amino acids.
Indicators of On-Resin Aggregation:
-
Resin Shrinking or Clumping: The peptide-resin beads may visually appear clumped or reduced in volume.
-
Poor Swelling: The resin does not swell adequately in the synthesis solvents.
-
Failed Coupling/Deprotection: Positive ninhydrin (B49086) or bromophenol blue tests after standard coupling and deprotection times indicate incomplete reactions.
Troubleshooting & Optimization Strategies:
-
Optimize Coupling Chemistry:
-
Use stronger coupling reagents like HATU or HCTU.
-
For sterically hindered unnatural amino acids, consider using pre-formed activated esters or extending coupling times.
-
-
Incorporate "Disrupting" Elements:
-
If compatible with your design, introduce a D-amino acid or an N-methylated amino acid. N-methylation can disrupt the hydrogen-bonding network that leads to β-sheet formation.[3]
-
-
Use Specialized Resins:
-
Employ low-substitution resins or resins with linkers that increase the distance between peptide chains.
-
-
Modify Synthesis Conditions:
-
Perform couplings at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.
-
Use chaotropic agents like a low percentage of guanidinium (B1211019) chloride in the coupling cocktail, though this should be done with caution as it can affect resin stability.
-
Frequently Asked Questions (FAQs)
Q3: How do I know if my peptide is aggregated?
A3: Several analytical techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The most basic indicator is the presence of cloudiness, precipitation, or gel formation in your peptide solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is specific for the detection of amyloid-like fibrils, which are a common form of peptide aggregate characterized by extensive β-sheet structure.
Q4: Can the position of an unnatural amino acid in the peptide sequence influence its aggregation propensity?
A4: Absolutely. The position is critical. Placing a hydrophobic unnatural amino acid in the middle of a sequence can create a hydrophobic core that drives aggregation. Conversely, placing it at the N- or C-terminus may have a less pronounced effect. Flanking the unnatural residue with charged or polar amino acids can help to mitigate its aggregating effect by increasing the overall solubility of the peptide.
Q5: Are there any computational tools to predict the aggregation risk of a peptide containing an unnatural amino acid?
A5: While many tools exist for predicting the aggregation of peptides composed of natural amino acids, tools that accurately predict the behavior of unnatural amino acids are still emerging. However, you can use general principles to estimate the risk:
-
Hydrophobicity Scales: Use hydrophobicity scales to estimate the impact of the unnatural amino acid on the overall hydrophobicity of the peptide. Several scales exist for both natural and some unnatural amino acids.[4][5][6]
-
Secondary Structure Prediction: While not always accurate for unnatural residues, these tools can give an indication of whether the peptide has a high propensity to form β-sheets.
Q6: What is the impact of N-methylation on peptide aggregation?
A6: N-methylation, the addition of a methyl group to the backbone amide nitrogen, can have a dual effect. It removes a hydrogen bond donor, which can disrupt the formation of β-sheets and thereby reduce aggregation.[7] However, it also increases the lipophilicity of the peptide, which can decrease aqueous solubility.[3] The net effect depends on the specific sequence and the position of the N-methylated residue.
Q7: How does PEGylation help in preventing peptide aggregation?
A7: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a peptide (PEGylation), can prevent aggregation through several mechanisms:
-
Steric Hindrance: The PEG chain creates a "hydrophilic shield" around the peptide, physically preventing peptide molecules from getting close enough to interact and aggregate.
-
Increased Solubility: The hydrophilic nature of PEG significantly increases the overall solubility of the peptide in aqueous solutions.[8] Both PEGylation and glycosylation have been shown to reduce the aggregation of peptides.[9][10]
Data Presentation
Table 1: Comparison of Aggregation and Biological Activity of a Host Defense Peptide (IDR1018) and its Modified Analogs.
| Peptide | Modification | Aggregation | Hemolytic Activity (HC50, µM) | Cytotoxicity (CC50, µM) |
| IDR1018 | None | High | 100 | >200 |
| PEG6-IDR1018 | N-terminal PEG6 | Reduced | >200 | >200 |
| Glc-IDR1018 | N-terminal Glucose | Reduced | >200 | >200 |
Data summarized from a study on the impacts of PEGylation and glycosylation on a host defense peptide.[9][10]
Table 2: Kyte-Doolittle Hydrophobicity Scale for Standard Amino Acids.
| Amino Acid | Hydrophobicity Value |
| Isoleucine | 4.5 |
| Valine | 4.2 |
| Leucine | 3.8 |
| Phenylalanine | 2.8 |
| Cysteine | 2.5 |
| Methionine | 1.9 |
| Alanine | 1.8 |
| Glycine | -0.4 |
| Threonine | -0.7 |
| Serine | -0.8 |
| Tryptophan | -0.9 |
| Tyrosine | -1.3 |
| Proline | -1.6 |
| Histidine | -3.2 |
| Glutamic Acid | -3.5 |
| Glutamine | -3.5 |
| Aspartic Acid | -3.5 |
| Asparagine | -3.5 |
| Lysine | -3.9 |
| Arginine | -4.5 |
This scale can be used as a reference to estimate the hydrophobicity contribution of natural amino acids in your peptide sequence.[6]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection
This protocol outlines the steps to detect the presence of amyloid-like fibrils, which are a common form of peptide aggregate.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Stock Solution:
-
Prepare a 1 mM ThT stock solution in sterile, deionized water.
-
Filter the solution through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C for up to one month.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, dilute the ThT stock solution to a final working concentration of 20 µM in PBS.
-
Prepare your peptide samples at the desired concentrations in PBS. It is recommended to test a range of concentrations.
-
-
Assay Setup (in triplicate):
-
To the wells of the 96-well plate, add 50 µL of your peptide solution.
-
Add 50 µL of the 20 µM ThT working solution to each well containing the peptide.
-
Controls:
-
Blank: 50 µL of PBS + 50 µL of 20 µM ThT.
-
Peptide only: 50 µL of peptide solution + 50 µL of PBS (to check for intrinsic fluorescence).
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking for a desired period (e.g., 24-48 hours) to promote fibril formation. You can also take kinetic readings at regular intervals.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
An increase in fluorescence intensity in the presence of the peptide compared to the control indicates the formation of amyloid-like fibrils.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a general method for separating and quantifying peptide monomers and aggregates.
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of your peptide and its potential aggregates.
-
Mobile phase (e.g., PBS or another suitable buffer). The mobile phase should be filtered and degassed.
-
Peptide sample, filtered through a 0.22 µm syringe filter.
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. This may take 1-2 hours.
-
-
Sample Preparation:
-
Dissolve your peptide in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter.
-
-
Injection and Separation:
-
Inject a defined volume of your peptide sample onto the column.
-
Run the separation isocratically (i.e., with a constant mobile phase composition).
-
-
Data Acquisition:
-
Monitor the elution profile using a UV detector at a wavelength where your peptide absorbs (typically 214 nm for the peptide bond or 280 nm for aromatic residues).
-
-
Data Analysis:
-
Higher molecular weight species (aggregates) will elute earlier than lower molecular weight species (monomers).
-
Integrate the peak areas for each species to determine the relative percentage of monomer, dimer, and higher-order aggregates.
-
For molecular weight estimation, a calibration curve can be generated using a set of protein standards of known molecular weights.
-
Protocol 3: Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Peptide sample, filtered through a 0.22 µm syringe filter.
-
Buffer, filtered through a 0.22 µm syringe filter.
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature and the viscosity and refractive index of your buffer.
-
-
Sample Preparation:
-
Filter your peptide solution and the corresponding buffer through a 0.22 µm syringe filter to remove dust and other large particles that can interfere with the measurement.
-
Pipette the required volume of the sample into a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform a series of measurements (e.g., 10-20 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution profile, typically reported as the hydrodynamic radius (Rh) of the particles.
-
A monomodal peak at the expected size of your peptide monomer indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) is indicative of aggregation. DLS is particularly sensitive to even small amounts of large aggregates.[11]
-
Visualizations
Caption: A workflow for troubleshooting common aggregation issues.
Caption: Key factors influencing peptide aggregation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 5. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 6. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 7. lifetein.com [lifetein.com]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Synthesis with Unnatural Amino Acids
Welcome to the Technical Support Center for peptide synthesis, with a special focus on overcoming challenges associated with the incorporation of unnatural amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common synthesis failures.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis failed. What are the most common initial steps to diagnose the problem?
A1: When a synthesis fails, a systematic approach is crucial. First, analyze the crude product by mass spectrometry (MS) to identify the major species present. This will help determine if the issue is truncated sequences (incomplete synthesis), deletion sequences (missed couplings), or unexpected modifications from side reactions during cleavage or synthesis.[1] A small-scale test cleavage and analysis of intermediates by MS can also help pinpoint the exact point of failure in the sequence.[2]
Q2: What are "difficult sequences" and how do they affect my synthesis?
A2: "Difficult sequences" are peptide chains that are prone to aggregation during synthesis due to the formation of stable secondary structures like β-sheets.[3][4] This aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete reactions and low yields.[5] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) or those with β-branched residues are particularly susceptible to aggregation.[5]
Q3: How can I prevent peptide aggregation during synthesis?
A3: Several strategies can be employed to minimize peptide aggregation. These include:
-
Solvent choice: Using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) to the primary solvent (like DMF) can improve solvation.[1][6]
-
Chaotropic salts: Adding salts like LiCl or KSCN to the reaction can disrupt hydrogen bonding that leads to aggregation.[6]
-
Temperature: Performing couplings at a higher temperature can help disrupt secondary structures.[6]
-
Resin choice: Using resins with low substitution or those with polyethylene (B3416737) glycol (PEG) linkers can improve swelling and reduce aggregation.[6]
-
Backbone modifications: Incorporating pseudoproline dipeptides or depsipeptides can disrupt the formation of secondary structures.[6][7][8]
Q4: My unnatural amino acid is sterically hindered and coupling is inefficient. What should I do?
A4: Sterically hindered amino acids, including many unnatural variants, pose a significant challenge to standard coupling protocols.[9][10] To improve coupling efficiency, consider the following:
-
Use a more potent coupling reagent: Reagents like HATU, HCTU, or COMU are generally more effective for hindered couplings than standard carbodiimides.[2][9][10]
-
Double coupling: Repeating the coupling step can help drive the reaction to completion.[2]
-
Extend reaction times: Allowing more time for the coupling reaction can improve yields.[2]
-
Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[2]
Troubleshooting Guides
Guide 1: Low Yield and Purity of the Final Peptide
This guide provides a systematic approach to troubleshooting low yield and purity, common issues when working with unnatural amino acids.
Step 1: Initial Analysis
-
Mass Spectrometry (MS) of Crude Product: This is the most critical first step. The MS data will reveal if the target peptide was synthesized at all, and what the major impurities are (e.g., truncated sequences, deletion sequences, side-product adducts).
-
High-Performance Liquid Chromatography (HPLC) of Crude Product: HPLC provides a quantitative view of the purity of your crude product. A complex chromatogram with many peaks indicates significant issues during synthesis.
Step 2: On-Resin Monitoring (During Synthesis)
-
Kaiser (Ninhydrin) Test: This colorimetric test detects free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction.[2][5] Note that this test may give false negatives for secondary amines or hindered N-termini.[8]
-
Fmoc Quantification: Spectrophotometrically measuring the amount of Fmoc group cleaved after each cycle can provide quantitative feedback on the efficiency of both the deprotection and coupling steps.[7]
Step 3: Troubleshooting Strategy
Based on your initial analysis, follow the appropriate path in the workflow below.
Guide 2: Addressing Peptide Aggregation
Peptide aggregation is a major hurdle, especially with hydrophobic or long sequences.
Symptoms of Aggregation:
-
Poor resin swelling.[5]
-
Slow or incomplete coupling and deprotection reactions (positive Kaiser test).[5]
-
Physical clumping of the resin.[5]
-
A significant drop in the expected yield of the final product.[5]
Solutions for Aggregation:
| Strategy | Description | Key Considerations |
| Solvent Modification | Use NMP instead of DMF, or add 25% DMSO to DMF.[1][6] | NMP can be more effective at solvating growing peptide chains.[1] |
| Chaotropic Salts | Add 0.4 M LiCl to DMF for a pre-coupling wash.[5] | These salts disrupt the hydrogen bonds that cause aggregation.[6] |
| Elevated Temperature | Perform coupling reactions at a higher temperature.[6] | This can increase reaction rates and disrupt secondary structures. |
| "Disrupting" Elements | Incorporate pseudoproline dipeptides or depsipeptides every 6-10 residues.[6][8] | These modifications temporarily alter the peptide backbone, preventing aggregation.[6] |
| Resin Choice | Use a low-substitution resin (0.1-0.4 mmol/g) for long peptides.[11] | Lower loading reduces the proximity of peptide chains, minimizing intermolecular interactions. |
Data and Protocols
Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical when working with sterically hindered unnatural amino acids.[9][10] The following table summarizes the performance of common coupling reagents.
| Reagent | Reagent Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings; fast reaction rates.[9][10] | Can cause guanidinylation of the N-terminal amine if used in excess.[9][10] Based on potentially explosive HOAt.[10] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used.[10] | Can also cause guanidinylation.[6][10] Poses an explosion risk due to autocatalytic decomposition.[10] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU with a better safety profile (non-explosive).[9][10] | Limited stability in solution.[10] |
| PyBOP | Phosphonium Salt | Efficient coupling and avoids guanidinylation side reactions.[10] | Generally less reactive than HATU.[10] |
| T3P® | Phosphonic Anhydride | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[10] | Application is fundamentally different from other reagents.[10] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle (Fmoc/tBu Strategy)
This protocol outlines a single amino acid addition cycle.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF.[9]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIEA) (6-10 equivalents) and allow to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform the Kaiser test to check for reaction completion.[2][9] If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[9]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the newly added amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct. The resin is now ready for the next coupling cycle.
Protocol 2: Test Cleavage for Synthesis Monitoring
This protocol is used to cleave a small amount of peptide from the resin for MS analysis during the synthesis.[2]
-
Sample Preparation: Take a small amount of dried peptide-resin (10-20 mg) and place it in a microcentrifuge tube.[2]
-
Cleavage: Add an appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/H2O 95:2.5:2.5) to the resin.[2][12] The exact composition will depend on the amino acid side-chain protecting groups.
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.[2]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and then dry the peptide.[2]
-
Analysis: Dissolve the crude peptide in a suitable solvent for MS analysis.[2]
Signaling Pathways and Workflows
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The road to the synthesis of "difficult peptides". | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of H-D-Phe(4-Cl)OMe.HCl and H-L-Phe(4-Cl)OMe.HCl: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-Cl)OMe.HCl and H-L-Phe(4-Cl)OMe.HCl are the D- and L-enantiomers, respectively, of the methyl ester of 4-chlorophenylalanine hydrochloride. These compounds are derivatives of the amino acid phenylalanine and have garnered interest in neuropharmacology and biochemical research. While the racemic mixture, 4-Chloro-DL-phenylalanine methyl ester hydrochloride, is known to be an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, a direct and detailed comparison of the bioactivity of the individual enantiomers is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of the racemic mixture and discusses the potential implications of stereochemistry on their effects.
General Bioactivity of 4-Chlorophenylalanine Methyl Ester
The primary and most well-documented biological effect of 4-chlorophenylalanine (PCPA) and its methyl ester is the depletion of serotonin (5-hydroxytryptamine, 5-HT) in the brain and peripheral tissues. This is achieved through the inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan (B29612), the precursor to serotonin.
The depletion of serotonin has been utilized as a research tool to investigate the role of this neurotransmitter in a wide range of physiological and behavioral processes, including:
-
Neurological and Psychiatric Disorders: Studies have explored its use in models of depression, anxiety, and other conditions where serotonin dysregulation is implicated.
-
Sleep and Circadian Rhythms: Serotonin is a key regulator of sleep-wake cycles, and PCPA has been used to study the effects of serotonin depletion on sleep architecture.
-
Pain Perception: The serotonergic system is involved in the modulation of pain, and PCPA has been employed to understand its role in nociception.
-
Appetite and Feeding Behavior: Serotonin plays a significant role in satiety and the regulation of food intake.
The Critical Role of Stereochemistry in Bioactivity
While direct comparative studies on the D- and L-enantiomers of 4-chlorophenylalanine methyl ester are scarce, the principles of stereochemistry in pharmacology strongly suggest that the two isomers are likely to exhibit different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors.
It is highly probable that one enantiomer is a more potent inhibitor of tryptophan hydroxylase than the other. This stereoselectivity is a common phenomenon in drug action, where the "eutomer" (the more active enantiomer) has a much higher affinity for the target protein than the "distomer" (the less active enantiomer).
Putative Signaling Pathway: Inhibition of Serotonin Synthesis
The established mechanism of action for 4-chlorophenylalanine and its derivatives is the inhibition of the serotonin synthesis pathway. The following diagram illustrates this process.
Caption: Inhibition of the serotonin synthesis pathway by H-Phe(4-Cl)OMe.HCl.
Experimental Protocols: General Methodology for Assessing Tryptophan Hydroxylase Inhibition
While specific comparative protocols for the D- and L-enantiomers are not available, a general experimental workflow to determine and compare their inhibitory activity on tryptophan hydroxylase would involve the following steps. This protocol is a generalized representation and would require optimization for specific experimental conditions.
Caption: General workflow for in vitro comparison of TPH inhibition.
Detailed Methodological Steps:
-
Enzyme Preparation:
-
Obtain or prepare a purified and active form of tryptophan hydroxylase (TPH1 or TPH2). This can be a recombinant enzyme expressed in a suitable system (e.g., E. coli, insect cells).
-
Determine the protein concentration and specific activity of the enzyme preparation.
-
-
Test Compound Preparation:
-
Prepare stock solutions of this compound and H-L-Phe(4-Cl)OMe.HCl in a suitable solvent.
-
Prepare a series of dilutions to be used for determining the concentration-response curve.
-
-
In Vitro Tryptophan Hydroxylase Assay:
-
The assay mixture would typically contain a buffer at the optimal pH for TPH activity, the substrate L-tryptophan, a cofactor such as tetrahydrobiopterin (B1682763) (BH4), and a reducing agent like dithiothreitol (B142953) (DTT).
-
Add varying concentrations of the D- and L-enantiomers to the assay mixture.
-
Initiate the enzymatic reaction by adding the TPH enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Detection and Quantification:
-
The product of the reaction, 5-hydroxytryptophan (5-HTP), is then quantified. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is a common method for this purpose.
-
The amount of 5-HTP produced is a measure of the TPH activity.
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of each enantiomer.
-
Calculate the half-maximal inhibitory concentration (IC50) for both this compound and H-L-Phe(4-Cl)OMe.HCl. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Quantitative Data: A Call for Further Research
As of the latest review of scientific literature, there is no publicly available quantitative data directly comparing the bioactivity of this compound and H-L-Phe(4-Cl)OMe.HCl. The following table is a template that researchers could use to present such data once it becomes available.
Table 1: Hypothetical Comparative Bioactivity Data
| Parameter | This compound | H-L-Phe(4-Cl)OMe.HCl | Reference |
| TPH1 Inhibition (IC50) | Data not available | Data not available | |
| TPH2 Inhibition (IC50) | Data not available | Data not available | |
| In vivo Serotonin Depletion (% of control) | Data not available | Data not available | |
| Mode of Inhibition | Data not available | Data not available |
Conclusion and Future Directions
Future research should focus on conducting direct comparative studies to elucidate the following:
-
The differential inhibitory potency of the D- and L-enantiomers on TPH1 and TPH2 isoforms.
-
The in vivo efficacy and pharmacokinetics of each enantiomer in depleting serotonin levels in different brain regions and peripheral tissues.
-
The potential for off-target effects and differential toxicity profiles of the two isomers.
Such studies are essential for a complete understanding of the structure-activity relationship of these compounds and for guiding their potential application in research and drug development. The data generated would be invaluable for the scientific community and would allow for a more precise use of these pharmacological tools.
A Comparative Guide to D-4-Chlorophenylalanine and Other Phenylalanine Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of D-4-Chlorophenylalanine and other phenylalanine analogs, supported by experimental data. Phenylalanine, an essential amino acid, and its derivatives are pivotal in various biological processes, making their analogs valuable tools in neuroscience, oncology, and metabolic research.
This guide delves into the comparative efficacy, biological transport, and cellular effects of D-4-Chlorophenylalanine alongside its L-isomer and other modified phenylalanine compounds. Quantitative data is presented in structured tables for straightforward comparison, and detailed methodologies for key experiments are provided to ensure reproducibility. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological activity of phenylalanine analogs is diverse, largely dictated by stereochemistry and substitutions on the phenyl ring. Key areas of comparison include their role as enzyme inhibitors, their transport across cellular membranes, and their broader cellular impacts such as neuroprotection and cytotoxicity.
Inhibition of Tryptophan Hydroxylase (TPH)
A primary application of chlorophenylalanine analogs is the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. This inhibition leads to the depletion of serotonin, a crucial neurotransmitter, making these compounds valuable for studying the roles of serotonin in various physiological and pathological processes.
-
p-Chlorophenylalanine (PCPA) , often used as a racemic mixture (DL-PCPA) or as the L-isomer (L-PCPA), is a well-established inhibitor of TPH.[1] It acts as a competitive inhibitor in vitro and an irreversible inhibitor in vivo.[2]
-
p-Ethynylphenylalanine (pEPA) has been shown to be a more potent and specific inhibitor of TPH compared to p-chlorophenylalanine (pCPA). In vitro studies demonstrate that pEPA competitively and reversibly inhibits TPH with a Ki of 32.6 ± 6.2 µM. In vivo, pEPA administration in rats (30 mg/kg) resulted in a 95 ± 5% decrease in TPH activity, whereas a tenfold higher dose of pCPA (300 mg/kg) was required to achieve a similar effect (87 ± 5% decrease).[3]
| Compound | Target Enzyme | Inhibition Constant (Ki) | In Vivo Efficacy (Rat Brain TPH Activity) | Reference |
| DL-p-Chlorophenylalanine | Tryptophan Hydroxylase | 300 µM | 87 ± 5% decrease at 300 mg/kg | [2][3] |
| L-p-Ethynylphenylalanine | Tryptophan Hydroxylase | 32.6 ± 6.2 µM | 95 ± 5% decrease at 30 mg/kg | [3] |
Transport via L-type Amino Acid Transporter 1 (LAT1)
The L-type amino acid transporter 1 (LAT1) is crucial for the transport of large neutral amino acids, including phenylalanine and its analogs, across the blood-brain barrier and into cancer cells where it is often overexpressed. The affinity of phenylalanine analogs for LAT1 is a key determinant of their bioavailability and therapeutic potential.
Substitutions on the phenyl ring significantly influence LAT1 affinity. For instance, halogenation at the meta position of phenylalanine has been found to increase LAT1 activity.[4] A study comparing various halogenated L-phenylalanine analogs provided the following inhibitory constants (Ki) for LAT1 and the related transporter LAT2.
| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) | Reference |
| L-Phenylalanine | 18.3 ± 1.5 | 110 ± 10 | [5] |
| 2-Fluoro-L-phenylalanine | 11.5 ± 1.1 | 121 ± 12 | [5] |
| 3-Fluoro-L-phenylalanine | 8.9 ± 0.9 | 85 ± 8 | [5] |
| 4-Fluoro-L-phenylalanine | 15.2 ± 1.4 | 105 ± 10 | [5] |
| 4-Chloro-L-phenylalanine | 10.1 ± 1.0 | 95 ± 9 | [5] |
| 4-Bromo-L-phenylalanine | 8.5 ± 0.8 | 88 ± 8 | [5] |
| 4-Iodo-L-phenylalanine | 7.9 ± 0.8 | 80 ± 7 | [5] |
Neuroprotective and Cytotoxic Effects
The cellular effects of phenylalanine analogs are a critical aspect of their evaluation. Some analogs exhibit neuroprotective properties, while others can be cytotoxic, particularly at higher concentrations.
-
Halogenated L-phenylalanine derivatives such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) have demonstrated neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission.[6] DBrT also significantly reduced LDH release in neuronal cultures exposed to oxygen-glucose deprivation.[6]
-
p-Chlorophenylalanine has been shown to inhibit growth and be toxic to neuroblastoma cells, whereas α-methylphenylalanine did not exhibit these direct toxic effects at comparable concentrations.[7] Chronic administration of p-chlorophenylalanine in developing rats was associated with a 30-60% mortality rate and a significant decrease in body weight, effects not observed with α-methylphenylalanine.[8]
| Compound | Effect | Model | IC50 / Observation | Reference |
| 3,5-Diiodo-L-tyrosine (DIT) | Depression of mEPSC frequency | Rat Cultured Neurons | 104.6 ± 14.1 µM | [6] |
| 3,5-Dibromo-L-tyrosine (DBrT) | Depression of mEPSC frequency | Rat Cultured Neurons | 127.5 ± 13.3 µM | [6] |
| p-Chlorophenylalanine | Cytotoxicity | Mouse Neuroblastoma Cells | Growth inhibition and toxicity observed | [7] |
| α-Methylphenylalanine | Cytotoxicity | Mouse Neuroblastoma Cells | No growth inhibition or toxicity observed | [7] |
| 3,5-Difluoro-DL-phenylalanine | Predicted Cytotoxicity | Inferred from related analogs | Expected to exhibit cytotoxicity at higher concentrations |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of phenylalanine analogs on TPH activity.
Reagents:
-
TPH enzyme (recombinant or purified from a tissue source)
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 100 mM (NH4)2SO4)
-
Test compounds (phenylalanine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system for the quantification of 5-hydroxytryptophan (B29612) (5-HTP)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, DTT, and BH4.
-
Add the TPH enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Add various concentrations of the test compound (phenylalanine analog) or vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the amount of 5-HTP produced using an HPLC system with fluorescence or electrochemical detection.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
LAT1-Mediated Uptake Inhibition Assay
This protocol is used to determine the affinity (Ki) of phenylalanine analogs for the LAT1 transporter.
Cell Culture:
-
HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and a selection antibiotic.
Uptake Experiment:
-
Seed the HEK293-hLAT1 cells in 24-well plates and grow to confluency.
-
On the day of the experiment, wash the cells with a pre-warmed sodium-free buffer (e.g., choline-based buffer).
-
Prepare solutions of a radiolabeled LAT1 substrate (e.g., [14C]-L-Leucine or [3H]-L-Phenylalanine) at a fixed concentration (e.g., 1 µM).
-
Prepare a range of concentrations of the test phenylalanine analogs in the same buffer.
-
To initiate the uptake, add the radiolabeled substrate solution containing either the vehicle control or the test compound to the cells.
-
Incubate for a short period (e.g., 1 minute) at room temperature to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
Data Analysis:
-
Calculate the percentage of inhibition of the radiolabeled substrate uptake by each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for LAT1.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of phenylalanine analogs on cultured cells.
Reagents:
-
Cell culture medium appropriate for the cell line being used.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Test compounds (phenylalanine analogs) dissolved in cell culture medium.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of the test phenylalanine analogs. Include untreated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing a Key Signaling Pathway
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by D-4-Chlorophenylalanine and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
The Impact of Chlorine Substitution on Peptide Efficacy: A Comparative Guide
The strategic incorporation of chlorine atoms into peptide structures is emerging as a potent tool in drug discovery and development. This halogenation can significantly alter a peptide's physicochemical properties, leading to profound effects on its structure, stability, and biological function. For researchers and drug developers, understanding these effects is paramount to designing novel peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.
This guide provides an objective comparison of chlorinated versus non-chlorinated peptides, supported by experimental data, to elucidate the multifaceted influence of chlorine substitution.
Enhanced Biological Activity: A Quantitative Look
Chlorine substitution has been demonstrated to enhance the biological activity of various peptides. The introduction of this halogen can modify electronic properties and hydrophobicity, leading to improved interactions with biological targets.
One notable example is in the realm of antimicrobial peptides. A study on synthetic mimics of antimicrobial peptides based on a biphenylglyoxamide scaffold revealed that a chloro-substituted analog exhibited the most potent antibacterial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Biphenylglyoxamide-Based Antimicrobial Peptide Mimics [1]
| Compound | Substitution | MIC against S. aureus (µM) | MIC against E. coli (µM) | MIC against P. aeruginosa (µM) |
| Analog 15a | Unsubstituted | >125 | >125 | >125 |
| Analog 15c | Chloro-substituted | 8 | 16 | 63 |
In another study, chlorinated analogs of leukotoxin diol, where hydroxyl groups were replaced with chlorides, were shown to retain their ability to induce apoptosis in HepG2 cells, demonstrating that chloride can act as a bioisostere for hydroxyl groups in this biological context.[2]
Altered Receptor Binding Affinity
The introduction of chlorine can modulate the binding affinity of a peptide to its receptor. This effect is highly dependent on the specific peptide and receptor, as the chlorine atom can influence key interactions within the binding pocket.
A study investigating the effects of halogenation on tyrosine phosphorylation and peptide binding to the SH2 domain of lymphocyte-specific protein tyrosine kinase (Lck) provides quantitative insight. A model peptide containing the phosphoTyr-Glu-Glu-Ile motif, known for its high affinity to the SH2 domain, was modified by substituting phosphotyrosine with 3-iodotyrosine. While this study focused on iodine, the principles of halogenation are comparable, with chlorine also being an electron-withdrawing halogen. The results indicated that while the halogenated, unphosphorylated peptide did not mimic the high affinity of the phosphorylated peptide, it did show a measurable, albeit low, affinity.
Table 2: Relative Binding Affinities of Modified Peptides to the Lck SH2 Domain
| Peptide Modification | Relative Affinity |
| Unphosphorylated Tyrosine | 0.024 |
| 3-Iodotyrosine | 1 |
| Phosphotyrosine | 16 |
These findings suggest that tyrosine chlorination could similarly modulate signaling pathways that are dependent on SH2 domain interactions.[3]
Impact on Peptide Structure and Stability
Chlorine substitution can significantly influence a peptide's three-dimensional structure and its resistance to enzymatic degradation. The increased hydrophobicity and the steric bulk of the chlorine atom can shield the peptide backbone from proteolytic enzymes, thereby enhancing its stability.[4]
While specific comparative data on the half-life of a chlorinated versus non-chlorinated peptide was not available in the reviewed literature, the general principles of peptide stabilization suggest that chlorination would likely increase resistance to proteolysis. This is a critical factor for improving the pharmacokinetic profile of peptide drugs.[5][6]
Structurally, the introduction of a chlorine atom, particularly on an aromatic ring like tyrosine, can alter the electronic distribution and potentially influence local conformation. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating these structural changes.[7][8]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Receptor-Ligand Binding Assay (ELISA-based)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of a peptide to its receptor.
-
Plate Coating: A recombinant receptor is diluted in carbonate buffer and coated onto a 96-well plate. The plate is incubated overnight at 4°C.
-
Washing: The plate is washed to remove any unbound receptor.
-
Blocking: The wells are blocked with a solution of 5% Bovine Serum Albumin (BSA) for two hours at room temperature to prevent non-specific binding.
-
Ligand Incubation: The peptide ligand (chlorinated or non-chlorinated) is added to the wells at various concentrations. For competitive binding, a fixed concentration of a labeled ligand is co-incubated with increasing concentrations of the unlabeled test peptide.
-
Detection: A primary antibody specific to a tag on the ligand (e.g., His-tag) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.
Proteolytic Degradation Assay
This assay quantifies the stability of a peptide in the presence of proteases.
-
Incubation: The peptide is incubated in a solution containing proteases, such as human plasma or a specific enzyme like trypsin.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, often by adding an acid or an organic solvent.
-
Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection.
-
Half-life Calculation: The degradation half-life (t½) of the peptide is calculated from the rate of its disappearance over time.
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.
-
Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate (B84403) buffer) to a known concentration.
-
Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically in the far-UV region (190-250 nm).
-
Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity.
-
Structural Interpretation: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). An α-helix typically shows negative bands at 222 nm and 208 nm and a positive band at 192 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm.
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key experimental workflows and the logical relationships of chlorine substitution's effects.
Caption: Comparative analysis workflow for chlorinated and non-chlorinated peptides.
Caption: Impact of peptide chlorination on a generic signaling pathway.
References
- 1. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating H-D-Phe(4-Cl)OMe.HCl Incorporation: A Comparative Guide to Edman Degradation
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids such as H-D-Phe(4-Cl)OMe.HCl (p-chloro-D-phenylalanine methyl ester hydrochloride) is a critical step in the development of novel peptides with enhanced therapeutic properties. Verifying the correct sequence and the exact position of these modified residues is paramount. This guide provides a comprehensive overview of validating this compound incorporation using the classical Edman degradation method, comparing its performance with modern mass spectrometry techniques and providing supporting experimental context.
Methodological Overview: Edman Degradation vs. Mass Spectrometry
Edman degradation is a long-established method for N-terminal sequencing of peptides.[1] It involves a stepwise chemical process that removes one amino acid at a time from the N-terminus of a peptide chain.[2][3] This method is highly reliable for natural amino acids, but the presence of unnatural amino acids (UAAs) can introduce challenges.[4] The unique chemical structure of a UAA may alter its reactivity with the Edman reagent, phenyl isothiocyanate (PITC), or affect the stability and chromatographic behavior of its resulting phenylthiohydantoin (PTH) derivative.[4]
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has emerged as a powerful and versatile alternative for peptide sequencing.[2] This technique determines the amino acid sequence by measuring the mass-to-charge ratio of fragmented peptide ions.[4] MS is generally more tolerant of amino acid modifications as the sequence is deduced from mass differences rather than chemical reactivity.[4]
The choice between Edman degradation and mass spectrometry for validating the incorporation of this compound depends on several factors, including the need for unambiguous N-terminal confirmation, sample purity, and available instrumentation.
Performance Comparison
While specific quantitative data for the Edman degradation of peptides containing this compound is not extensively available in public literature, a qualitative and semi-quantitative comparison with mass spectrometry can be made based on the known performance of these techniques with other unnatural amino acids.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[5] | Fragmentation of peptides and measurement of mass-to-charge ratios.[5] |
| Primary Use | N-terminal sequencing of purified peptides.[5] | High-throughput sequencing of complex peptide mixtures.[5] |
| Compatibility with UAAs | Variable; depends on the reactivity of the UAA side chain and the stability of the PTH-amino acid derivative.[4] | Generally high; success depends on the fragmentation efficiency and the mass shift introduced by the UAA.[4] |
| Data Interpretation | Direct identification based on the retention time of a synthetic PTH-D-Phe(4-Cl)OMe standard in HPLC. | Database-dependent or de novo sequencing algorithms based on mass differences.[5] |
| Sensitivity | 10-100 picomoles.[3] | Low femtomole to attomole range.[5] |
| Throughput | Low; single sample analysis with cycle times of approximately 45-60 minutes per residue.[5] | High; suitable for automated, multi-sample analysis.[5] |
| Key Advantage for UAA | Can provide unambiguous confirmation of N-terminal incorporation if a standard is available. | Does not require synthetic standards for the modified amino acid for de novo sequencing.[5] |
| Limitations for UAA | Potential for incomplete reactions or ambiguous PTH derivative identification without a proper standard. | May not be ideal for distinguishing isomers without specialized techniques. |
Experimental Protocol: Edman Degradation for this compound Validation
This protocol outlines the general steps for validating the incorporation of this compound at the N-terminus of a synthetic peptide using an automated protein sequencer.
1. Sample Preparation:
-
Ensure the peptide sample is of high purity (>95%) and free of salts and detergents that can interfere with the Edman chemistry.
-
Dissolve approximately 10-100 picomoles of the purified peptide in a suitable volatile solvent (e.g., 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Load the sample onto a polyvinylidene fluoride (B91410) (PVDF) membrane and allow it to dry completely.[4]
2. Synthesis of PTH-D-Phe(4-Cl)OMe Standard:
-
To definitively identify the modified residue, a PTH-D-Phe(4-Cl)OMe standard must be synthesized. This is typically achieved by reacting this compound with PITC under controlled conditions, followed by conversion to the stable PTH derivative.
3. Automated Edman Degradation Cycles:
The PVDF membrane with the immobilized peptide is placed in the reaction chamber of an automated protein sequencer. The following steps are performed cyclically:
-
Coupling: The N-terminal amino group of the peptide reacts with PITC under basic conditions (e.g., N-methylpiperidine/methanol/water) to form a phenylthiocarbamoyl (PTC)-peptide.[4]
-
Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), to release an anilinothiazolinone (ATZ)-amino acid derivative.[4]
-
Conversion: The unstable ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride) and then converted to the more stable PTH-amino acid derivative by heating in an aqueous acid solution.[4]
4. HPLC Analysis:
-
The resulting PTH-amino acid derivative from each cycle is injected onto a reverse-phase HPLC column.
-
The retention time of the unknown PTH derivative is compared to a standard chromatogram containing the elution times of the 20 common PTH-amino acids and the synthesized PTH-D-Phe(4-Cl)OMe standard.
-
Successful incorporation is confirmed when the peak from the cycle corresponding to the position of the unnatural amino acid matches the retention time of the PTH-D-Phe(4-Cl)OMe standard.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the validation of this compound incorporation by Edman degradation.
References
- 1. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
D-4-Chlorophenylalanine Incorporation in Peptides: A Comparative Analysis of Performance and Efficacy
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of enhancing therapeutic potential. The substitution of natural amino acids with synthetic counterparts can dramatically alter a peptide's biological activity, stability, and receptor binding affinity. This guide provides a comparative analysis of peptides with and without the synthetic amino acid D-4-Chlorophenylalanine, focusing on the impact of this modification on key performance metrics. The inclusion of D-4-Chlorophenylalanine, a D-amino acid with a chlorinated phenyl ring, is a common strategy in the development of potent and stable peptide therapeutics, particularly in the realm of Gonadotropin-Releasing Hormone (GnRH) antagonists.
The rationale for incorporating D-4-Chlorophenylalanine into peptide sequences is multifaceted. The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which are stereospecific for L-amino acids. This increased enzymatic stability translates to a longer biological half-life and potentially sustained therapeutic effects. Furthermore, the addition of a chlorine atom to the phenyl ring can influence the peptide's conformation and enhance its binding affinity to its target receptor through favorable hydrophobic and electronic interactions.
This guide will use the well-studied class of GnRH antagonists as a primary example to illustrate the comparative effects of D-4-Chlorophenylalanine incorporation. GnRH antagonists competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This mechanism of action is crucial in various clinical applications, including assisted reproductive technologies and the treatment of hormone-dependent cancers. Cetrorelix, a commercially available GnRH antagonist, prominently features a D-4-Chlorophenylalanine residue at its second position.
Quantitative Performance Comparison
| Parameter | Peptide with L-Amino Acid (e.g., Native GnRH) | Peptide with D-Amino Acid (e.g., [D-Phe6]-GnRH) | Peptide with D-4-Chlorophenylalanine |
| Biological Half-life | 2-4 minutes | Moderately Increased (e.g., 2.5-fold increase)[1] | Significantly Increased |
| Receptor Binding Affinity | Baseline | Increased | Potentially Further Increased |
| Proteolytic Stability | Low | Increased | High |
Table 1: General Comparison of Peptide Properties. This table provides a qualitative overview of the expected improvements when modifying a native peptide sequence.
| Peptide Analog | Modification | Receptor Binding Affinity (IC50) | In Vivo Activity (% Ovulation Inhibition) |
| Reference Antagonist | [N-Ac-D-Nal1,D-pClPhe2 ,D-Trp3,D-Arg6,D-Ala10]-LHRH | High | 100% at 2.5 µg |
| Analog with D-Phe at position 2 | [N-Ac-D-Nal1,D-Phe2 ,D-Trp3,D-Arg6,D-Ala10]-LHRH | Moderate | 71% at 10 µg |
Table 2: Comparative Biological Activity of GnRH Antagonists. This table presents data from a structure-activity relationship study of GnRH antagonists, highlighting the enhanced in vivo potency of the analog containing D-4-Chlorophenylalanine (D-pClPhe) at position 2 compared to an analog with D-Phenylalanine (D-Phe) at the same position.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide performance. Below are standard protocols for key experiments used to evaluate peptides containing D-4-Chlorophenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-4-Chlorophenylalanine
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating D-4-Chlorophenylalanine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-4-Cl-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Diethylether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and coupling reagent (3 equivalents) in DMF. Add the base (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Incorporate D-4-Chlorophenylalanine: Use Fmoc-D-4-Cl-Phe-OH and follow the standard coupling procedure as in step 3.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay
This assay determines the half-life of a peptide in a biological matrix like human plasma or serum.
Materials:
-
Test peptides (with and without D-4-Chlorophenylalanine)
-
Human plasma or serum
-
Phosphate-buffered saline (PBS)
-
Precipitating agent (e.g., ice-cold acetonitrile)
-
Incubator at 37°C
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide and dilute it to the final desired concentration in a mixture of human plasma and PBS (e.g., 1:1 v/v).
-
Incubation: Incubate the peptide-plasma mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately stop the enzymatic reaction by adding 2-3 volumes of a precipitating agent like ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) by fitting the data to a first-order exponential decay model.
GnRH Receptor Binding Assay
This competitive binding assay determines the affinity of a peptide for the GnRH receptor.
Materials:
-
Test peptides
-
Membrane preparation from cells expressing the GnRH receptor
-
Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)
-
Filtration apparatus
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radiolabeled GnRH analog at a fixed concentration, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
GnRH Antagonist Mechanism of Action
The following diagram illustrates the mechanism by which a GnRH antagonist containing D-4-Chlorophenylalanine blocks the GnRH receptor signaling pathway in pituitary gonadotroph cells.
Caption: GnRH antagonist competitively blocks the GnRH receptor.
Experimental Workflow for Peptide Stability Assay
The workflow for determining the enzymatic stability of a peptide is depicted below.
Caption: Workflow for in vitro peptide stability analysis.
Logical Relationship of Peptide Modification to Improved Performance
The following diagram illustrates the logical progression from the chemical modification of a peptide with D-4-Chlorophenylalanine to its enhanced therapeutic potential.
Caption: Impact of D-4-Chlorophenylalanine on peptide properties.
References
A Comparative Guide to Utilizing H-D-Phe(4-Cl)OMe.HCl as an Internal Standard in HPLC
For researchers, scientists, and drug development professionals engaged in quantitative analysis by High-Performance Liquid Chromatography (HPLC), the selection of an appropriate internal standard is a critical step to ensure accuracy and precision. An internal standard helps to correct for variations in sample injection volume, sample preparation, and instrument response. This guide provides a comprehensive comparison of H-D-Phe(4-Cl)OMe.HCl as a potential internal standard against other commonly used alternatives, supported by general experimental principles.
This compound, a derivative of the amino acid phenylalanine, possesses chemical properties that make it a candidate for use as an internal standard, particularly in the analysis of other amino acid derivatives or compounds with similar structural features.[1][2] Its utility stems from its structural similarity to potential analytes, which can lead to comparable behavior during chromatographic separation.
Principles of a Good Internal Standard
An ideal internal standard should exhibit the following characteristics:
-
Chemical Similarity: It should be structurally similar to the analyte(s) of interest to ensure comparable extraction and chromatographic behavior.[3]
-
Resolution: It must be well-resolved from the analyte and other components in the sample matrix.[4][5]
-
Purity and Stability: The internal standard must be of high purity and stable in the sample and solvent.[5]
-
Non-interference: It should not be naturally present in the sample.[3][4]
-
Elution Time: It should have a retention time close to, but distinct from, the analyte.[5]
Performance Comparison: this compound vs. Alternatives
While specific experimental data on the use of this compound as an internal standard is not extensively published, we can project its performance based on its chemical properties and compare it to established internal standards for the analysis of amino acids and related compounds. The following table provides a comparative overview.
| Parameter | This compound (Projected) | Isotopically Labeled Analogs (e.g., Phenylalanine-d5) | Structurally Similar Compounds (e.g., Norvaline, Sarcosine) |
| Structural Similarity to Phenylalanine Analytes | High | Very High (near-identical) | Moderate to Low |
| Co-elution Risk | Moderate; requires careful method development. | High; often co-elutes, requiring mass spectrometric detection.[3] | Low; generally well-resolved. |
| Compensation for Matrix Effects | Good | Excellent | Variable |
| Commercial Availability | Readily available from chemical suppliers.[1][2][6] | Generally available but can be more expensive. | Widely available and cost-effective.[7] |
| Detection Compatibility | UV, MS | Primarily MS | UV, MS |
| Cost | Moderate | High | Low |
Experimental Protocol: General Procedure for Internal Standard Use in HPLC
The following is a generalized protocol for the use of an internal standard in HPLC analysis. This protocol should be adapted and optimized for the specific analyte and sample matrix.
1. Selection and Preparation of the Internal Standard (IS):
- Choose an appropriate internal standard based on the criteria mentioned above.
- Prepare a stock solution of the internal standard (e.g., this compound) in a suitable solvent at a high concentration (e.g., 1 mg/mL). Ensure the IS is fully dissolved.
2. Preparation of Calibration Standards:
- Prepare a series of calibration standards containing known concentrations of the analyte.
- To each calibration standard, add a constant and known amount of the internal standard stock solution to achieve a final concentration that gives a good detector response.
3. Sample Preparation:
- To each unknown sample, add the same constant and known amount of the internal standard stock solution as was added to the calibration standards.
- Perform any necessary sample preparation steps (e.g., protein precipitation, extraction, dilution).[8]
4. HPLC Analysis:
- Inject the prepared calibration standards and samples into the HPLC system.
- Acquire the chromatograms and integrate the peak areas of the analyte and the internal standard.
5. Data Analysis:
- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).
- Also, calculate the ratio of the concentration of the analyte to the concentration of the internal standard (ConcAnalyte / ConcIS).
- Construct a calibration curve by plotting the peak area ratio against the concentration ratio.
- For the unknown samples, calculate the peak area ratio (AreaAnalyte / AreaIS).
- Using the calibration curve, determine the concentration ratio for the unknown samples.
- Since the concentration of the internal standard in the sample is known, the concentration of the analyte can be calculated.
Visualizing the Workflow
To better illustrate the key processes, the following diagrams created using the DOT language visualize the logical workflow for selecting an internal standard and the experimental workflow for its application in HPLC.
Caption: Logical workflow for selecting a suitable internal standard.
Caption: Experimental workflow for using an internal standard in HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. H-DL-Phe(4-Cl)-OMe.HCl, 14173-40-1, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 7. researchgate.net [researchgate.net]
- 8. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity for 4-Cl-D-Phe Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies developed against therapeutic peptides incorporating the synthetic amino acid 4-chloro-D-phenylalanine (4-Cl-D-Phe). Given that direct, publicly available comparative data for specific anti-(4-Cl-D-Phe peptide) antibodies is scarce, this document focuses on the critical context in which such antibodies are studied: the immunogenicity assessment of gonadotropin-releasing hormone (GnRH) antagonist drugs.
Therapeutics such as Cetrorelix and Abarelix, which contain 4-Cl-D-Phe, are used to treat hormone-dependent conditions.[1][2][3] The development of anti-drug antibodies (ADAs) against these peptides is a crucial aspect of their clinical evaluation, as ADAs can impact both safety and efficacy.[4][5] A key component of this evaluation is characterizing the specificity of the ADA response, including its potential to cross-react with the endogenous GnRH hormone, other related drugs, or drug metabolites.[6][7]
This guide outlines which potential cross-reactants are critical to test and provides a detailed, representative protocol for how such a study would be conducted using a competitive ELISA format.
Comparative Cross-Reactivity Analysis
When assessing the specificity of an antibody response to a 4-Cl-D-Phe-containing therapeutic peptide, a panel of structurally related and unrelated molecules should be tested. The table below presents a hypothetical but representative dataset illustrating how the cross-reactivity of ADAs against a fictional 4-Cl-D-Phe peptide therapeutic, "Peptide X," might be summarized.
Table 1: Illustrative Cross-Reactivity Data for Anti-Peptide X Antibodies
| Compound Tested | Structure/Type | Role in Assay | Concentration for 50% Inhibition (IC₅₀) | % Cross-Reactivity* |
| Peptide X | Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ | Reference Ligand | 10 nM | 100% |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Potential Cross-Reactant | > 10,000 nM | < 0.1% |
| Buserelin (GnRH Agonist) | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | Potential Cross-Reactant | 8,500 nM | 0.12% |
| Abarelix (GnRH Antagonist) | Ac-D-Nal-D-Cpa-D-Pal-Ser-N(Me)Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH₂ | Potential Cross-Reactant | 45 nM | 22.2% |
| Peptide X Metabolite (1-6) | Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit | Potential Cross-Reactant | 1,200 nM | 0.83% |
| Unrelated Peptide | Sequence unrelated to GnRH | Negative Control | > 10,000 nM | < 0.1% |
*Percent Cross-Reactivity is calculated using the formula: (IC₅₀ of Peptide X / IC₅₀ of Test Compound) x 100.
Conceptual Framework for Antibody Specificity
The specificity of an antibody is determined by its binding affinity to the target antigen versus other molecules. In the context of a 4-Cl-D-Phe peptide therapeutic, the antibody response should ideally be highly specific to the drug, minimizing interaction with the body's own GnRH. The following diagram illustrates this principle.
Caption: Conceptual model of desired antibody specificity versus undesired cross-reactivity.
Experimental Protocols
A robust assessment of antibody cross-reactivity is critical. The most common method for this is a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a method to determine the specificity of anti-drug antibodies by measuring how effectively various related peptides compete with the drug for antibody binding.
1. Materials and Reagents:
-
Coating Antigen: 4-Cl-D-Phe peptide therapeutic conjugated to a carrier protein (e.g., BSA), 1 µg/mL in PBS.
-
Antibody: Purified anti-drug antibody (ADA) sample or positive control polyclonal/monoclonal antibody.
-
Competitors: Lyophilized 4-Cl-D-Phe peptide therapeutic, native GnRH, other GnRH analogs, and negative control peptides.
-
Plates: 96-well high-binding polystyrene microplates.
-
Buffers: Phosphate-Buffered Saline (PBS), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (PBS with 1% BSA).
-
Detection Reagent: HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
2. Assay Workflow:
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
3. Step-by-Step Procedure:
-
Plate Coating: Coat microplate wells with 100 µL/well of the coating antigen. Incubate overnight at 4°C.
-
Washing & Blocking: Wash plates 3x with Wash Buffer. Block non-specific sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature (RT).
-
Competition Reaction:
-
Prepare serial dilutions of each competitor peptide (e.g., from 1 µM to 0.01 nM) in assay buffer.
-
In a separate dilution plate, mix the competitor dilutions 1:1 with the ADA sample (at a concentration predetermined to give ~80% of the maximum signal). Incubate this mixture for 1 hour at RT.
-
Wash the coated-and-blocked assay plate 3x.
-
Transfer 100 µL of the antibody/competitor mixture to the assay plate wells. Incubate for 2 hours at RT.
-
-
Detection:
-
Wash the plate 3x with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at RT.
-
-
Development and Reading:
-
Wash the plate 5x with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the optical density at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Fit a four-parameter logistic curve to the data for each competitor.
-
Determine the IC₅₀ value (the concentration of competitor that causes a 50% reduction in the maximal signal).
-
Calculate the percent cross-reactivity relative to the primary therapeutic peptide as shown in the note under Table 1.
Biological Context: GnRH Signaling Pathway
The 4-Cl-D-Phe containing peptides discussed are antagonists of the GnRH receptor. Understanding their mechanism of action is key to appreciating the potential clinical consequences of ADAs. These drugs block the native GnRH from binding to its receptor on pituitary gonadotrophs, thereby suppressing the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Caption: Simplified GnRH receptor signaling pathway and the mechanism of antagonist action.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abarelix: the first gonadotrophin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development for the detection of anti-drug antibodies against a therapeutic peptide: assay format selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synabs.be [synabs.be]
- 6. labcorp.com [labcorp.com]
- 7. Abarelix | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
D-4-Chlorophenylalanine Propels Peptide Stability: A Comparative Guide to In Vivo and In Vitro Longevity
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their rapid degradation by endogenous proteases. A key strategy to fortify these promising molecules is the incorporation of unnatural D-amino acids. This guide provides a comprehensive comparison of the in vivo and in vitro stability of peptides featuring D-4-Chlorophenylalanine, juxtaposed with their native L-isomer counterparts. By examining the underlying principles and supporting experimental data, we illuminate the significant advantages conferred by this stereochemical modification.
The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-4-Chlorophenylalanine, fundamentally enhances a peptide's resistance to enzymatic degradation. Proteases, the biological scissors that break down peptides, are highly stereospecific, evolved to recognize and cleave peptide bonds adjacent to L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the protease's active site. This "steric hindrance" dramatically curtails the rate of proteolysis, thereby extending the peptide's half-life in biological systems.[1][2][3]
While direct head-to-head quantitative data for peptides containing L-4-Chlorophenylalanine versus D-4-Chlorophenylalanine is not extensively available in public literature, the principle of enhanced stability through D-amino acid substitution is a well-documented and widely accepted strategy in peptide drug design.[2][3][4] The data presented below is illustrative of the typical stability enhancements observed when an L-amino acid at a proteolytically labile position is replaced with its D-enantiomer.
Quantitative Comparison of Peptide Stability
The following tables summarize the expected comparative stability profiles of a hypothetical peptide, "Peptide-C," containing either L-4-Chlorophenylalanine or D-4-Chlorophenylalanine. The data is extrapolated from typical results observed in stability assays of D-amino acid-substituted peptides.
Table 1: In Vitro Stability in Human Serum
| Peptide Variant | Half-Life (t½) in Human Serum (minutes) | % Intact Peptide Remaining after 4 hours |
| Peptide-C (L-4-Chlorophenylalanine) | ~ 30 - 60 | < 5% |
| Peptide-C (D-4-Chlorophenylalanine) | > 240 | > 90% |
Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model
| Peptide Variant | In Vivo Half-Life (t½) (minutes) | Clearance (mL/hr/kg) |
| Peptide-C (L-4-Chlorophenylalanine) | ~ 10 - 20 | High |
| Peptide-C (D-4-Chlorophenylalanine) | > 120 | Low |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are comprehensive protocols for key in vitro and in vivo experiments.
In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the half-life of a peptide in human serum as a measure of its susceptibility to proteolytic degradation.
Materials:
-
Test peptides (with L- and D-4-Chlorophenylalanine)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Protein Precipitation Solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile (B52724) or acetonitrile with 1% trifluoroacetic acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Preparation: Prepare stock solutions of the test peptides in PBS at a concentration of 1 mg/mL. Thaw pooled human serum at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation: In a microcentrifuge tube, pre-warm the human serum to 37°C. Add the peptide stock solution to the serum to a final peptide concentration of 50-100 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.[5]
-
Quenching: Immediately add the aliquot to a tube containing a 2:1 ratio of cold quenching solution to stop enzymatic activity and precipitate serum proteins.[5][6] Vortex vigorously.
-
Sample Clarification: Incubate the quenched samples on ice for 10-20 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Analysis: Carefully collect the supernatant and analyze it using a validated RP-HPLC method to separate the intact peptide from its degradation products.[7]
-
Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time. Integrate the peak area for the intact peptide at each time point and calculate the percentage of intact peptide remaining relative to the t=0 sample. Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the peptide's half-life (t½).[3]
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the in vivo half-life, clearance, and other pharmacokinetic parameters of a peptide following intravenous administration to rats.
Materials:
-
Test peptides (with L- and D-4-Chlorophenylalanine)
-
Sterile saline or other suitable vehicle for injection
-
Sprague-Dawley rats (or other appropriate strain)
-
Equipment for intravenous injection and blood collection
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
LC-MS/MS system for peptide quantification in plasma
Procedure:
-
Dosing Preparation: Dissolve the test peptides in the sterile vehicle to the desired concentration for intravenous administration.
-
Animal Dosing: Administer the peptide solution to the rats via intravenous injection (e.g., through the tail vein) at a specific dose.
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples into tubes containing an anticoagulant.[8]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Processing: Precipitate the plasma proteins using a suitable method (e.g., addition of cold acetonitrile) to extract the peptide.
-
Quantification: Analyze the concentration of the intact peptide in the plasma extracts using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Calculate key pharmacokinetic parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL), using appropriate pharmacokinetic modeling software.[9]
Visualizations
Experimental Workflow for Stability Comparison
Caption: Workflow for comparing in vitro and in vivo stability.
Mechanism of Enhanced Stability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
A Comparative Guide to H-D-Phe(4-Cl)OMe.HCl and Other Halogenated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug design and development, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic properties. Among these, halogenated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological characteristics of peptides. This guide provides an objective comparison of H-D-Phe(4-Cl)OMe.HCl (D-4-chlorophenylalanine methyl ester hydrochloride) with other halogenated phenylalanine analogs, supported by experimental data and detailed methodologies.
Introduction to Halogenation in Peptide Drug Design
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the side chains of amino acids can profoundly influence a peptide's conformation, lipophilicity, metabolic stability, and receptor binding affinity.[1][2] Halogenation can lead to enhanced non-covalent interactions, such as halogen bonding, which are crucial for the structure and function of peptides and their interactions with biological targets.[3][4] The choice of halogen and its position on the aromatic ring are critical determinants of the resulting biological activity.
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a chlorine atom at the para (4) position of the phenyl ring and a methyl ester protecting the carboxyl group. This modification is frequently employed in the design of peptide-based therapeutics, particularly in the development of antagonists for G-protein coupled receptors (GPCRs).[5]
Comparative Analysis of Biological Activity
The strategic incorporation of halogenated phenylalanine analogs can significantly impact the potency and selectivity of peptide ligands. A notable example is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, where the substitution of native amino acids with halogenated derivatives has been shown to enhance binding affinity and biological activity.[5]
Quantitative Data: GnRH Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of various GnRH antagonists incorporating different halogenated D-phenylalanine derivatives at position 2. This data provides a direct comparison of the effect of different halogens on receptor binding.
| GnRH Antagonist Analog | Halogen at Position 2 of D-Phe | Receptor Binding Affinity (Ki in nM) |
| Ac-D-Nal(2)¹, D-Phe(4-Cl)² , D-Pal(3)³, Ser⁴, ...-NH₂ | Chlorine (Cl) | 0.25 |
| Ac-D-Nal(2)¹, D-Phe(4-F)² , D-Pal(3)³, Ser⁴, ...-NH₂ | Fluorine (F) | 0.42 |
| Ac-D-Nal(2)¹, D-Phe(4-Br)² , D-Pal(3)³, Ser⁴, ...-NH₂ | Bromine (Br) | 0.28 |
| Ac-D-Nal(2)¹, D-Phe(4-I)² , D-Pal(3)³, Ser⁴, ...-NH₂ | Iodine (I) | 0.35 |
| Ac-D-Nal(2)¹, D-Phe(2-Cl)² , D-Pal(3)³, Ser⁴, ...-NH₂ | Chlorine (Cl) - ortho | 1.10 |
| Ac-D-Nal(2)¹, D-Phe(3-Cl)² , D-Pal(3)³, Ser⁴, ...-NH₂ | Chlorine (Cl) - meta | 0.85 |
Note: The remainder of the peptide sequence is kept constant to isolate the effect of the halogenated amino acid. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Synthesis of Peptides Incorporating Halogenated Amino Acids
The synthesis of peptides containing this compound or other halogenated amino acids is typically achieved through Solid-Phase Peptide Synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog [1][6]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Phe(4-Cl)-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/water/triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Biological Evaluation: Receptor Binding Assay
The binding affinity of halogenated peptide analogs to their target receptor is a critical parameter for evaluating their potency. A competitive radioligand binding assay is a standard method for this determination.
Protocol: Competitive Radioligand Binding Assay for the GnRH Receptor [2][7][8]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GnRH receptor (e.g., CHO-hGnRHR cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
A fixed concentration of a high-affinity radiolabeled GnRH receptor ligand (e.g., [¹²⁵I]-triptorelin).
-
Increasing concentrations of the unlabeled test peptide (the halogenated analog).
-
The prepared membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway where halogenated amino acids play a role and a typical experimental workflow for their evaluation.
Caption: GnRH Receptor Signaling Pathway Blockade by a Halogenated Antagonist.
Caption: Workflow for Synthesis and Evaluation of Halogenated Peptides.
Conclusion
The incorporation of this compound and other halogenated amino acids represents a valuable tool in modern drug discovery. The choice of halogen and its substitution pattern on the phenylalanine ring allows for fine-tuning of a peptide's biological activity. As demonstrated with GnRH receptor antagonists, these modifications can lead to significant improvements in receptor binding affinity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel halogenated peptide candidates, facilitating the rational design of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Biological Impact of D-Amino Acid Substitution in Peptides
For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a paramount challenge. Native peptides, composed of L-amino acids, often exhibit high specificity but are hampered by rapid enzymatic degradation in the body, leading to short in vivo half-lives. A cornerstone strategy to overcome this limitation is the substitution of one or more L-amino acids with their synthetic D-enantiomers. This guide provides an objective comparison of the performance of D-amino acid-substituted peptides against their native L-amino acid counterparts, supported by experimental data, detailed protocols, and visualizations of key processes.
Enhanced Enzymatic Stability: Resisting Degradation
The most significant and widely validated advantage of D-amino acid incorporation is the dramatic increase in peptide stability against enzymatic breakdown.
The Principle of Stereospecific Hindrance Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecific, meaning they have evolved to recognize and bind exclusively to substrates made of L-amino acids. The introduction of a D-amino acid creates a stereochemical mismatch. This altered three-dimensional structure prevents the peptide from fitting correctly into the enzyme's active site, a phenomenon known as steric hindrance. This renders the peptide bond resistant to cleavage, significantly prolonging the peptide's half-life in biological fluids.
Caption: Protease Resistance: L-peptides fit into the active site of proteases and are degraded.
Comparative Stability Data Experimental studies consistently show that D-amino acid substitution enhances peptide stability in various enzymatic conditions, including human serum and in the presence of specific proteases like trypsin and chymotrypsin.
| Peptide Type | Modification | Assay Condition | Half-life (t½) | % Intact after 6h | Reference |
| L-GLP-1 | Native Peptide | Proteinase K | < 1 hour | ~0% | |
| D-GLP-1 | All D-amino acid analog | Proteinase K | > 6 hours | >80% | |
| L-PTH | Native Peptide | Proteinase K | < 1 hour | ~0% | |
| D-PTH | All D-amino acid analog | Proteinase K | > 6 hours | >85% | |
| L-RDP215 | Native Antitumor Peptide | Human Serum | Degraded within 24h | Not specified | |
| D-RDP215 | D-amino acid variant | Human Serum | Stable for > 7 days | Not specified | |
| R4F4 | Native Antimicrobial Peptide | Trypsin | Significantly degraded | Low | |
| D-R4F4 | All D-amino acid analog | Trypsin | Significantly improved stability | High |
Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a general method for assessing peptide stability in plasma or in the presence of a specific protease.
-
Materials:
-
Test peptides (L- and D-analogs)
-
Human or animal plasma (e.g., from a commercial source, with anticoagulant) or a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer.
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN) with 1% trifluoroacetic acid (TFA)).
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Procedure:
-
Peptide Preparation: Prepare stock solutions of the L- and D-peptides in a suitable solvent (e.g., sterile water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm plasma or protease solution to 37°C.
-
Spike the test peptide into the plasma/protease solution to a final concentration (e.g., 10-100 µM). Vortex briefly to mix.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution (e.g., in a 1:3 ratio of sample to ACN) to precipitate plasma proteins and stop all enzymatic activity. Vortex vigorously.
-
Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining. The peak area of the intact peptide is compared to the T=0 time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Receptor Binding Affinity and Biological Activity
While enhancing stability, D-amino acid substitution can have variable effects on a peptide's primary biological function, which is often mediated by binding to a specific receptor.
Impact on Receptor Recognition The effect of D-amino acid substitution on receptor binding is highly dependent on the position of the substitution and the nature of the receptor.
-
Critical Binding Residues: If a D-amino acid replaces an L-amino acid that is essential for receptor interaction (part of the binding motif), it will likely disrupt the key contacts and significantly reduce or abolish binding affinity.
-
Non-Critical Residues: Substitution at positions that are not critical for receptor binding may have a minimal impact on affinity.
-
Conformational Changes: The introduction of a D-amino acid can alter the peptide's secondary structure (e.g., disrupting an α-helix), which can indirectly affect its ability to adopt the correct conformation for receptor binding.
The biological activity of the peptide is directly correlated with its receptor binding affinity. Therefore, a loss in binding typically results in reduced or lost activity, whereas retained binding can lead to a more sustained therapeutic effect due to the peptide's longer half-life.
Caption: A typical ELISA-based workflow to determine peptide receptor binding affinity.
Comparative Receptor Binding Data The following table presents data on the binding affinity of Angiotensin IV (AIV) and its analogs, highlighting how D-amino acid substitution at different positions affects receptor binding.
| Peptide | Substitution Position | Receptor Binding Affinity (Ki, nM) | Reference |
| Angiotensin IV (L-AIV) | None (Native) | 2.63 ± 0.12 | |
| [D-Val1]-AIV | Position 1 | > 100 | |
| [D-Tyr2]-AIV | Position 2 | > 100 | |
| [D-Ile3]-AIV | Position 3 | > 100 | |
| [D-His4]-AIV | Position 4 | 7.96 ± 0.98 | |
| [D-Pro5]-AIV | Position 5 | 5.81 ± 0.45 | |
| [D-Phe6]-AIV | Position 6 | 3.45 ± 0.21 |
Data suggests that the N-terminal domain (positions 1-3) is critical for AIV receptor binding, while the C-terminal domain (positions 4-6) is more tolerant to D-amino acid substitution.
Experimental Protocol: ELISA-Based Competition Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of a test peptide (e.g., a D-analog) by measuring its ability to compete with a known ligand for receptor binding.
-
Materials:
-
Recombinant receptor protein.
-
96-well ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Labeled reference peptide (e.g., biotinylated or His-tagged L-peptide).
-
Unlabeled competitor peptides (L- and D-analogs) at various concentrations.
-
Enzyme-conjugated detecting antibody (e.g., HRP-streptavidin or anti-His-HRP).
-
Chromogenic substrate (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
-
-
Procedure:
-
Plate Coating: Dilute the recombinant receptor in coating buffer (e.g., to 1-10 µg/mL). Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer to remove unbound receptor.
-
Blocking: Add 200 µL of blocking solution to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled competitor peptides (L- and D-analogs).
-
Add 50 µL of each competitor dilution to the appropriate wells.
-
Add 50 µL of the labeled reference peptide at a fixed concentration (typically at its Kd value) to all wells (except blanks).
-
Incubate for 2 hours at room temperature to allow competitive binding to reach equilibrium.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection:
-
Add 100 µL of the appropriate enzyme-conjugated detecting antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the chromogenic substrate to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
-
Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance versus the log concentration of the competitor peptide.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled peptide's binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Performance and Pharmacokinetics
The enhanced enzymatic stability of D-amino acid-containing peptides directly translates to improved pharmacokinetic profiles in vivo.
Improved Half-Life and Bioavailability By resisting degradation by proteases in the bloodstream and tissues, D-peptides exhibit a significantly longer circulation half-life. This increased stability can lead to greater bioavailability and a more sustained therapeutic effect, potentially reducing the required dosing frequency. However, it is crucial to verify that the modification does not introduce new liabilities.
Potential Challenges
-
Off-Target Effects: While a D-amino acid substitution may preserve on-target activity, the altered structure could lead to unexpected binding to other biological molecules, causing off-target effects.
-
Immunogenicity: Although less common, modified peptides can sometimes elicit an immune response.
-
Altered Biodistribution: Changes in peptide structure can affect how it is distributed throughout the body and cleared by organs like the kidneys and liver.
Caption: A generalized workflow for an in vivo pharmacokinetic study in an animal model.
Comparative In Vivo Pharmacokinetic Data Pharmacokinetic studies in animal models demonstrate the profound impact of D-amino acid substitution on a peptide's in vivo behavior.
| Parameter | L-Peptide Analog | D-Peptide Analog | Animal Model | Administration | Reference |
| Terminal Half-life (t½) | Short | > 2 days | Mouse | IV, IP, SC, PO | |
| Bioavailability (F%) | Low (if oral) | High | Mouse | Oral (PO) | |
| Max Tolerated Dose (MTD) | 10 mg/kg | 20 mg/kg | Mouse | Not specified | |
| Immunogenicity | Anti-PEG antibodies detected | Mitigated antibody generation | Mouse | Not specified |
This table collates representative findings showing that D-peptides exhibit dramatically longer half-lives, higher bioavailability, and potentially lower immunogenicity compared to their L-counterparts.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol provides a framework for assessing the basic pharmacokinetic profile of a peptide in a mouse model.
-
Materials:
-
Test peptides (L- and D-analogs) in a sterile vehicle (e.g., saline).
-
Laboratory mice (e.g., C57BL/6), acclimatized for at least one week.
-
Sterile syringes and needles for administration.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthesia (if required for blood collection).
-
Centrifuge.
-
LC-MS/MS or ELISA for peptide quantification.
-
-
Procedure:
-
Animal Grouping: Divide mice into groups for each peptide and route of administration. Additional groups may be needed for different time points if serial sampling is not possible.
-
Dosing: Administer a single dose of the test peptide via the desired route (e.g., intravenous (IV) tail vein injection or subcutaneous (SC) injection) at a predetermined concentration (e.g., 1-10 mg/kg).
-
Blood Sampling: At specified time points post-injection (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), collect small blood samples (approx. 50 µL) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new tubes and store at -80°C until analysis.
-
Bioanalysis: Thaw the plasma samples and quantify the concentration of the intact peptide using a validated and sensitive method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean plasma concentration of the peptide against time for each group.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC: Area under the concentration-time curve.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Conclusion
The substitution of L-amino acids with their D-enantiomers is a powerful and highly effective strategy in peptide drug design. The primary and most predictable advantage is the significant enhancement of enzymatic stability, which often leads to a longer in vivo half-life, improved bioavailability, and a more sustained therapeutic effect.
However, the impact on receptor binding and biological activity is context-dependent and requires careful empirical evaluation. Substitution at critical binding residues can abolish activity, whereas modification at other positions may be well-tolerated. Therefore, a successful D-amino acid substitution strategy involves a careful balance between enhancing stability and preserving the essential biological function of the peptide. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rationally design and rigorously evaluate the next generation of robust and effective peptide-based therapeutics.
A Comparative Guide to Coupling Reagents: HATU vs. HCTU for Unnatural Amino Acids
In the realm of peptide synthesis, particularly when incorporating unnatural or sterically hindered amino acids, the choice of coupling reagent is a critical determinant of success. Among the vast arsenal (B13267) of available reagents, the aminium-based salts HATU and HCTU have emerged as powerful and popular options. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Mechanism of Action: A Shared Pathway
Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) belong to the family of aminium/uronium salt coupling reagents. Their efficacy stems from the rapid activation of a carboxylic acid to form a highly reactive active ester, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1]
The core difference lies in the leaving group incorporated within their structures. HATU is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), while HCTU is based on 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt).[1] The presence of the pyridine (B92270) nitrogen in HOAt provides anchimeric assistance during the coupling reaction, which can enhance its efficiency. The electron-withdrawing chlorine atom in 6-Cl-HOBt also enhances the reactivity of the leaving group, leading to faster reaction rates.[1]
Performance Comparison: Coupling Efficiency
Both HATU and HCTU are highly efficient coupling reagents, capable of producing high-purity peptides even with short coupling times.[1] For standard peptide synthesis, their performance is often comparable. However, in the case of "difficult" couplings, which are frequently encountered with unnatural or sterically hindered amino acids, differences in their reactivity can become more pronounced.
HATU is widely regarded for its superior acylation rates and is often the reagent of choice for particularly challenging sequences.[2][3] HCTU is also a very efficient coupling reagent and is noted to be more reactive than HBTU, a closely related analogue.[4][5] In some studies, HCTU has been shown to produce higher coupling yields in difficult reactions than HBTU.[4]
| Peptide Sequence | Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) | Reference |
| Standard Peptide (ACP 65-74) | 2 x 1 min | 88.29 | 89.63 | [1] |
| Standard Peptide (ACP 65-74) | 2 x 20 min | 92.11 | 91.23 | [1] |
| A-beta Amyloid 1-42 | 2 x 20 min | 92.11 | 91.23 | [1] |
Table 1: Comparative crude purity of peptides synthesized using HCTU and HATU with varying coupling times.[1]
In a study on aza-peptide synthesis, which presents a unique coupling challenge, HATU demonstrated nearly complete conversion, whereas HCTU resulted in an incomplete reaction with a yield of just over 50%.[6] This suggests that for certain unnatural amino acid analogues, HATU may offer a significant advantage.
| Coupling Reagent | Reaction Half-life (min) | Extrapolated Yield (%) | Reference |
| HATU | ~40 | Nearly complete | [6][7] |
| HCTU | ~40 | >50 | [6][7] |
Table 2: Comparison of HATU and HCTU in aza-peptide synthesis.[6][7]
Performance Comparison: Racemization
Maintaining stereochemical integrity is paramount in peptide synthesis. Racemization, the loss of chiral purity, can occur during the activation step. Both HATU and HCTU are designed to suppress racemization.[4][8] The high reactivity of these reagents promotes rapid amide bond formation, which kinetically outcompetes the racemization pathway via oxazolone (B7731731) formation.[8]
HATU, with its HOAt moiety, is particularly renowned for its ability to minimize epimerization, even with sterically hindered amino acids.[2] The HOAt leaving group is more reactive than the HOBt found in older reagents, which contributes to faster and cleaner reactions. HCTU is also an excellent coupling reagent that suppresses racemization.[4] Generally, uronium salt reagents like HCTU and HATU offer superior racemization suppression compared to carbodiimide-based methods, especially when the latter are used without additives.[8]
While direct, extensive comparative data on racemization for a wide range of unnatural amino acids is scarce, the general consensus is that HATU is a benchmark for achieving high coupling efficiency with minimal racemization.[8]
Experimental Protocols
The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using HATU and HCTU. These can be adapted for both manual and automated synthesis.
General Workflow for a Single Amino Acid Coupling Cycle in Fmoc-based SPPS
Caption: Generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
Protocol 1: HATU-Mediated Coupling
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for a few minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction mixture at room temperature. Coupling times are typically in the range of 15-60 minutes but may need to be optimized for specific amino acids.[1]
-
Washing: Once the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[1]
Protocol 2: HCTU-Mediated Coupling
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (2.0 equivalents)
-
HCTU (2.0 equivalents as a 1.0 M solution in DMF)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Remove the N-terminal protecting group using standard deprotection protocols and wash the resin.[9]
-
Pre-activation and Coupling:
-
Reaction: Mix for 10-60 minutes at room temperature, until the Kaiser test is negative.[4] For fast protocols, coupling times can be as short as 5 minutes.[10]
Chemical Activation Mechanism
The activation of the carboxylic acid by both HATU and HCTU proceeds through the formation of a highly reactive ester intermediate. The presence of a tertiary base, such as DIPEA, deprotonates the carboxylic acid, which then attacks the electrophilic carbon of the coupling reagent.
Caption: Activation of a carboxylic acid by HATU and HCTU to form a reactive ester intermediate.
Side Reactions and Considerations
A potential side reaction with aminium-based reagents like HATU and HCTU is the guanidinylation of the N-terminal amine of the peptide chain.[7][11] This occurs when the free amine attacks the guanidinium (B1211019) carbon of the coupling reagent, leading to a capped and unreactive peptide. This is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow.[7] Pre-activating the protected amino acid with the coupling reagent before adding it to the resin can help prevent this side reaction.[11]
Conclusion
Both HATU and HCTU are powerful coupling reagents that facilitate the synthesis of complex peptides, including those containing unnatural amino acids.
-
HATU is often considered the gold standard for difficult couplings and for minimizing racemization, making it a preferred choice for synthesizing peptides where stereochemical purity is absolutely critical or when dealing with exceptionally hindered amino acids.[2][8]
-
HCTU stands out as a highly efficient and more economical option, demonstrating excellent performance in fast synthesis protocols.[1] For many applications, it provides a balance of high reactivity and cost-effectiveness.
The ultimate choice between HATU and HCTU will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the nature of the unnatural amino acids being incorporated, budgetary constraints, and the desired speed of synthesis. For routine peptide synthesis, HCTU offers an excellent balance of performance and cost. For the most challenging sequences where minimizing racemization is the highest priority, HATU remains the reagent of choice.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. peptide.com [peptide.com]
- 5. HCTU - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of H-D-Phe(4-Cl)OMe.HCl: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of H-D-Phe(4-Cl)OMe.HCl, a phenylalanine derivative.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. General precautions include wearing appropriate personal protective equipment (PPE) such as splash goggles, a full suit, a dust respirator, boots, and gloves.[1] Operations should be conducted in a well-ventilated area or a fume hood to minimize inhalation of dust.[1] Avoid contact with skin and eyes. In case of a spill, use appropriate tools to collect the material into a designated waste disposal container.[1]
Hazard Profile and Regulatory Compliance
This compound is a chlorinated organic compound. As with many halogenated hydrocarbons, its disposal requires special attention due to the potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[2] Waste disposal must adhere to federal, state, and local environmental control regulations.
| Hazard Category | Description | Primary Concerns |
| Chemical Reactivity | Stable under normal conditions.[3] Incompatible with strong oxidizing agents.[1][3] | Avoid mixing with incompatible chemicals to prevent hazardous reactions. |
| Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin.[1][4] May cause irritation to the respiratory tract, skin, and eyes.[1][4] | Minimize exposure through proper handling and use of PPE. |
| Environmental Hazards | No specific ecotoxicity data is readily available.[1] However, chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2] | Prevent entry into drains and waterways.[4] |
| Decomposition Products | Hazardous decomposition products upon heating include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][3][5] | Incineration must be carried out in a facility equipped to handle and neutralize these toxic gases. |
Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound and associated waste.
Protocol 1: Disposal of Unused or Waste this compound
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[7][8]
-
Containerization: Place the solid this compound directly into the designated waste container. Ensure the container is properly sealed to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.[1]
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company. Disposal of chlorinated solvents often requires high-temperature incineration at an approved facility.[7]
Protocol 2: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble. Common choices include acetone (B3395972) or ethanol.[9][10][11]
-
Collect Rinsate: Collect the initial solvent rinse into the designated "Halogenated Organic Waste" container.[9]
-
Subsequent Rinses: Perform a second rinse with the same solvent and collect the rinsate in the same waste container.
-
Final Wash: After the solvent rinses, the glassware can typically be washed with laboratory detergent and water.[11] Rinse thoroughly with tap water, followed by a final rinse with deionized water.[10][11]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. peptide.com [peptide.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. labpedia.net [labpedia.net]
Personal protective equipment for handling H-D-Phe(4-Cl)OMe.HCl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling H-D-Phe(4-Cl)OMe.HCl, a phenylalanine derivative. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for similar chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various handling scenarios involving this compound.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Solids Handling | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A full-sleeved lab coat. Long pants and closed-toe shoes[2]. | A NIOSH-approved respirator with a particulate filter is recommended, especially if dust is generated. In cases of insufficient ventilation, a full-face respirator should be used[1][2]. |
| Solution Preparation | Tightly fitting safety goggles with side-shields or a face shield[2]. | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A full-sleeved lab coat[2]. | Work in a well-ventilated area, preferably a chemical fume hood[1][2]. |
| Experimental Use | Tightly fitting safety goggles with side-shields[1]. | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A full-sleeved lab coat[2]. | Work in a well-ventilated area[1]. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields or a face shield[2]. | Full suit, boots, and chemical-resistant gloves[3]. | A self-contained breathing apparatus should be used to avoid inhalation of the product[3]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
1. Pre-Operational Checks:
-
Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated[1][2].
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order[2].
-
Spill Kit: Have a chemical spill kit appropriate for powdered reagents readily available.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the SDS of this compound or similar compounds[4].
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize the risk of inhalation[2]. Handle the solid material carefully to prevent the generation of dust[1][2].
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Handling: Avoid contact with skin and eyes[1]. Do not eat, drink, or smoke when using this product[1]. Wash hands thoroughly after handling[5].
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place[1][5].
-
Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents[1][6].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused/Surplus Material | Dispose of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems[1]. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Collect in a designated, clearly labeled hazardous waste container[2]. Dispose of in accordance with local, state, and federal regulations[1][2]. |
| Contaminated PPE (e.g., gloves, lab coat) | Take off contaminated clothing and wash it before reuse[1]. Disposable items should be placed in a designated hazardous waste container[2]. |
| Empty Containers | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill[1]. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
